molecular formula C11H9ClN2O B1352573 2-Chloro-4-(3-methoxyphenyl)pyrimidine CAS No. 499195-50-5

2-Chloro-4-(3-methoxyphenyl)pyrimidine

Cat. No.: B1352573
CAS No.: 499195-50-5
M. Wt: 220.65 g/mol
InChI Key: QGUFGKFTAPDKHO-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(3-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUFGKFTAPDKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454308
Record name 2-chloro-4-(3-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499195-50-5
Record name 2-chloro-4-(3-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(3-methoxyphenyl)pyrimidine: Chemical Properties, Structure, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential biological relevance of 2-Chloro-4-(3-methoxyphenyl)pyrimidine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information, predicted data based on analogous structures, and general methodologies relevant to its synthesis and characterization. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent activity as kinase inhibitors. This guide explores the potential of this compound as a therapeutic agent, with a focus on its possible role in modulating key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Detailed experimental considerations for its synthesis and characterization are provided to support further research and development efforts.

Chemical Properties and Structure

This compound is a substituted pyrimidine with the chemical formula C₁₁H₉ClN₂O. The presence of the chlorine atom at the 2-position of the pyrimidine ring provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of a diverse range of derivatives. The 3-methoxyphenyl substituent at the 4-position influences the molecule's overall polarity, solubility, and potential interactions with biological targets.

Physicochemical Properties
PropertyValueSource/Method
CAS Number 499195-50-5[1]
Molecular Formula C₁₁H₉ClN₂OCalculated
Molecular Weight 220.65 g/mol [1]
Appearance White to off-white solid[2]
Purity ≥ 95%[1]
Predicted Boiling Point ~394.9 ± 42.0 °CBased on the structurally related 2-Chloro-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine.
Predicted Density ~1.370 ± 0.06 g/cm³Based on the structurally related 2-Chloro-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine.
Solubility No data available. Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
Storage Temperature 2-8°C[2]
Structural Information
IdentifierString
SMILES COc1cccc(c1)c2ccnc(n2)Cl
InChI InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(5-9)10-6-7-13-11(12)14-10/h2-7H,1H3

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for this compound is not available in the searched literature. The following sections provide predicted data based on the analysis of similar structures.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would show characteristic signals for the protons on the pyrimidine and methoxyphenyl rings.

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.6 - 8.8dH-6 (pyrimidine ring)
~7.4 - 7.6dH-5 (pyrimidine ring)
~7.3 - 7.5mAromatic protons (methoxyphenyl ring)
~6.9 - 7.1mAromatic protons (methoxyphenyl ring)
~3.8s-OCH₃ protons
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would display signals corresponding to the carbon atoms of the pyrimidine and methoxyphenyl rings.

Chemical Shift (δ, ppm)Assignment
~165 - 170C-4 (pyrimidine ring)
~160 - 163C-2 (pyrimidine ring)
~158 - 160C-6 (pyrimidine ring)
~159 - 161C-3' (methoxyphenyl ring, attached to OCH₃)
~130 - 140Quaternary carbons (C-1', C-4)
~110 - 130Aromatic CH carbons (methoxyphenyl and pyrimidine rings)
~55-OCH₃ carbon
Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope. The fragmentation pattern would likely involve the loss of a chlorine radical, a methyl radical from the methoxy group, and cleavage of the bond between the two rings.

m/zInterpretation
220[M]⁺ (with ³⁵Cl)
222[M+2]⁺ (with ³⁷Cl)
185[M - Cl]⁺
205[M - CH₃]⁺
113[C₆H₅O]⁺
114[C₄H₃ClN₂]⁺

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound (3-methoxyphenylboronic acid) with a halide (2,4-dichloropyrimidine). The reaction is known for its high regioselectivity at the more reactive C4 position of the dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • 3-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate, Sodium carbonate)

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Characterization Workflow

The following workflow outlines the standard procedures for the structural confirmation and purity assessment of the synthesized compound.

G Characterization Workflow synthesis Synthesized Product tlc TLC Analysis (Purity Check) synthesis->tlc nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (Molecular Weight Confirmation) synthesis->ms hplc HPLC Analysis (Quantitative Purity) nmr->hplc ms->hplc elemental Elemental Analysis (Elemental Composition) hplc->elemental EGFR_Signaling Simplified EGFR Signaling Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

References

2-Chloro-4-(3-methoxyphenyl)pyrimidine IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Chloro-4-(3-methoxyphenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are foundational in numerous biologically active molecules, including several approved therapeutics. The subject compound, with its specific substitution pattern, represents a valuable chemical intermediate for the synthesis of a diverse range of potential therapeutic agents. While specific biological data for this exact molecule is limited in publicly available literature, this guide will detail its chemical properties, provide a plausible synthetic route, and discuss its potential applications based on the known activities of structurally related pyrimidine derivatives.

Chemical Identity

The nomenclature and key identifiers for the compound are as follows:

ParameterValue
IUPAC Name This compound
CAS Number 499195-50-5[1]
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for its handling, formulation, and application in experimental settings.

PropertyValue
Appearance Solid (predicted)
Purity Typically ≥95% (as supplied by vendors)[1]
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)
Storage Store in a cool, dry place away from light

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, leveraging established pyrimidine synthesis methodologies. A representative experimental protocol is detailed below.

General Synthetic Scheme

A common approach to synthesizing 4-aryl-2-chloropyrimidines involves the condensation of an aryl-substituted β-ketoester with urea or thiourea, followed by chlorination.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 3_methoxyacetophenone 3-Methoxyacetophenone beta_ketoester β-Ketoester Intermediate 3_methoxyacetophenone->beta_ketoester Claisen Condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->beta_ketoester pyrimidine_dione Pyrimidine-2,4-dione Derivative beta_ketoester->pyrimidine_dione Condensation with Urea final_product This compound pyrimidine_dione->final_product Chlorination (e.g., POCl₃)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the β-Ketoester Intermediate

  • To a solution of sodium ethoxide in anhydrous ethanol, add 3-methoxyacetophenone dropwise at 0°C.

  • Following the addition, add diethyl oxalate dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction with a dilute acid and extract the product with an organic solvent.

  • Purify the crude product via column chromatography to yield the corresponding β-ketoester.

Step 2: Synthesis of the Pyrimidine-2,4-dione Derivative

  • Reflux the β-ketoester intermediate with urea in an ethanolic solution containing a catalytic amount of a strong acid.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon cooling, the pyrimidine-2,4-dione derivative will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Chlorination to Yield this compound

  • Treat the pyrimidine-2,4-dione derivative with a chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux.

  • After the reaction is complete, carefully pour the mixture onto crushed ice to decompose the excess POCl₃.

  • Neutralize the solution with a base, leading to the precipitation of the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively documented, the pyrimidine core is a well-established pharmacophore in drug discovery. Derivatives of 2-chloropyrimidine are frequently utilized as intermediates in the synthesis of kinase inhibitors.

Kinase Inhibition

The 2-chloro substituent serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various amine-containing fragments to target the ATP-binding site of protein kinases. Many kinase inhibitors feature a substituted pyrimidine scaffold that forms key hydrogen bond interactions within the kinase hinge region.

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Kinase_X Kinase X Receptor_Tyrosine_Kinase->Kinase_X Phosphorylates & Activates Downstream_Effectors Downstream Effectors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Effectors->Cell_Proliferation Kinase_X->Downstream_Effectors Phosphorylates Pyrimidine_Inhibitor This compound Derivative Pyrimidine_Inhibitor->Kinase_X Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Representative Experimental Protocol: Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of a pyrimidine-based compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well assay plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (no enzyme).

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to the wells to initiate the reaction.

  • ATP Addition: Add ATP to the wells to start the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or ATP remaining.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its utility lies in the reactivity of the 2-chloro position, which allows for the straightforward synthesis of a wide array of substituted pyrimidine derivatives. While direct biological data for this specific compound is sparse, its structural motifs are present in numerous biologically active molecules, particularly kinase inhibitors. The protocols and information provided in this guide are intended to support researchers in the synthesis and evaluation of novel compounds derived from this versatile intermediate. Further investigation is warranted to fully elucidate the biological potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused overview of the core physical properties of the novel pyrimidine derivative, 2-Chloro-4-(3-methoxyphenyl)pyrimidine. While specific experimental values for this compound are not widely published, this document outlines the standardized methodologies for determining its melting point and solubility, critical parameters for its application in research and drug development. Furthermore, a generalized workflow for the synthesis and characterization of such pyrimidine derivatives is presented to guide researchers in their experimental design.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The compound this compound, a member of this important class, holds potential for biological activity. An understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and in vitro/in vivo evaluation. This guide details the established experimental protocols for characterizing these essential attributes.

Physical Properties and Experimental Determination

The precise quantitative physical properties of this compound are yet to be extensively documented in publicly accessible literature. The following sections provide the established experimental protocols for their determination.

The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.[1] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Table 1: Predicted and Experimental Determination of Melting Point

ParameterPredicted/Measured ValueExperimental Method
Melting Point (°C)Data not availableCapillary Method using a melting point apparatus.[2][3]

Aqueous solubility is a critical factor influencing the bioavailability of a potential drug candidate. The equilibrium solubility is determined to understand the dissolution characteristics under physiological conditions.

Table 2: Solubility Determination

Solvent SystemPredicted/Measured ValueExperimental Method
Aqueous Buffer (e.g., PBS, pH 7.4)Data not availableShake-Flask Method followed by quantitative analysis (e.g., UV-Vis Spectroscopy or HPLC).[4][5]
Organic Solvents (e.g., DMSO, Ethanol)Expected to be solubleKinetic Solubility Assay (Nephelometry).[4][6]

Experimental Protocols

Detailed methodologies for the determination of the aforementioned physical properties are outlined below.

Objective: To determine the temperature range over which the solid compound melts.

Materials:

  • This compound (purified solid)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Thermometer (calibrated)

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[2][7]

  • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • The sample is heated at a steady, slow rate (approximately 1-2°C per minute) near the expected melting point.[3]

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[7]

  • The melting point is reported as the range T1-T2.[2]

Objective: To determine the equilibrium solubility of the compound in an aqueous medium.

Materials:

  • This compound (solid)

  • Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Shaker or agitator maintained at a constant temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • An excess amount of the solid compound is added to a known volume of the aqueous buffer in a sealed vial.

  • The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • The suspension is allowed to stand to permit the undissolved solid to settle.

  • An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy against a standard calibration curve.[4]

Synthesis and Characterization Workflow

The development of a novel pyrimidine derivative like this compound follows a logical progression from synthesis to comprehensive characterization. The following diagram illustrates this general workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Starting Materials (e.g., 3-methoxyacetophenone, dimethylformamide dimethyl acetal, 2-chloroguanidine) reaction Cyclocondensation Reaction start->reaction crude Crude this compound reaction->crude purification Purification (e.g., Recrystallization, Column Chromatography) crude->purification purified Purified Compound purification->purified structural Structural Verification (NMR, Mass Spectrometry, IR) purified->structural physical Physical Property Determination (Melting Point, Solubility) purified->physical purity Purity Analysis (HPLC, Elemental Analysis) purified->purity final Biological Screening / Formulation Development purity->final

Caption: Generalized workflow for the synthesis and characterization of a novel pyrimidine derivative.

Conclusion

While specific experimental data for this compound remains to be broadly published, this guide provides the necessary framework for its characterization. The detailed protocols for determining melting point and solubility are based on established, reliable methods in organic and medicinal chemistry. The outlined synthesis and characterization workflow offers a logical pathway for researchers working with this and similar novel pyrimidine compounds, ensuring a systematic and thorough investigation of their fundamental physical properties, which is a prerequisite for any further biological or pharmaceutical development.

References

Biological significance of pyrimidine core structure in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has established it as a "privileged structure" in the design of novel therapeutic agents.[1] The inherent ability of the pyrimidine ring to engage in diverse biological interactions, coupled with its synthetic tractability, has led to the development of a multitude of FDA-approved drugs spanning a wide range of therapeutic areas, including oncology, virology, and microbiology.[1][2][3] This technical guide provides a comprehensive overview of the biological significance of the pyrimidine moiety in drug discovery, detailing its role as a versatile pharmacophore, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing its interaction with critical signaling pathways.

The Pyrimidine Scaffold: A Versatile Pharmacophore

The pyrimidine ring's unique electronic properties and structural features make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[4][5] Its nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can participate in π-stacking and hydrophobic interactions. This versatility allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making pyrimidine derivatives attractive candidates for drug development.[6][7]

The landscape of FDA-approved drugs containing the pyrimidine scaffold is continually expanding, a testament to its therapeutic value.[2][6] These drugs exhibit a broad spectrum of biological activities, as detailed in the following sections.

Pyrimidine Derivatives in Oncology

Pyrimidine-based compounds have made a profound impact on cancer therapy, primarily through their action as kinase inhibitors and antimetabolites.[1][8][9] Their structural similarity to endogenous purines allows them to compete for the ATP-binding sites of various kinases, thereby disrupting signal transduction pathways that are often dysregulated in cancer cells.[1][10]

Targeting Kinase Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[11][12] In many cancers, this pathway is hyperactivated due to EGFR mutations. Pyrimidine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), effectively blocking the downstream signaling cascade.[7][13][14]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Pyrimidine_TKI Pyrimidine-based EGFR Inhibitor Pyrimidine_TKI->Dimerization Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway and Inhibition

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1][15] Pyrimidine-based inhibitors have been designed to target CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[1][16]

CDK_Signaling_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P CyclinD_CDK46->Rb Inactivates E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Pyrimidine_CDKi Pyrimidine-based CDK Inhibitor Pyrimidine_CDKi->CyclinD_CDK46 Inhibition Pyrimidine_CDKi->CyclinE_CDK2 Inhibition

CDK Signaling Pathway and Inhibition
Quantitative Data: Anticancer Activity

The in vitro efficacy of pyrimidine-based anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process by 50%.

Compound ClassDerivative/CompoundTarget KinaseCancer Cell LineIC50 (µM)Reference(s)
5-TrifluoromethylpyrimidineCompound 9uEGFRA549 (Lung)0.35[12]
5-TrifluoromethylpyrimidineCompound 9uEGFRMCF-7 (Breast)3.24[12]
5-TrifluoromethylpyrimidineCompound 9uEGFRPC-3 (Prostate)5.12[12]
Pyrimido[4,5-d]pyrimidineCompound 7fCDK2-0.05[15]
Pyrimido[4,5-d]pyrimidineCompound 7eCDK2-0.25[15]
Pyrimido[4,5-d]pyrimidineCompound 7aCDK2-0.31[15]
2-AnilinopyrimidineCompound 5fCDK7-0.479[17]
2-AnilinopyrimidineCompound 5dCDK8-0.716[17]
2-AnilinopyrimidineCompound 5bCDK9-0.059[17]

Antimicrobial Pyrimidine Derivatives

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine-containing compounds have emerged as a promising class of therapeutics with a broad spectrum of activity against bacteria and fungi.[4][18]

Antibacterial Activity

Pyrimidine derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[19][20] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways.

Antifungal Activity

Several pyrimidine derivatives have been developed as effective antifungal agents, used both in medicine and agriculture.[21][22][23] These compounds can interfere with fungal cell wall synthesis or other vital cellular processes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The half-maximal effective concentration (EC50) is also used to quantify the potency of antifungal agents.

Compound ClassDerivative/CompoundTarget Organism(s)MIC (µg/mL)Reference(s)
Pyrido[2,3-d]pyrimidineCompound 5bStaphylococcus aureus0.48 - 3.91[19][24]
Pyrido[2,3-d]pyrimidineCompound 5cEscherichia coli0.48 - 3.91[19][24]
Pyrido[2,3-d]pyrimidineCompound 5fPseudomonas aeruginosa0.48 - 3.91[19][24]
1,2,4-Triazolo[1,5-a]pyrimidine-Gram-positive & Gram-negative bacteria0.25 - 2.0[20]
Pyrimidinone-5-carbonitriles-S. aureus, B. subtilis-[25]
Compound ClassDerivative/CompoundTarget Organism(s)EC50 (µg/mL)Reference(s)
Pyrimidine-amideCompound 5oPhomopsis sp.10.5[22][26]
Pyrimidine-amidePyrimethanil (Control)Phomopsis sp.32.1[22][26]
Indolyl-pyrimidineCompound 93Phompsis sp.10.5[23]

Antiviral Pyrimidine Nucleosides

Pyrimidine nucleoside analogs are a critical class of antiviral drugs.[27][28] By mimicking natural nucleosides, they can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[29]

Pyrimidine Derivatives in Central Nervous System (CNS) Disorders

Recent research has highlighted the potential of pyrimidine-based compounds as agents acting on the central nervous system.[30] These derivatives have shown promise as anticonvulsant and antidepressant agents, among other CNS applications.[30]

Experimental Protocols

The development of novel pyrimidine-based drugs involves a systematic workflow encompassing synthesis, purification, and biological evaluation.

Drug_Discovery_Workflow Start Starting Materials (e.g., 2-(Chloromethyl)pyrimidine) Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Screening Biological Screening (e.g., MTT, Kinase, MIC assays) Characterization->Screening Screening->Synthesis Inactive Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Active Preclinical Preclinical Development Optimization->Preclinical

General Drug Discovery Workflow
Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives

This protocol describes the N-alkylation of anilines with 2-(chloromethyl)pyrimidine hydrochloride.[6]

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[6]

Cell Viability and Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][31][32]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[31][32]

  • Treatment: Add fresh medium containing different concentrations of the test compound to the respective wells. Include vehicle control and untreated control groups. Incubate for the desired exposure time (e.g., 72 hours).[29]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[32]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[32]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.[32]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibition of kinase activity.[2][9][33][34]

Procedure:

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.

  • Add the pyrimidine-based inhibitor at various concentrations to the reaction mixture.

  • Initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 45-60 minutes).[9][34]

  • Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., luminescence-based assay).[34]

  • Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.

Antifungal Activity Assay (Poisoned Food Technique)

This method is used to evaluate the in vitro antifungal activity of compounds against phytopathogenic fungi.[21][23]

Procedure:

  • Prepare potato dextrose agar (PDA) medium and sterilize it.

  • Incorporate the test compound at a specific concentration (e.g., 50 µg/mL) into the molten PDA.

  • Pour the mixture into Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial disc of the test fungus.

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period.

  • Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate without the compound.

Conclusion

The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the discovery and development of new therapeutic agents.[4][5] Its inherent biological relevance and synthetic accessibility ensure its continued prominence in medicinal chemistry.[6] The diverse range of biological activities exhibited by pyrimidine derivatives, from anticancer and antimicrobial to CNS-active properties, underscores the vast potential that remains to be explored. As our understanding of disease pathways deepens, the rational design of novel pyrimidine-based molecules targeting specific biological processes will undoubtedly lead to the next generation of innovative medicines.

References

A Technical Guide to the Synthesis of 2,4-Disubstituted Pyrimidines: A Literature Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 2,4-disubstituted pyrimidine motif, in particular, is a privileged structure, offering versatile points for chemical modification to fine-tune pharmacological properties. This technical guide provides a comprehensive review of the key synthetic strategies for accessing this important class of molecules, with a focus on methodologies relevant to drug discovery and development.

Core Synthetic Strategies

The synthesis of 2,4-disubstituted pyrimidines can be broadly categorized into two main approaches: the construction of the pyrimidine ring from acyclic precursors (de novo synthesis) and the modification of a pre-existing pyrimidine core.

De Novo Synthesis: Building the Pyrimidine Ring

The most common and versatile approach to 2,4-disubstituted pyrimidines involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as an amidine, urea, thiourea, or guanidine.

1. The Pinner Synthesis and Related Condensations

A foundational method in pyrimidine chemistry, the Pinner synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[1][2] This robust reaction allows for the introduction of a wide range of substituents at the 2-, 4-, and 6-positions of the pyrimidine ring.

  • Key Reactants: β-diketones, β-keto esters, malonic esters.[1]

  • N-C-N Source: Amidines, guanidines, ureas, thioureas.[2]

The general workflow for this approach is depicted below.

G cluster_reactants Starting Materials 1_3_Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-diketone, β-keto ester) Condensation Condensation Reaction 1_3_Dicarbonyl->Condensation Amidine Amidine Derivative (Amidine, Guanidine, Urea) Amidine->Condensation Cyclization Cyclization/ Aromatization Condensation->Cyclization Pyrimidine 2,4-Disubstituted Pyrimidine Cyclization->Pyrimidine

Caption: General workflow for the Pinner pyrimidine synthesis.

2. Multi-Component Reactions (MCRs)

MCRs have emerged as powerful tools for the rapid generation of molecular complexity from simple starting materials in a single pot. Several MCRs have been developed for the synthesis of substituted pyrimidines.

  • [3+3] Cycloadditions: These reactions often involve the combination of a three-carbon component with an N-C-N unit. For instance, the reaction of propargyl alcohols with amidines, catalyzed by Cu(II) triflate, provides a route to 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines.[3]

  • [2+2+1+1] Annulation: A notable example is the one-pot, four-component reaction of aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine under microwave irradiation to yield 2,4,6-triarylpyrimidines.[3]

The logical relationship of a four-component reaction is illustrated below.

G cluster_reactants Starting Materials A Aryl Methyl Ketone One_Pot_Reaction One-Pot Four-Component Reaction A->One_Pot_Reaction B Benzaldehyde B->One_Pot_Reaction C Aromatic Nitrile C->One_Pot_Reaction D Hydroxylamine D->One_Pot_Reaction Product 2,4,6-Triarylpyrimidine One_Pot_Reaction->Product

Caption: Four-component synthesis of 2,4,6-triarylpyrimidines.

3. Metal-Catalyzed Syntheses

Transition metal catalysis offers efficient and often milder conditions for pyrimidine synthesis.

  • Copper-Catalyzed Reactions: Copper catalysts are widely used, for example, in the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles.[4]

  • Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in cross-coupling reactions to build the pyrimidine core or to further functionalize it.[5]

  • Other Metals: Gold, iron, nickel, and zinc have also been employed in various synthetic strategies for pyrimidine derivatives.[3][4][6][7]

Functionalization of a Pre-existing Pyrimidine Ring

An alternative and highly effective strategy, particularly for late-stage functionalization in drug discovery, is to start with a readily available, substituted pyrimidine and introduce the desired groups at the 2- and 4-positions.

1. Nucleophilic Aromatic Substitution (SNAr)

Halogenated pyrimidines, such as 2,4-dichloropyrimidines or 4-chloro-2-methanesulfonyl pyrimidines, are excellent electrophilic scaffolds for sequential SNAr reactions.[5][8][9][10] The differential reactivity of the leaving groups at the 2- and 4-positions can often be exploited to achieve regioselective substitution.

The general workflow for a sequential SNAr is shown below.

G Start 2,4-Dihalo- pyrimidine Step1 Nucleophilic Substitution (Position 4) Start->Step1 + Nucleophile 1 Intermediate 2-Halo-4-substituted pyrimidine Step1->Intermediate Step2 Nucleophilic Substitution (Position 2) Intermediate->Step2 + Nucleophile 2 Product 2,4-Disubstituted pyrimidine Step2->Product

Caption: Sequential SNAr for 2,4-disubstituted pyrimidine synthesis.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for selected key synthetic methodologies.

Table 1: Pinner-Type Condensation for Pyrimidine Synthesis

1,3-Dicarbonyl ComponentN-C-N ComponentCatalyst/SolventTemperature (°C)Yield (%)Reference
AcetylacetoneUreaTFA / WaterRefluxModerate to Good[3]
Ethyl acetoacetateGuanidine HClNaOEt / EtOHRefluxGood[2]
Malononitrile dimerAmidinesPiperidine / DMFReflux70-89[3]

Table 2: Multi-Component and Metal-Catalyzed Syntheses

Reaction TypeKey ReactantsCatalyst/SolventTemperature (°C)Yield (%)Reference
[3+3] CycloadditionPropargyl alcohols, AmidinesCu(OTf)₂80Good[3]
[4+2] Annulationα,β-Unsaturated ketoximes, NitrilesCu(OAc)₂ / DCE120Good[4]
[2+2+1+1] AnnulationAryl methyl ketone, Benzaldehyde, Nitrile, HydroxylamineNone (MW)120Good to Excellent[3]

Table 3: Synthesis via Nucleophilic Aromatic Substitution

Starting PyrimidineNucleophile 1 (Position 4)Nucleophile 2 (Position 2)ConditionsYield (%)Reference
4-Chloro-2-methanesulfonyl pyrimidineN-Boc-piperazine derivativeImidazoleK₂CO₃ / MeCN, 60°C84-93[8][9]
2,4-Dichloro-5-fluoropyrimidineFluorophenylalkoxy alcoholsCyclic aminest-BuONa, Toluene, 0°C then Et₃N, 100°C61-98[10][11]
2,4,5-TrichloropyrimidineSubstituted anilinesOther anilinesDIPEA, iPrOH, 80°C then acidNot specified[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Disubstituted Pyrimidines via Sequential SNAr on 4-Chloro-2-methanesulfonyl Pyrimidine

This protocol is adapted from the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors.[8][9]

  • First Substitution (Position 4): To a solution of 4-chloro-2-methanesulfonyl pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, add the first nucleophile (e.g., an N-Boc protected amine, 1.1 eq) and a base such as K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to yield the 4-substituted-2-methanesulfonyl pyrimidine intermediate.

  • Second Substitution (Position 2): The intermediate from the previous step is dissolved in a suitable solvent (e.g., acetonitrile). The second nucleophile (e.g., imidazole, 1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added.

  • The mixture is heated (e.g., 60 °C) and stirred for several hours until completion.

  • After a similar aqueous workup, the crude product is purified by column chromatography to afford the desired 2,4-disubstituted pyrimidine.

  • Deprotection (if necessary): If a protecting group such as Boc is used, it is removed under standard conditions (e.g., TFA in CH₂Cl₂ or HCl in MeOH) to yield the final product.[8][9]

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles

This protocol describes a general one-pot process for the synthesis of 2,5-disubstituted pyrimidines.[12][13]

  • A solution of the starting nitrile (1.0 eq) in a suitable solvent (e.g., a mixture of methanol and toluene) is cooled to 0 °C.

  • Hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent is added, to form the imidate hydrochloride in situ.

  • After stirring, the reaction mixture is allowed to warm to room temperature.

  • A second reactant, which provides the three-carbon backbone, is added, followed by a base (e.g., triethylamine) to facilitate the cyclization.

  • The reaction is heated to reflux and monitored for completion.

  • After cooling, the reaction mixture is subjected to an aqueous workup, and the crude product is purified by crystallization or column chromatography to yield the 2,5-disubstituted pyrimidine.

Application in Drug Discovery: Targeting Signaling Pathways

2,4-Disubstituted pyrimidines are prevalent in drug discovery due to their ability to act as bioisosteres for other bicyclic heterocycles and their capacity to engage in key hydrogen bonding interactions with protein targets.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Certain 2,4-disubstituted pyrimidines have been developed as potent and selective inhibitors of nNOS.[8][9] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders. The inhibition of nNOS can modulate downstream signaling pathways, including the cGMP pathway.

G L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO + L-Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream Cellular Effects cGMP->Downstream Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor->nNOS

Caption: Inhibition of the nNOS signaling pathway.

Serotonin 5-HT2C Receptor Agonism

2,4-Disubstituted pyrimidines have also been investigated as selective agonists for the 5-HT2C serotonin receptor, a target for the treatment of obesity and other CNS disorders.[11] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade involving phospholipase C (PLC).

G Agonist 2,4-Disubstituted Pyrimidine Agonist Receptor 5-HT2C Receptor (GPCR) Agonist->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: 5-HT2C receptor agonist signaling pathway.

Conclusion

The synthesis of 2,4-disubstituted pyrimidines is a well-established field with a rich diversity of methodologies. From classical condensation reactions to modern multi-component and metal-catalyzed approaches, chemists have a powerful toolkit to access this important scaffold. The ability to functionalize pre-existing pyrimidine rings via SNAr reactions is particularly valuable in the context of drug discovery, allowing for the rapid generation of analogues for structure-activity relationship studies. As our understanding of the biological roles of targets modulated by these compounds grows, the development of novel and efficient synthetic routes to 2,4-disubstituted pyrimidines will undoubtedly continue to be an active and important area of research.

References

Spectroscopic and Structural Elucidation of 2-Chloro-4-(3-methoxyphenyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-4-(3-methoxyphenyl)pyrimidine. Due to the limited availability of direct experimental data for this specific compound, this document presents data from closely related analogs to serve as a reference for characterization. The provided information is intended to aid researchers in the identification, characterization, and quality control of this and similar pyrimidine derivatives.

Data Presentation

The following tables summarize the expected and observed spectroscopic data for this compound, based on the analysis of analogous compounds.

Table 1: ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference Compound
~8.70d1HH-6 (Pyrimidine)2-chloro-4-phenylpyrimidine
~7.70d1HH-5 (Pyrimidine)2-chloro-4-phenylpyrimidine
~7.65m2HAr-H2-chloro-4-phenylpyrimidine
~7.45m3HAr-H2-chloro-4-phenylpyrimidine
3.89s3H-OCH₃(Predicted)

Note: Data for the pyrimidine and phenyl protons are referenced from 2-chloro-4-phenylpyrimidine[1]. The chemical shift for the methoxy group is a typical value for an aryl methyl ether.

Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 125 MHz (Predicted)

Chemical Shift (δ) ppmAssignmentReference Compound
~163.0C-4 (Pyrimidine)2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
~161.5C-2 (Pyrimidine)2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
~160.0C-Ar (C-OCH₃)2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
~158.0C-6 (Pyrimidine)2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
~131.0C-Ar2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
~130.0C-Ar2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
~121.0C-Ar2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
~118.0C-Ar2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
~114.0C-Ar2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
~110.0C-5 (Pyrimidine)2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
55.4-OCH₃2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine

Note: The predicted chemical shifts are based on data from 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine, which provides a reasonable estimation for the carbon environments in the target molecule[2][3].

Table 3: IR Spectral Data (Predicted)

Frequency (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic, -OCH₃)
~1600, ~1580, ~1470Strong-MediumC=C and C=N stretching (Pyrimidine and Aromatic rings)
~1250StrongC-O stretch (Aryl ether)
~850-750StrongC-H out-of-plane bending (Aromatic)
~750StrongC-Cl stretch

Note: Predicted IR frequencies are based on typical values for substituted pyrimidines and anisole derivatives.

Table 4: Mass Spectrometry Data

m/zInterpretationReference Compound
220/222[M]⁺/[M+2]⁺ (isotopic pattern for Cl)2-chloro-4-phenylpyrimidine ([M+H]⁺ m/z: 191.1)[1]
185[M-Cl]⁺
154[M-Cl-OCH₃]⁺
127[M-Cl-C₆H₄O]⁺

Note: The molecular ion peak for 2-chloro-4-phenylpyrimidine is referenced to provide an expected fragmentation pattern[1]. The molecular weight of this compound is 220.65 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to obtain a spectrum with adequate signal-to-noise.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS)

  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by electron impact. The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Check (TLC, LC-MS) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR Primary Technique IR IR Spectroscopy Structure_Confirmation->IR Functional Groups MS Mass Spectrometry Structure_Confirmation->MS Molecular Weight Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report/ Documentation Data_Analysis->Final_Report

General workflow for spectroscopic characterization.

References

Potential Mechanism of Action for 2-Chloro-4-(3-methoxyphenyl)pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-chloro-4-(3-methoxyphenyl)pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of novel therapeutic agents. While direct, in-depth studies on the specific mechanism of action of derivatives from this exact core are not extensively published, a comprehensive analysis of the broader pyrimidine class allows for the formulation of strong potential mechanisms. This technical guide synthesizes available data to propose that this compound derivatives likely exert their biological effects through two primary mechanisms: inhibition of protein kinases involved in oncogenic signaling and modulation of key enzymes in the inflammatory cascade . This document provides an overview of these potential mechanisms, quantitative data from related compounds, detailed experimental protocols for mechanism elucidation, and visual representations of the relevant biological pathways.

Potential Mechanisms of Action

The versatility of the pyrimidine scaffold allows for its derivatives to interact with a range of biological targets. Based on extensive research into structurally related compounds, two principal mechanisms of action are proposed for derivatives of this compound.

Inhibition of Protein Kinases in Cancer

Pyrimidine derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers. The this compound scaffold can serve as a foundation for the synthesis of ATP-competitive kinase inhibitors. These compounds are designed to fit into the ATP-binding pocket of kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting oncogenic signaling cascades.

Key kinase targets for pyrimidine derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in non-small cell lung cancer and other malignancies.[1] Pyrimidine-based inhibitors can block the constitutive activation of EGFR, leading to the suppression of downstream pathways like MAPK/ERK and PI3K/Akt, ultimately inducing apoptosis and inhibiting tumor growth.[2]

  • Anaplastic Lymphoma Kinase (ALK): Another receptor tyrosine kinase, chromosomal rearrangements involving the ALK gene are found in a subset of non-small cell lung cancers.

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition by pyrimidine derivatives can lead to mitotic arrest and apoptosis in cancer cells.

Anti-inflammatory Activity through COX-2 Inhibition

Pyrimidine derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.

Derivatives of the pyrimidine scaffold have been shown to selectively inhibit COX-2 over COX-1.[3][4] This selectivity is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of COX-1. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Quantitative Data

The following tables summarize the inhibitory activities of various pyrimidine derivatives against key protein kinase and COX targets. It is important to note that these compounds are structurally related to the this compound core, and their activities provide a strong indication of the potential potency of derivatives from this specific scaffold.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

Compound ClassTarget KinaseIC50 (nM)Reference Cell Line
Pyrrolo[2,3-d]pyrimidineEGFR22HCC827
Pyrrolo[2,3-d]pyrimidineHer240N/A
Pyrrolo[2,3-d]pyrimidineVEGFR2136N/A
Thieno[2,3-d]pyrimidineEGFR (T790M)15N/A

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Inhibitory Activity of Pyrimidine Derivatives against COX Enzymes

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
L1>1000.15>667
L2>1000.21>476
Piroxicam (Reference)2.53.80.66
Meloxicam (Reference)1.50.1212.5

Data adapted from studies on various pyrimidine derivatives.[3][4]

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a test compound to inhibit the activity of a specific protein kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant protein kinase (e.g., EGFR, ALK)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution or DMSO (vehicle control) to the wells of the assay plate.

    • Add 10 µL of a solution containing the protein kinase and its substrate in kinase assay buffer.

    • Incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of the luminescence-based ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of MAPK/ERK Signaling Pathway

This method is used to assess the phosphorylation status of key proteins in the MAPK/ERK signaling pathway, a downstream effector of many receptor tyrosine kinases like EGFR.

Materials:

  • Cancer cell line (e.g., A549 for EGFR studies)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH is often used as a loading control.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6]

Materials:

  • Cancer cell line

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the mechanism of action of this compound derivatives.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine 2-Chloro-4-(3-methoxyphenyl) -pyrimidine Derivative Pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation COX2_Inflammation_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Pyrimidine 2-Chloro-4-(3-methoxyphenyl) -pyrimidine Derivative Pyrimidine->COX2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Western_Blot_Workflow Cell_Treatment Cell Treatment with Pyrimidine Derivative Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and critical data associated with 2-Chloro-4-(3-methoxyphenyl)pyrimidine, a key intermediate in various synthetic pathways. Adherence to these guidelines is paramount to ensure a safe and compliant laboratory environment.

Section 1: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications in accordance with the OSHA Hazard Communication Standard.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Acute Toxicity, Inhalation4H332: Harmful if inhaled.
Skin Sensitisation1H317: May cause an allergic skin reaction.
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects.
Specific Target Organ Toxicity - Repeated Exposure2 (Kidney)H373: May cause damage to organs (Kidney) through prolonged or repeated exposure.
Short-term (acute) aquatic hazard1H400: Very toxic to aquatic life.
Long-term (chronic) aquatic hazard1H410: Very toxic to aquatic life with long lasting effects.

Signal Word: Warning

Hazard Pictograms:

  • Health Hazard

  • Exclamation Mark

  • Environment

Section 2: Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of a compound is fundamental to its safe handling and storage.

PropertyValueMethod
Melting point/range185 - 189 °C (365 - 372 °F)lit.
Partition coefficient: n-octanol/waterlog Pow: ca. -0.09 (25 °C)OECD Test Guideline 107

Note: Bioaccumulation is not expected based on the partition coefficient.

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risks and maintain the integrity of the compound.

Handling
  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[1]

  • Hygiene Measures: Immediately change contaminated clothing.[2] Apply preventive skin protection and wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[1]

  • Dust and Aerosol Generation: Avoid the generation of dusts. Do not breathe dust.

Storage
  • Container: Keep the container tightly closed and dry.[1]

  • Ventilation: Store in a well-ventilated place.[1]

  • Access: Keep locked up or in an area accessible only to qualified or authorized persons.

  • Recommended Storage Temperature: Refer to the product label for the recommended storage temperature.

Section 4: Emergency Procedures

In the event of an emergency, follow these established protocols.

Spills and Leaks
  • Personal Precautions: For non-emergency personnel, avoid inhalation of dusts and substance contact.[2] Ensure adequate ventilation and evacuate the danger area.[2] For emergency responders, refer to Section 3.1 for personal protection.

  • Environmental Precautions: Do not let the product enter drains.[2]

  • Containment and Cleaning: Cover drains. Collect, bind, and pump off spills. Take up dry, dispose of properly, and clean the affected area.

A logical workflow for handling spills is outlined in the diagram below.

Spill_Response_Workflow Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Cover Drains, Use Absorbent) ventilate->contain collect Collect Spilled Material (Dry Method) contain->collect dispose Dispose of Waste in Accordance with Regulations collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: A stepwise workflow for responding to a chemical spill.

First Aid Measures
  • General Advice: Show the safety data sheet to the doctor in attendance.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

The following diagram illustrates the appropriate first aid response sequence.

First_Aid_Response First Aid Response Protocol exposure Exposure Occurs remove Remove from Exposure exposure->remove inhalation Inhalation: Move to Fresh Air remove->inhalation If Inhaled skin Skin Contact: Wash with Soap & Water remove->skin If on Skin eye Eye Contact: Rinse with Water (15 min) remove->eye If in Eyes ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting remove->ingestion If Swallowed medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: Decision tree for first aid response to exposure.

Section 5: Experimental Protocols - General Safety Considerations

While specific experimental protocols will vary, the following general safety measures must be integrated into all procedures involving this compound.

Risk Assessment

Before commencing any new experiment, a thorough risk assessment should be conducted. This should identify potential hazards, evaluate the risks, and establish control measures.

Personal Protective Equipment (PPE) Selection

The selection of PPE should be based on the risk assessment. For this compound, the following are mandatory:

  • Hand Protection: Compatible chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Avoid release to the environment.

The workflow for proper experimental conduct is depicted below.

Experimental_Workflow Safe Experimental Workflow plan Plan Experiment & Conduct Risk Assessment ppe Select & Don Appropriate PPE plan->ppe prepare Prepare Work Area in Fume Hood ppe->prepare weigh Weigh Compound Carefully (Avoid Dust Generation) prepare->weigh execute Execute Experimental Procedure weigh->execute quench Quench Reaction & Work-Up Safely execute->quench waste Segregate & Dispose of Hazardous Waste quench->waste clean Clean & Decontaminate Work Area & Glassware waste->clean

Caption: A procedural flow for conducting experiments safely.

This technical guide is intended to provide a comprehensive overview of the safety, handling, and MSDS information for this compound. It is imperative that all users of this compound familiarize themselves with this information and the full Safety Data Sheet (SDS) before commencing any work. Always prioritize safety and adhere to established laboratory protocols. This product is intended for research and development use.

References

The Architectural Versatility of Pyrimidines: A Technical Guide to Commercially Available Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in the architecture of DNA and RNA, as well as its role in a multitude of signaling pathways, underscores its therapeutic potential. This technical guide provides an in-depth exploration of commercially available pyrimidine building blocks, their synthetic functionalization, and their application in the development of novel therapeutics.

The pyrimidine nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthetic tractability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide delves into the commercially available starting materials, key synthetic transformations, and the biological context for the rational design of pyrimidine-based therapeutics.

Commercially Available Pyrimidine Building Blocks: A Comparative Overview

A diverse array of functionalized pyrimidines is commercially available, providing researchers with a range of starting points for their synthetic campaigns. Key suppliers for these building blocks include Sigma-Aldrich, Alfa-Aesar, Spectrochem, TCI AMERICA, and Otto Chemie Pvt. Ltd.[4][5] The choice of a particular building block is often dictated by the desired substitution pattern and the planned synthetic route.

Below is a summary of commonly utilized, commercially available pyrimidine building blocks, highlighting their key reactive features.

Building BlockKey Reactive FeaturesCommon Suppliers
2-ChloropyrimidineSusceptible to nucleophilic aromatic substitution (SNAr) at the 2-position.TCI AMERICA, Sigma-Aldrich
2,4-DichloropyrimidineAllows for sequential and regioselective SNAr at the 4- and 2-positions.Sigma-Aldrich, Alfa-Aesar
5-Bromo-2,4-dichloropyrimidineOffers three distinct reactive sites for sequential functionalization via SNAr and cross-coupling reactions.Sigma-Aldrich, Alfa-Aesar
2-(Chloromethyl)pyrimidineContains a highly reactive chloromethyl group for SN2 reactions and a pyrimidine core for further modification.[6][7]BenchChem
2-AminopyrimidineThe amino group can act as a nucleophile or be further functionalized.TCI AMERICA, Sigma-Aldrich
Uracils and ThyminesServe as foundational building blocks for nucleoside analogs and other derivatives.[8]Sigma-Aldrich, Alfa-Aesar

Key Synthetic Methodologies for Pyrimidine Functionalization

The strategic functionalization of the pyrimidine core is central to the development of novel drug candidates. A variety of robust and well-established synthetic protocols are available to introduce diverse substituents onto the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for modifying chloropyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the displacement of halide leaving groups by a wide range of nucleophiles.

Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr) [7]

Pyrimidine Building BlockNucleophileReaction ConditionsYield (%)
2-ChloropyrimidinePiperidineK₂CO₃, water, 35-65°C, 1h88
4,6-DichloropyrimidineAnilineNaHCO₃, Acetonitrile, RT, 48h95
2-Amino-4,6-dichloropyrimidine2-MethoxyanilineTriethylamine, neat, 4.5h84
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds on the pyrimidine scaffold.[9]

Table 2: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling [7]

Pyrimidine Building BlockBoronic Acid/EsterCatalyst/Ligand/BaseSolventTemperature (°C)Yield (%)
5-Bromo-2,4-dichloropyrimidineArylboronate estersPd(dppf)Cl₂ / KOAcDioxaneNot specifiedNot specified
2,4,5-trichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O8092

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of pyrimidine derivatives. The following section provides representative procedures for key functionalization reactions.

General Procedure for N-Alkylation of Anilines with 2-(Chloromethyl)pyrimidine Hydrochloride[7]

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling[10]

Materials:

  • Halogenated pyrimidine (e.g., 5-bromopyrimidine) (1 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (5 mol %)

  • Na₂CO₃ (2 equiv.)

  • Toluene/Ethanol/Water (4:1:1)

Procedure:

  • To a reaction vessel, add the halogenated pyrimidine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Pyrimidines in Cellular Signaling Pathways

Pyrimidine derivatives are integral to numerous cellular processes, not only as components of nucleic acids but also as modulators of key signaling pathways implicated in diseases such as cancer.[10][11] Understanding the role of pyrimidines in these pathways is crucial for the design of targeted therapies.

The de novo synthesis of pyrimidine nucleotides is essential for cell growth and proliferation and is tightly regulated by signaling pathways such as the MAPK and PI3K pathways.[11][12]

G Simplified De Novo Pyrimidine Synthesis Pathway cluster_input Inputs cluster_pathway Core Pathway cluster_output Outputs cluster_regulation Regulation ATP ATP Carbamoyl Phosphate Carbamoyl Phosphate ATP->Carbamoyl Phosphate Bicarbonate Bicarbonate Bicarbonate->Carbamoyl Phosphate Glutamine Glutamine Glutamine->Carbamoyl Phosphate Orotate Orotate Carbamoyl Phosphate->Orotate CAD enzyme complex UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP DNA Synthesis DNA Synthesis UDP->DNA Synthesis via dUTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis Glycogen Synthesis Glycogen Synthesis UTP->Glycogen Synthesis Phospholipid Synthesis Phospholipid Synthesis CTP->Phospholipid Synthesis Growth Factors Growth Factors MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway PI3K Pathway PI3K Pathway Growth Factors->PI3K Pathway MAPK Pathway->Carbamoyl Phosphate Phosphorylation PI3K Pathway->Carbamoyl Phosphate Regulation Myc Myc Myc->Carbamoyl Phosphate Transcriptional Control

Caption: Regulation of de novo pyrimidine synthesis by key signaling pathways.

In cancer, for example, the aberrant signaling through pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK can lead to an increased demand for nucleotides to support rapid cell division.[12] Therefore, targeting enzymes in the pyrimidine synthesis pathway presents a viable strategy for anticancer drug development.

Experimental Workflow for Synthesis and Evaluation

The development of novel pyrimidine-based drugs typically follows a structured workflow, from initial synthesis to biological evaluation.

G General Workflow for Synthesis and Evaluation of Pyrimidine Derivatives Start Start Select_Building_Block Select Pyrimidine Building Block Start->Select_Building_Block Functionalization Chemical Functionalization (e.g., Suzuki, SNAr) Select_Building_Block->Functionalization Purification Purification and Characterization Functionalization->Purification Biological_Screening Initial Biological Screening (e.g., Enzyme Assays) Purification->Biological_Screening Hit_Identified Hit Identified? Biological_Screening->Hit_Identified Hit_Identified->Select_Building_Block No Lead_Optimization Lead Optimization (SAR Studies) Hit_Identified->Lead_Optimization Yes Lead_Optimization->Functionalization In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing End End In_Vivo_Testing->End

Caption: A typical workflow for the discovery of pyrimidine-based drug candidates.

This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and drug discovery. The commercial availability of a wide range of pyrimidine building blocks significantly accelerates the initial stages of this workflow.

References

The 2-Position of the Pyrimidine Ring: A Versatile Hub for Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 2-Chloropyrimidine for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine nucleus, a fundamental component of nucleic acids, vitamins, and numerous bioactive molecules, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] The introduction of a chlorine atom at the 2-position of this heterocyclic core dramatically enhances its reactivity, transforming it into a versatile building block for the synthesis of a diverse array of functionalized derivatives. This technical guide provides a comprehensive overview of the reactivity of the chlorine atom at the 2-position of the pyrimidine ring, with a focus on its utility in drug discovery and development. We present a detailed analysis of key reaction types, supported by quantitative data, explicit experimental protocols, and visualizations of relevant biological pathways.

Core Reactivity Principles

The heightened reactivity of the chlorine atom at the 2-position of the pyrimidine ring is primarily attributed to the electron-withdrawing nature of the two nitrogen atoms at positions 1 and 3. This electronic effect renders the C2 carbon highly electrophilic and susceptible to nucleophilic attack. Consequently, 2-chloropyrimidine readily undergoes nucleophilic aromatic substitution (SNAr) and participates in a variety of palladium-catalyzed cross-coupling reactions.[3] Its reactivity is significantly greater than that of chlorobenzene and other chloro-substituted heteroaromatics, making it an attractive substrate for a broad range of chemical transformations.[3]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of 2-chloropyrimidine chemistry, enabling the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Amination

The reaction of 2-chloropyrimidine with primary and secondary amines is a widely employed method for the synthesis of 2-aminopyrimidine derivatives, a scaffold present in numerous kinase inhibitors and other biologically active compounds.[4][5][6] These reactions often proceed under mild conditions and can be performed with or without a catalyst.[7]

Table 1: Quantitative Data for Amination of 2-Chloropyrimidine

NucleophileReaction ConditionsYield (%)Reference
MorpholineKF, H₂O, 100 °C, 24 h80[7]
PiperidineKF, H₂O, 100 °C, 24 h75[7]
PyrrolidineKF, H₂O, 100 °C, 24 h81[7]
AnilineKF, H₂O, 100 °C, 24 h45[7]
BenzylamineKF, H₂O, 100 °C, 24 h86[7]
ImidazoleCuI, K₃PO₄, DMF, 110 °C, 24 h90[7]
BenzimidazoleCuI, K₃PO₄, DMF, 110 °C, 24 h100[7]
Experimental Protocol: General Procedure for Amination of 2-Chloropyrimidine

To a solution of 2-chloropyrimidine (1.0 mmol) in water (5 mL) is added potassium fluoride (2.0 mmol) and the desired amine (1.2 mmol). The reaction mixture is stirred in a sealed vessel at 100 °C for 24 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 2-chloropyrimidine is an excellent substrate for these transformations. The reactivity of the C-Cl bond allows for the formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between 2-chloropyrimidine and boronic acids or their derivatives. This reaction is widely used to introduce aryl and heteroaryl substituents at the 2-position.

Table 2: Quantitative Data for Suzuki-Miyaura Coupling of 2-Chloropyrimidines

Pyrimidine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1002471[8]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2571[9]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd₂(dba)₃/SPhos (0.1)K₃PO₄THF/MeOHRT2495[10]
2-Chloro-4,6-dimethoxypyrimidine3-Furanboronic acidPd₂(dba)₃/SPhos (0.5)K₃PO₄THF/MeOHRT2488[10]
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

In a microwave reactor vial, 2,4-dichloropyrimidine (0.5 mmol), the corresponding boronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (1.5 mmol) are combined in a mixture of 1,4-dioxane (4 mL) and water (2 mL).[9][11] The vessel is sealed and subjected to microwave irradiation at 100 °C for 15 minutes.[9][11] After cooling, the reaction mixture is extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a versatile and efficient method for the formation of C-N bonds, complementing the classical SNAr reactions. This palladium-catalyzed reaction allows for the coupling of 2-chloropyrimidine with a wide range of amines, including those that are less nucleophilic.

Table 3: Quantitative Data for Buchwald-Hartwig Amination of 2-Chloropyrimidines

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene801895[12]
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1002488
IndolePd(OAc)₂ (5)DavePhos (10)Cs₂CO₃Toluene1101275
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. 2-Chloropyrimidine (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene are then added via syringe. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between 2-chloropyrimidine and a terminal alkyne, providing access to 2-alkynylpyrimidine derivatives.

Table 4: Quantitative Data for Sonogashira Coupling of 2-Chloropyrimidines

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80685[13]
1-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NEtTHF601278[14]
3-Ethynyl-1H-indolePd(PPh₃)₄ (5)CuI (10)Et₃NDMF100492[15]
Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of 2-chloropyrimidine (1.0 mmol) in DMF (5 mL) are added the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine (2.0 mmol).[13] The reaction mixture is stirred under an argon atmosphere at 80 °C for 6 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[13]

Stille Coupling

The Stille coupling involves the reaction of 2-chloropyrimidine with an organostannane reagent to form a C-C bond.

Table 5: Quantitative Data for Stille Coupling of 2-Chloropyrimidines

OrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
(Tributylstannyl)benzenePd(PPh₃)₄ (5)-Toluene1102482[16][17]
2-(Tributylstannyl)furanPd₂(dba)₃ (2)P(furyl)₃ (8)DMF1001275[18]
(Tributylstannyl)ethynePdCl₂(PPh₃)₂ (3)-1,4-Dioxane901668[16]
Experimental Protocol: General Procedure for Stille Coupling

In a flame-dried Schlenk flask under an argon atmosphere, 2-chloropyrimidine (1.0 mmol), the organostannane (1.1 mmol), and Pd(PPh₃)₄ (5 mol%) are dissolved in anhydrous toluene (10 mL).[17] The mixture is heated to 110 °C and stirred for 24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.[19]

Heck Reaction

The Heck reaction allows for the coupling of 2-chloropyrimidine with an alkene to form a new C-C bond with the creation of a substituted alkene.

Table 6: Quantitative Data for Heck Reaction of 2-Chloropyrimidines

AlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (2)Et₃NDMF1202465[4][20]
n-Butyl acrylatePd(OAc)₂ (2)NaOAcNMP1401872[20]
CyclohexenePd(OAc)₂ (5)K₂CO₃DMA1303655[15]
Experimental Protocol: General Procedure for Heck Reaction

A mixture of 2-chloropyrimidine (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (2 mol%), and triethylamine (1.5 mmol) in DMF (5 mL) is heated at 120 °C in a sealed tube for 24 hours.[20] After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Cyanation

The introduction of a nitrile group at the 2-position of the pyrimidine ring can be achieved through nucleophilic substitution of the chlorine atom with a cyanide source.

Table 7: Quantitative Data for Cyanation of 2-Chloropyrimidine

Cyanide SourceCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
KCN-DMSO120685[21]
Zn(CN)₂Pd₂(dba)₃ (5) / dppf (10)DMF1401292[22]
CuCN-NMP150878[23]
Experimental Protocol: General Procedure for Cyanation with Zn(CN)₂

A mixture of 2-chloropyrimidine (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (5 mol%), and dppf (10 mol%) in DMF (5 mL) is heated at 140 °C under an argon atmosphere for 12 hours.[22] After cooling, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with aqueous ammonia and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Biological Relevance and Signaling Pathways

The 2-substituted pyrimidine motif is a key pharmacophore in a multitude of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. These molecules often function by competing with ATP for binding to the kinase active site.

Aurora Kinase and Polo-Like Kinase (PLK) Signaling in Mitosis

Aurora kinases and Polo-like kinases are families of serine/threonine kinases that play critical roles in regulating the cell cycle, particularly during mitosis.[3][24] Their dysregulation is frequently observed in cancer, making them attractive targets for drug development. 2-Aminopyrimidine derivatives have been developed as potent inhibitors of these kinases.

Aurora_PLK_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_checkpoint G2/M Checkpoint Centrosome_Maturation Centrosome Maturation G2_checkpoint->Centrosome_Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly PLK1 Polo-Like Kinase 1 PLK1->Centrosome_Maturation PLK1->Spindle_Assembly PLK1->Chromosome_Segregation PLK1->Cytokinesis Aminopyrimidine_Inhibitor 2-Aminopyrimidine Inhibitor Aminopyrimidine_Inhibitor->Aurora_A Aminopyrimidine_Inhibitor->PLK1

Inhibition of Aurora and PLK kinases by 2-aminopyrimidines disrupts mitosis.
TBK1 Signaling in Innate Immunity

TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response, particularly in antiviral defense. It is involved in signaling pathways that lead to the production of type I interferons. Small molecule inhibitors based on the 2-aminopyrimidine scaffold have been developed to modulate TBK1 activity.

TBK1_Signaling cluster_nuc Viral_PAMPs Viral PAMPs (e.g., dsRNA) PRR Pattern Recognition Receptors (e.g., RIG-I) Viral_PAMPs->PRR Adaptors Adaptor Proteins (e.g., MAVS, STING, TRIF) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 IFN_Genes Type I Interferon Gene Expression p_IRF3->IFN_Genes Nucleus Nucleus Aminopyrimidine_Inhibitor 2-Aminopyrimidine Inhibitor Aminopyrimidine_Inhibitor->TBK1

2-Aminopyrimidine inhibitors block the TBK1-mediated innate immune response.
Interplay of CDK and HDAC in Cancer

Cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) are two important classes of enzymes that are often dysregulated in cancer.[8] CDKs control cell cycle progression, while HDACs are involved in the epigenetic regulation of gene expression. There is a significant interplay between these two pathways, and dual inhibitors targeting both CDKs and HDACs, some of which incorporate a 2-aminopyrimidine scaffold, have shown promise in cancer therapy.[12]

CDK_HDAC_Interplay cluster_cell_cycle Cell Cycle Progression cluster_epigenetics Epigenetic Regulation G1_S_Transition G1/S Transition Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Histone_Acetylation Histone Acetylation Gene_Expression Tumor Suppressor Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Cell_Proliferation Cyclin_D_CDK4_6 Cyclin D/CDK4/6 Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylation E2F E2F Rb->E2F pRb p-Rb E2F->G1_S_Transition HDAC HDAC HDAC->Histone_Acetylation Aminopyrimidine_Inhibitor Dual CDK/HDAC Inhibitor Aminopyrimidine_Inhibitor->Cyclin_D_CDK4_6 Aminopyrimidine_Inhibitor->HDAC Apoptosis Apoptosis Aminopyrimidine_Inhibitor->Apoptosis

Dual CDK/HDAC inhibitors promote apoptosis and halt cell proliferation.

Conclusion

The chlorine atom at the 2-position of the pyrimidine ring serves as a versatile handle for a vast array of chemical modifications. Its high reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions has made 2-chloropyrimidine an indispensable building block in modern organic synthesis. The accessibility of diverse 2-substituted pyrimidine derivatives has fueled the discovery and development of numerous therapeutic agents, particularly in the realm of kinase inhibitors. A thorough understanding of the reactivity of 2-chloropyrimidine and the biological pathways modulated by its derivatives is crucial for the continued innovation of novel therapeutics and functional materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Chloro-4-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-4-(3-methoxyphenyl)pyrimidine is a versatile heterocyclic building block pivotal in medicinal chemistry for the synthesis of a wide array of biologically active compounds. The pyrimidine core is a key pharmacophore found in numerous approved drugs and clinical candidates.[1][2] The reactivity of the chlorine atom at the C2 position makes this scaffold particularly amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various functional groups and the generation of diverse molecular libraries.[3] This document provides detailed protocols and application notes for the synthesis of potent kinase inhibitors and anti-inflammatory agents starting from this compound.

Application Note 1: Synthesis of 2-Anilino-4-(3-methoxyphenyl)pyrimidine Derivatives as Kinase Inhibitors

Background: The 2-aminopyrimidine scaffold is a privileged structure in modern oncology, forming the core of numerous inhibitors targeting protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6] The synthesis of these inhibitors often involves a key step where a 2-chloropyrimidine is coupled with a substituted aniline or other amine via a nucleophilic aromatic substitution reaction.[7] This approach allows for systematic modification of the aniline moiety to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this class have shown potent antiproliferative activity against various cancer cell lines by inhibiting key signaling pathways involved in cell cycle progression and angiogenesis.[4][8]

Experimental Protocol: Synthesis of N-Aryl-4-(3-methoxyphenyl)pyrimidin-2-amine Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline derivative (e.g., 4-chloroaniline, 2-fluoro-4-chloroaniline)

  • Isopropanol (2-Propanol) or Ethanol

  • Concentrated Hydrochloric Acid (HCl) or Triethylamine (TEA) (optional, for catalysis or as a base)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in isopropanol (approx. 0.1 M concentration).

  • Addition of Reagents: Add the desired substituted aniline (1.1–1.5 eq.) to the solution. If acid catalysis is required, add a catalytic amount of concentrated HCl (e.g., 0.1 eq.).[7] Alternatively, for reactions requiring a base, triethylamine (1.1-1.5 eq.) can be used.[3]

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-85 °C for isopropanol) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4–24 hours).

  • Workup: Cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-anilino-4-(3-methoxyphenyl)pyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Anticancer and Kinase Inhibitory Activities

The following table summarizes the biological activities of representative 2-anilinopyrimidine derivatives, demonstrating their potential as anticancer agents and kinase inhibitors.

Compound IDR Group (Substituted Aniline)Target Kinase / Cell LineIC₅₀ / GI₅₀ (µM)Reference
1 4-ChloroanilineEGFR~0.05 (Potent)[5]
2 2-Fluoro-4-chloroanilineVEGFR-2~0.04 (Potent)[5]
3 3-AminobenzenesulfonamideMCF-7 (Breast Cancer)2.18[4]
4 4-MethylanilineHT-29 (Colon Cancer)0.030[9]
5 3,4-DimethylanilineA549 (Lung Cancer)0.160[10]
6 4-(Trifluoromethyl)anilineHeLa (Cervical Cancer)6.39[4]
7 4-Chloro-2-fluoroanilineAurora A Kinase0.0386[11]
Visualization: Receptor Tyrosine Kinase (RTK) Signaling Pathway

// Pathway connections Ligand -> RTK [label=" Binds"]; RTK -> PI3K [label=" Activates"]; RTK -> RAS [label=" Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Transcription; AKT -> Transcription [constraint=false];

// Inhibitor action Inhibitor -> RTK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits ATP Binding\n& Autophosphorylation"]; } .dot Caption: Inhibition of RTK signaling by 2-anilinopyrimidine derivatives.

Application Note 2: Synthesis of Wnt/β-Catenin Pathway Modulators for Anti-inflammatory Applications

Background: Recent studies have identified derivatives of the 2-amino-4-arylpyrimidine scaffold as modulators of inflammatory responses. Specifically, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) has been shown to suppress cytokine production in human monocytes engaged by Toll-like receptor (TLR) agonists like LPS.[12] This anti-inflammatory effect is mediated through the canonical Wnt/β-catenin signaling pathway.[12][13] The compound promotes the accumulation of β-catenin and inhibits the activity of GSK3β, which in turn abrogates the phosphorylation of the NF-κB p65 subunit, a key step in the inflammatory cascade.[12] This demonstrates the potential of 2-amino-pyrimidine derivatives, synthesized via SNAr, as novel anti-inflammatory therapeutics.

Experimental Protocol: Synthesis of N-Benzyl-4-(3-methoxyphenyl)pyrimidin-2-amine Derivatives

This protocol provides a method for the synthesis of N-benzyl substituted 2-aminopyrimidines, analogous to the synthesis of the anti-inflammatory modulator AMBMP.

Materials:

  • This compound

  • Substituted benzylamine (e.g., piperonylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Diethyl Ether

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer

  • Heating source (oil bath or microwave reactor)

  • Separatory funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: Combine this compound (1.0 eq.), the desired benzylamine (1.2 eq.), and DIPEA (2.0 eq.) in NMP or DMSO in a sealed reaction vessel.

  • Reaction Conditions: Heat the mixture to 120-140 °C for 2-4 hours (conventional heating) or at 140 °C for 30 minutes (microwave irradiation).

  • Monitoring: Check for the completion of the reaction by TLC or LC-MS analysis.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water. A precipitate may form.

  • Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration and wash thoroughly with water and then with a non-polar solvent like diethyl ether to remove impurities. If an oil forms, extract the aqueous mixture with ethyl acetate or dichloromethane.

  • Purification: Dry the collected solid or the residue from the organic extract. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.

  • Characterization: Verify the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Anti-inflammatory Activity

The table below presents the effect of a representative compound, AMBMP, on cytokine production in human monocytes stimulated with the TLR4 agonist LPS. Data is adapted from literature.[12][13]

TreatmentTNF (pg/mL)IL-6 (pg/mL)IL-12 p40 (pg/mL)Reference
Control (no stimulation)< 50< 50< 20[12]
LPS (10 ng/mL)2500 ± 3003000 ± 400150 ± 25[12]
LPS + AMBMP (10 µM)1200 ± 2001500 ± 25070 ± 15[12]
% Inhibition by AMBMP ~52% ~50% ~53% [12]
Visualization: Wnt/β-Catenin Signaling Pathway Modulation

// Wnt Pathway Logic AMBMP -> Destruction_Complex [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits GSK3β"]; Destruction_Complex -> Beta_Catenin [label="Phosphorylates for\nDegradation", style=dashed]; Beta_Catenin -> Proteasome [label="Degraded", style=dashed]; Beta_Catenin -> TCF_LEF [label="Accumulates and\nTranslocates"]; TCF_LEF -> Beta_Catenin [dir=none, style=invis]; // for alignment

// NF-kB Pathway Logic TLR4 -> IKB [arrowhead=tee, style=dashed, label="Leads to Degradation of IκB"]; IKB -> p65 [arrowhead=tee, label="Sequesters"]; p65 -> p65_p [label="Phosphorylation"]; p65_p -> Inflammatory_Genes [label="Activates Transcription"]; AMBMP -> p65_p [arrowhead=tee, color="#EA4335", style=dashed, label="Abrogates\nPhosphorylation"];

{rank=same; AMBMP; TLR4;} } .dot Caption: AMBMP inhibits inflammation via the Wnt/β-catenin pathway.

General Experimental Workflow

The development of bioactive molecules from this compound follows a structured workflow from initial synthesis to biological evaluation.

// Nodes Start [label="Start: this compound\n+ Nucleophile (e.g., Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Chemical Synthesis\n(e.g., SNAr Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Reaction Workup\n(Quenching, Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, MS, Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="Primary Biological Screening\n(e.g., In vitro enzyme/cell assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hit [label="Hit Compound Identification\n(Potency & Selectivity)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization\n(SAR Studies)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Preclinical Candidate", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> Screening; Screening -> Hit; Hit -> Optimization; Hit -> End; Optimization -> Start [label="Synthesize New Analogs", style=dashed]; } .dot Caption: Workflow for synthesis and evaluation of bioactive pyrimidines.

References

Application Notes and Protocols: 2-Chloro-4-(3-methoxyphenyl)pyrimidine as a Key Intermediate in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including potent anticancer properties. Its prevalence in clinically approved drugs and developmental candidates underscores the importance of versatile pyrimidine-based intermediates. Among these, 2-Chloro-4-(3-methoxyphenyl)pyrimidine stands out as a crucial building block for the synthesis of targeted anticancer agents, particularly kinase inhibitors. The strategic placement of a reactive chlorine atom at the 2-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse pharmacophores. The 4-(3-methoxyphenyl) group can play a significant role in binding to the target protein, often occupying a hydrophobic pocket. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential anticancer drug candidates.

Application Notes

This compound is a versatile intermediate primarily employed in the synthesis of 2-aminopyrimidine derivatives. These derivatives have shown significant promise as inhibitors of various protein kinases that are often dysregulated in cancer. The general synthetic approach involves the coupling of the chloropyrimidine with a primary or secondary amine, typically an aniline or a heterocyclic amine, through a nucleophilic aromatic substitution reaction.

Key Advantages of Using this compound:

  • Reactive Site: The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack, facilitating reactions with a broad range of amines.

  • Structural Motif: The 4-(3-methoxyphenyl) moiety can be crucial for target engagement, fitting into specific binding pockets of kinases.

  • Versatility: The pyrimidine core can be further functionalized, allowing for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Therapeutic Targets:

Compounds derived from this intermediate have been shown to target several important signaling pathways implicated in cancer progression. These include:

  • Phosphatidylinositol 3-kinase (PI3K) Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.

  • Aurora Kinase Pathway: Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to tumorigenesis.

  • Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including EGFR and VEGFR, plays a pivotal role in cell growth and angiogenesis.

Experimental Protocols

The following protocols describe the general procedures for the synthesis of 2-amino-4-(3-methoxyphenyl)pyrimidine derivatives. These are representative methods and may require optimization for specific substrates.

Protocol 1: General Synthesis of N-Aryl-4-(3-methoxyphenyl)pyrimidin-2-amines

This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-aryl substituted 2-aminopyrimidines.

Materials:

  • This compound

  • Substituted aniline or heteroarylamine (1.1 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) (0.1 equivalents)

  • Xantphos (0.1 equivalents)

  • Sodium tert-butoxide (3.0 equivalents)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the corresponding aryl or heteroarylamine (1.1 eq), dichlorobis(triphenylphosphine)palladium(II) (0.1 eq), xantphos (0.1 eq), and sodium tert-butoxide (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl-4-(3-methoxyphenyl)pyrimidin-2-amine derivative.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) without Catalyst

For activated anilines or under forcing conditions, the reaction can sometimes proceed without a palladium catalyst.

Materials:

  • This compound

  • Substituted aniline (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or isopropanol

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the substituted aniline (1.2 eq) in DMF or isopropanol.

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired product.

Data Presentation

The following tables summarize representative data for pyrimidine derivatives synthesized using similar methodologies, showcasing their potential as anticancer agents.

Table 1: Antiproliferative Activity of Representative 2-Aminopyrimidine Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
A-1 K-562 (Leukemia)0.622[1]
A-2 HCT-116 (Colon Cancer)1.81[1]
B-1 MCF-7 (Breast Cancer)0.13 (nM)[2]
C-1 MSI-H HCT1161.52[3]
C-2 MSI-H LNCaP1.72[3]

Table 2: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
D-1 VEGFR-20.05[4]
E-1 PI3KData not quantified[5]
F-1 p56lckData not quantified[6]
G-1 Aurora AData not quantified[7]

Visualizations

Signaling Pathway Diagrams

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A activation Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Apoptosis Apoptosis Aurora_A->Apoptosis inhibition leads to Mitosis Mitosis Centrosome->Mitosis Spindle->Mitosis Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Aurora_A

Caption: Role of Aurora A Kinase in mitosis and its inhibition.

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: This compound Amine Reaction Reaction Setup (e.g., Buchwald-Hartwig or SNAr) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: 2-Amino-4-(3-methoxyphenyl) -pyrimidine Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of 2-aminopyrimidine derivatives.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-4-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization of the pyrimidine ring is crucial for developing new drug candidates. Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for modifying halogenated pyrimidines.[2] Pyrimidines are electron-deficient aromatic systems, which makes them highly susceptible to nucleophilic attack, often proceeding without the need for metal catalysts.[2][3] This document provides a detailed protocol for the SNAr reaction on 2-Chloro-4-(3-methoxyphenyl)pyrimidine, a common intermediate in drug discovery programs.

The general mechanism for SNAr on a 2-chloropyrimidine involves a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Aromaticity is then restored by the departure of the chloride leaving group, yielding the substituted product.[4]

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

This protocol describes a representative SNAr reaction using an amine as the nucleophile under microwave-assisted conditions, which can significantly reduce reaction times.[5][6]

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Morpholine, Aniline, Benzylamine) (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Propan-2-ol (Isopropanol)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware (flasks, separatory funnel, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (e.g., 220 mg, 1.0 mmol).

  • Add anhydrous propan-2-ol (4 mL) to dissolve the starting material.

  • Add the desired amine nucleophile (1.2 mmol, 1.2 eq).

  • Add triethylamine (280 µL, 2.0 mmol, 2.0 eq) to the reaction mixture.[6]

  • Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 130°C for 20-40 minutes.[6] Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Conditions may require optimization for specific substrates.

Nucleophile (Nu-H)SolventBaseTemperature (°C)Time (h)Typical Yield (%)Reference Type
Amines
MorpholinePropan-2-olEt₃N130 (µW)0.585-95[6]
AnilineDioxane/H₂OK₂CO₃1001270-85[7]
BenzylamineDMSOK₂CO₃90480-90[2]
Alcohols
Sodium MethoxideMethanolN/A65675-90General Knowledge
Thiols
Sodium ThiophenoxideDMFN/A80385-95[8]

Visualizations

Diagrams of Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the general reaction mechanism.

G Experimental Workflow for SNAr Reaction reagents 1. Weigh Reagents (Substrate, Nucleophile, Base) dissolve 2. Dissolve in Solvent (e.g., Propan-2-ol) reagents->dissolve react 3. Heat Reaction (Microwave at 130°C) dissolve->react monitor 4. Monitor Progress (TLC) react->monitor workup 5. Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify 6. Purify Product (Column Chromatography) workup->purify characterize 7. Characterize (NMR, MS) purify->characterize

Caption: A flowchart of the experimental protocol for SNAr.

G General Mechanism of Nucleophilic Aromatic Substitution (SNAr) sub plus1 + Nu-H arrow1 intermediate Meisenheimer Complex arrow2 - Cl⁻ - H⁺ product

Caption: The addition-elimination mechanism of the SNAr reaction.

References

Application of 2-Chloro-4-(3-methoxyphenyl)pyrimidine in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. Its ability to mimic the hydrogen bonding interactions of the adenine base of ATP allows for potent and selective inhibition of various kinases. The compound 2-Chloro-4-(3-methoxyphenyl)pyrimidine serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The chloro substituent at the 2-position provides a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of various pharmacophoric groups to modulate potency and selectivity. The 3-methoxyphenyl group at the 4-position often plays a crucial role in establishing interactions within the hydrophobic regions of the kinase active site. This document provides detailed application notes and protocols for utilizing this compound in the development of novel kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity of 4-(3-methoxyphenyl)pyrimidine Derivatives

The following tables summarize the in vitro biological activities of representative kinase inhibitors synthesized from scaffolds containing the 4-(3-methoxyphenyl)pyrimidine core or structurally related analogues.

Compound IDTarget KinaseIC50 (µM)[1]
12 EGFR0.071
VEGFR-20.098
Erlotinib (Ref.) EGFR0.063
Sorafenib (Ref.) VEGFR-20.041
Compound IDCell LineIC50 (µM)[1]
12 HepG-2 (Liver)3.74
MCF-7 (Breast)7.81
MDA-231 (Breast)4.85
HCT-116 (Colon)2.96
Caco-2 (Colon)9.27
Compound IDCell LineIC50 (µM)[2]
1g K562 (CML)32.43
Imatinib (Ref.) K562 (CML)< 1

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(3-methoxyphenyl)pyrimidine Derivatives via Buchwald-Hartwig Amination

This protocol describes the synthesis of 2-amino-substituted pyrimidine derivatives from this compound using a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Desired amine (e.g., aniline, substituted anilines)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired amine (1.2 eq), Cs2CO3 (1.5 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous, degassed 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-(3-methoxyphenyl)pyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (LANCE Ultra TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of synthesized compounds against target kinases like EGFR and VEGFR-2.

Materials:

  • Kinase (e.g., recombinant human EGFR or VEGFR-2)

  • ULight™-labeled peptide substrate

  • Europium-labeled anti-phospho-antibody specific for the phosphorylated substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well low-volume white assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound solution to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the kinase and ULight™-peptide substrate in assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA and the Eu-labeled anti-phospho-antibody.

  • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm and 665 nm after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the percent inhibition relative to DMSO controls.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the anti-proliferative activity of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG-2, MCF-7, K562)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM). Include a DMSO-only control.

  • Incubate the cells for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting cell viability against compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by inhibitors derived from the this compound scaffold and a typical workflow for their development.

EGFR_VEGFR2_Signaling_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR2 VEGFR2 Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation EGFR_Inhibitor EGFR Inhibitor (e.g., Compound 12) EGFR_Inhibitor->EGFR Inhibits VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis VEGFR2_Inhibitor VEGFR2 Inhibitor (e.g., Compound 12) VEGFR2_Inhibitor->VEGFR2 Inhibits ABL1_Signaling_Pathway BCR_ABL1 BCR-ABL1 (Fusion Protein in CML) STAT5 STAT5 BCR_ABL1->STAT5 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL1->PI3K_AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation ABL1_Inhibitor ABL1 Inhibitor (e.g., Compound 1g derivative) ABL1_Inhibitor->BCR_ABL1 Inhibits Kinase_Inhibitor_Development_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Amination, Suzuki Coupling) Start->Synthesis Screening In Vitro Kinase Inhibition Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Screening->Cell_Assay SAR->Synthesis Iterative Design Lead_Opt Lead Optimization Cell_Assay->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

References

Accelerating Discovery: A Guide to the Microwave-Assisted Synthesis of 2-Amino-4-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Medicinal and Synthetic Chemists

Introduction

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, forming the core of countless therapeutic agents, from anticancer to antiviral drugs.[1][2] Among these, the pyrimidine ring is a structure of immense interest due to its prevalence in biologically active molecules.[3][4][5] The 2-amino-4-chloropyrimidine framework, in particular, serves as a versatile and highly valuable building block for the synthesis of compound libraries in drug discovery pipelines.[6][7] The reactivity of the chlorine atom at the C4 position allows for facile derivatization through nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functional groups.

Conventional methods for synthesizing these derivatives often require long reaction times, high temperatures, and can result in low yields and side product formation.[8][9] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative to traditional heating.[10][11] By utilizing efficient dielectric heating, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[8][12] This approach not only improves yields and product purity but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[11] This guide provides a detailed exploration of the principles, protocols, and best practices for the microwave-assisted synthesis of 2-amino-4-chloropyrimidine derivatives.

The Chemistry: Understanding Microwave-Enhanced Nucleophilic Aromatic Substitution (SNAr)

The primary transformation in the synthesis of these derivatives is the nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. This effect is most pronounced at the C2, C4, and C6 positions. With a good leaving group like chlorine at the C4 position, the ring is highly activated for substitution.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile (typically an amine) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.

Microwave energy accelerates this process through its unique heating mechanism.[12] Polar molecules, such as the solvent and the reactants themselves, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation and ionic conduction generates heat efficiently and uniformly throughout the reaction mixture, avoiding the localized superheating often seen with conventional oil baths.[1][13] This leads to significantly higher reaction rates and cleaner product profiles.[14]

Caption: General mechanism for the SNAr reaction on 2-amino-4-chloropyrimidine.

Core Protocol: Amination of 2-Amino-4-chloropyrimidine

This protocol details a general and robust method for the microwave-assisted synthesis of 2-amino-4-(substituted amino)pyrimidine derivatives, adapted from established literature procedures.[3]

Materials and Reagents

  • 2-Amino-4-chloropyrimidine

  • Substituted amine (e.g., piperazine, piperidine, aniline derivatives)

  • Triethylamine (TEA)

  • Anhydrous propanol (or other suitable solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 10 mL microwave reactor vials with magnetic stir bars

  • Silica gel for column chromatography

Equipment

  • Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Magnetic stir plate

  • Rotary evaporator

  • Standard laboratory glassware (separatory funnel, flasks, etc.)

Experimental Procedure

Caption: Workflow for microwave-assisted synthesis of 2-amino-4-chloropyrimidine derivatives.

  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-amino-4-chloropyrimidine (2 mmol, 1.0 equiv).

  • Reagent Addition: Add 1 mL of anhydrous propanol, followed by the desired substituted amine (2 mmol, 1.0 equiv). While stirring, add triethylamine (200 µL).

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature of 120–140 °C for 15–30 minutes.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-amino-4-(substituted amino)pyrimidine derivative.

Optimization and Reaction Scope

The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction conditions. Key parameters can be adjusted to accommodate a wide range of substrates.

ParameterTypical ConditionsRationale & Considerations
Solvent Propanol, Dioxane/H₂O, DMF, EthanolThe solvent must have a sufficiently high boiling point and a good dielectric constant to absorb microwave energy effectively. Propanol is a common choice for these aminations.[3] For other reactions like Suzuki couplings, a mixture like 1,4-dioxane and water is often used.[15]
Base Triethylamine (TEA), K₂CO₃, Na₂CO₃A base is required to neutralize the HCl generated during the reaction, driving it to completion. TEA is a soluble organic base suitable for many aminations, while inorganic bases like K₂CO₃ are standard in cross-coupling reactions.[3][15]
Temperature 100 - 150 °CMicrowave synthesis allows for rapid heating to temperatures well above the solvent's boiling point in sealed vessels. This is a key factor in accelerating the reaction.[16][17] The optimal temperature depends on the reactivity of the nucleophile.
Time 5 - 30 minutesReaction times are drastically reduced compared to conventional heating, which can take many hours.[10][17] Monitoring by TLC is advised to avoid decomposition from prolonged heating.
Nucleophile Primary & Secondary AminesA wide variety of nucleophiles can be employed, including aliphatic cyclic amines (piperazine, piperidine), aromatic amines (anilines), and other N-heterocycles.[3][18][19] This versatility is crucial for building diverse chemical libraries.

Advanced Protocols: Expanding the Synthetic Toolbox

The 2-amino-4-chloropyrimidine scaffold is also an excellent substrate for other powerful microwave-assisted cross-coupling reactions.

Microwave-Assisted Suzuki Coupling

This reaction is ideal for forming C-C bonds, attaching various aryl or heteroaryl groups at the C4 position.

  • General Protocol: 2-amino-4-chloropyrimidine (1 equiv), an arylboronic acid (1-1.2 equiv), a palladium catalyst like Pd(PPh₃)₄ (0.5-5 mol%), and a base such as K₂CO₃ (3 equiv) are reacted in a solvent mixture like 1,4-dioxane/H₂O. The mixture is irradiated at 100-120 °C for 10-20 minutes.[15][20][21] This method provides regioselective C4-substituted pyrimidines in good to excellent yields.[15]

Microwave-Assisted Buchwald-Hartwig Amination

This palladium-catalyzed reaction is an alternative and highly efficient method for C-N bond formation, particularly with less nucleophilic amines.

  • General Protocol: An aryl halide (like 2-amino-4-chloropyrimidine), an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., t-BuONa) are reacted in a solvent like toluene.[17] Microwave irradiation at 130-150 °C for 10-30 minutes can dramatically reduce reaction times from over 24 hours to under 30 minutes.[17][22]

Critical Safety Considerations for Microwave Chemistry

While highly efficient, microwave synthesis requires strict adherence to safety protocols due to the high temperatures and pressures involved.[23]

  • Use Dedicated Equipment: ONLY use a laboratory microwave reactor designed for chemical synthesis. Domestic kitchen microwaves lack the necessary temperature, pressure, and vapor controls and can be extremely dangerous.[13][24][25]

  • Pressure Hazards: Reactions in sealed vessels can generate significant pressure. Never exceed the recommended fill volume of the reaction vial (typically no more than 2/3 full).[23] Be aware of the potential for runaway kinetics, especially when developing new reactions.[13]

  • Solvent Safety: Do not heat flammable solvents unless the microwave is specifically designed as explosion-proof.[24] Be aware of the phenomenon of superheating, where a liquid can heat above its boiling point without boiling, which can lead to violent bumping.[13][16] Proper stirring is essential to prevent this.

  • Material Handling: Always use appropriate personal protective equipment (PPE), including safety goggles, lab coats, and thermal gloves for handling hot vessels.[23] Ensure reaction vessels are free from cracks or defects before use.[16]

  • Avoid Metals: Do not use metal utensils, stir bars with exposed metal, or aluminum foil inside the microwave cavity, as this can cause arcing and create an ignition source.[25]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of heterocyclic compounds for drug discovery. The application of this technology to the derivatization of 2-amino-4-chloropyrimidine provides a rapid, efficient, and versatile platform for generating novel molecular entities. By significantly reducing reaction times and improving yields, MAOS empowers researchers to accelerate the design-make-test-analyze cycle, ultimately shortening the path to identifying new therapeutic leads. The protocols and guidelines presented here offer a robust starting point for scientists looking to harness the power of microwave chemistry in their research endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-4-(3-methoxyphenyl)pyrimidine in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable substrate for the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail the reaction conditions and methodologies for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] this compound serves as an excellent electrophilic partner in these transformations due to the electron-deficient nature of the pyrimidine ring, which facilitates the oxidative addition of the C-Cl bond to the palladium catalyst. The presence of the methoxy group offers a point for further functionalization and influences the electronic properties of the molecule.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of organoboron reagents. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.[3]

Data Presentation: Suzuki-Miyaura Coupling
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)Reference
1(3-methoxyphenyl)boronic acidPd(PPh₃)₄ (0.5)PPh₃ (as part of catalyst)Na₂CO₃ (2 M aq.)1,4-Dioxane150 (MW)1572[4]
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 2-(Aryl)-4-(3-methoxyphenyl)pyrimidine:

  • To a microwave reactor vial, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a magnetic stir bar.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.005 equiv.).

  • Add 1,4-dioxane (to achieve a 0.1 M concentration of the limiting reagent) and a 2 M aqueous solution of sodium carbonate (2.0 equiv.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(aryl)-4-(3-methoxyphenyl)pyrimidine.[4]

II. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of alkynylpyrimidines.[5][6]

Data Presentation: Representative Sonogashira Coupling of a Chloropyrimidine

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | High (for a related substrate) |[7][8] |

Experimental Protocol: Sonogashira Coupling

Synthesis of 2-(Alkynyl)-4-(3-methoxyphenyl)pyrimidine:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(CF₃COO)₂ (0.025 equiv.), PPh₃ (0.05 equiv.), and CuI (0.05 equiv.).

  • Add dry, degassed DMF, and stir the mixture for 15 minutes at room temperature.

  • Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine (2.0 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine.[1][9]

Data Presentation: Representative Buchwald-Hartwig Amination of a Chloropyrimidine

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | Moderate to Good (for related substrates) |[10] |

Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of 2-(Amino)-4-(3-methoxyphenyl)pyrimidine:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture in an oil bath at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Heck Reaction

The Heck reaction creates a C-C bond by coupling this compound with an alkene.[2][11]

Data Presentation: Representative Heck Reaction of an Aryl Chloride

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 140 | 24 | Good (for related substrates) |[2] |

Experimental Protocol: Heck Reaction

Synthesis of 2-(Alkenyl)-4-(3-methoxyphenyl)pyrimidine:

  • To a sealed tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.01 equiv.), PPh₃ (0.02 equiv.), and triethylamine (1.5 equiv.).

  • Add anhydrous DMF as the solvent.

  • Seal the tube and heat the reaction mixture at 140 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R-B(OR)2 Organoboron Reagent Base Base R-B(OR)2->Base Base->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X_L Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X_L Transmetalation Transmetalation Ar-Pd(II)-X_L->Transmetalation Ar-Pd(II)-Alkyne_L Ar-Pd(II)-C≡CR(L) Transmetalation->Ar-Pd(II)-Alkyne_L Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne_L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Alkyne Coupled Product Reductive_Elimination->Ar-Alkyne CuX CuX Cu-Alkyne Cu-C≡C-R CuX->Cu-Alkyne Terminal_Alkyne H-C≡C-R Base Base Terminal_Alkyne->Base Base->Cu-Alkyne Cu-Alkyne->Transmetalation Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X_L Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X_L Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X_L->Amine_Coordination Amine HNR'R'' Base Base Amine->Base Base->Amine_Coordination Ar-Pd(II)-NR'R''_L Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R''_L Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''_L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Coupled Product Reductive_Elimination->Ar-NR'R'' Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Migratory_Insertion Migratory Insertion Ar-Pd(II)-X_L2->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Intermediate R-CH₂-CH(Ar)-Pd(II)-X(L)₂ Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Coupled_Alkene Coupled Product Beta_Hydride_Elimination->Coupled_Alkene H-Pd(II)-X_L2 H-Pd(II)-X(L)₂ Beta_Hydride_Elimination->H-Pd(II)-X_L2 Regeneration Regeneration H-Pd(II)-X_L2->Regeneration Base Base Base->Regeneration Regeneration->Pd(0)L2 Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants, catalyst, ligand, base - Add solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar or N₂) Reaction_Setup->Inert_Atmosphere Heating Heating (Conventional or Microwave) Inert_Atmosphere->Heating Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Reaction_Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Application Notes: In Vitro Cell-Based Assay Protocols for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Many of these compounds function as antimetabolites or kinase inhibitors, disrupting critical cellular processes such as nucleic acid synthesis and signal transduction pathways that control cell proliferation, survival, and division.[3][4] Consequently, a robust panel of in vitro cell-based assays is essential for characterizing the efficacy, potency, and mechanism of action of novel pyrimidine analogues.[3] This document provides detailed protocols for key assays used to evaluate the antiproliferative and cytotoxic effects of these compounds, intended for researchers, scientists, and professionals in drug development.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4][5] It is fundamental for determining a compound's cytotoxic effects and calculating the half-maximal inhibitory concentration (IC50), a key measure of potency.[3][5] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[4][6]

Experimental Protocol

  • Materials : 96-well plates, cancer cell lines (e.g., MCF-7, A549, HCT-116), complete culture medium, pyrimidine compound stock solution, MTT solution (5 mg/mL in PBS), and Dimethyl sulfoxide (DMSO).[5][7]

  • Procedure :

    • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5][7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3][8]

    • Compound Treatment : Prepare serial dilutions of the pyrimidine derivative in culture medium. The concentration range should be sufficient to generate a full dose-response curve (e.g., 0.01 µM to 100 µM).[3][9] Remove the medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells (e.g., DMSO at a final concentration ≤ 0.5%) as a negative control.[7][10]

    • Incubation : Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.[3][5]

    • MTT Addition : Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][6][10]

    • Formazan Solubilization : Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[3][6]

    • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and use a sigmoidal dose-response curve fit to determine the IC50 value.[5]

Data Presentation

Illustrative IC50 values of various pyrimidine derivatives against different cancer cell lines.

Compound Class Derivative Example Cell Line IC50 (µM) Reference
Pyrimidine Compound 9k MCF-7 (Breast) 3.69 [5]
Pyrimidine Compound 13f A549 (Lung) 1.98 [5]
Pyrido[2,3-d]pyrimidine Compound 4 MCF-7 (Breast) 0.57 [9]
Pyrido[2,3-d]pyrimidine Compound 11 HepG2 (Liver) 0.99 [9]

| Thiazolo[4,5-d]pyrimidine | Compound 3b | NCI-60 Screen | Most Active |[5] |

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Measurement cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add Serial Dilutions of Pyrimidine Derivative Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add DMSO to Dissolve Crystals Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability & Determine IC50 Read->Calculate

Caption: Workflow of a typical MTT cytotoxicity assay.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a marker for non-viable cells as it cannot cross the membrane of live or early apoptotic cells.[10]

Experimental Protocol

  • Materials : 6-well plates, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer), cold PBS, and a flow cytometer.[3][7]

  • Procedure :

    • Cell Treatment : Seed cells in 6-well plates and treat with the test compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24, 48 hours). Include an untreated control.[3]

    • Cell Harvesting : Harvest both adherent and floating cells by trypsinization and centrifugation.[3]

    • Washing : Wash the cells twice with cold PBS.[10]

    • Staining : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10] Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[3][10]

    • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][10]

    • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[3][10]

  • Data Interpretation :

    • Viable cells : Annexin V-negative and PI-negative.[10]

    • Early apoptotic cells : Annexin V-positive and PI-negative.[10]

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[10]

Data Presentation

Illustrative data for apoptosis induction in MCF-7 cells treated with a hypothetical pyrimidine derivative for 48 hours.

Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Control (Vehicle) 95.2 2.5 2.3
Compound X (IC50) 60.7 22.1 17.2

| Compound X (2x IC50) | 35.4 | 38.9 | 25.7 |

Apoptosis_Assay_Workflow start Seed & Treat Cells in 6-well Plates harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze result1 Viable (Annexin V- / PI-) analyze->result1 result2 Early Apoptotic (Annexin V+ / PI-) analyze->result2 result3 Late Apoptotic (Annexin V+ / PI+) analyze->result3 Cell_Cycle_Pathway cluster_pathway Simplified Cell Cycle Progression cluster_inhibition Mechanism of Action G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Inhibitor Pyrimidine Derivative (e.g., CDK Inhibitor) Arrest Cell Cycle Arrest Inhibitor->Arrest Arrest->G1 Blocks G1/S Transition Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->AKT Inhibits

References

Synthesis of Pyrimidine Derivatives as Potential Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of pyrimidine derivatives as potential anti-inflammatory agents. Pyrimidine-based compounds have emerged as a promising class of molecules with significant therapeutic potential in modulating inflammatory responses. Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO), as well as the modulation of critical signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.[1][2]

I. Data Presentation: Anti-inflammatory Activity of Pyrimidine Derivatives

The following tables summarize the quantitative data for selected pyrimidine derivatives, showcasing their in vitro and in vivo anti-inflammatory activities.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrimidine Derivatives

Compound ClassDerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Pyrazolo[3,4-d]pyrimidineCompound 3a-42-Celecoxib-0.29
Pyrazolo[3,4-d]pyrimidineCompound 3b19310.61Diclofenac--
Pyrazolo[3,4-d]pyrimidineCompound 4b26340.76---
Pyrazolo[3,4-d]pyrimidineCompound 4d28231.22---
Pyrazolo[3,4-d]pyrimidinoneCompound 5k>1000.27>370Celecoxib-0.29
PyrimidineCompound 35.500.856.47Ibuprofen3.11.2
PyrimidineCompound 4a5.050.657.77Celecoxib6.340.56

Data compiled from multiple sources.[3][4][5]

Table 2: In Vitro Nitric Oxide (NO) Inhibition and In Vivo Anti-inflammatory Activity

Compound ClassDerivativeCell LineNO Inhibition IC₅₀ (µM)In Vivo ModelDose% Inhibition of Paw EdemaReference Compound% Inhibition
MorpholinopyrimidineV4RAW 264.7------
MorpholinopyrimidineV8RAW 264.7------
5-nitropyrimidine-2,4-dioneCompound 36RAW 264.78.6Carrageenan-induced paw edema (mice)10 mg/kgProtective properties observed--
Pyrazolo[3,4-d]pyrimidineCompound 8b--Carrageenan-induced paw edema (rats)25 mg/kg80.6--

Data compiled from multiple sources.[6][7][8] Note: Specific percentage inhibition for V4 and V8 was not provided in the source, but they were identified as the most active compounds in inhibiting NO production.[6]

II. Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of pyrimidine derivatives are often mediated through the modulation of key signaling pathways. The NF-κB pathway is a crucial regulator of inflammatory gene expression.[1][2]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB\n(p50/p65) NF-κB (p50/p65) IκBα->NF-κB\n(p50/p65) Inhibition Ub Ub IκBα->Ub Ubiquitination NF-κB\n(p50/p65)->IκBα NF-κB_nuc NF-κB (p50/p65) NF-κB\n(p50/p65)->NF-κB_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NF-κB\n(p50/p65) Release DNA DNA NF-κB_nuc->DNA Binding Inflammatory\nGenes\n(COX-2, iNOS, Cytokines) Inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Inflammatory\nGenes\n(COX-2, iNOS, Cytokines) Transcription

Caption: Canonical NF-κB Signaling Pathway in Inflammation.

The experimental evaluation of novel pyrimidine derivatives typically follows a structured workflow, from synthesis to in vivo testing.

Experimental_Workflow Start Start: Design of Pyrimidine Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Screening Characterization->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay NO_Assay Nitric Oxide Inhibition Assay InVitro->NO_Assay Cytotoxicity Cytotoxicity Assay InVitro->Cytotoxicity Lead_Selection Lead Compound Selection COX_Assay->Lead_Selection NO_Assay->Lead_Selection Cytotoxicity->Lead_Selection InVivo In Vivo Evaluation Lead_Selection->InVivo Promising Activity Paw_Edema Carrageenan-Induced Paw Edema Model InVivo->Paw_Edema Toxicity_Study Acute Toxicity and Ulcerogenic Potential InVivo->Toxicity_Study End End: Data Analysis and SAR Studies Paw_Edema->End Toxicity_Study->End

Caption: Experimental Workflow for Pyrimidine Derivatives.

III. Experimental Protocols

A. General Protocol for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol is a generalized procedure based on reported syntheses.[3][7] Specific reaction conditions may vary depending on the desired substituents.

Materials:

  • Substituted 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

  • Appropriate amine or hydrazine derivative

  • Formamide or other suitable solvent

  • Ethanol

  • Hydrochloric acid (if forming a salt)

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup with silica gel

Procedure:

  • A mixture of the substituted 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (1 equivalent) and the appropriate amine or hydrazine derivative (1.1-1.5 equivalents) is taken in formamide.

  • The reaction mixture is heated at reflux for 4-8 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired pyrazolo[3,4-d]pyrimidine derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro COX-1/COX-2 Inhibition Assay Protocol

This colorimetric assay measures the peroxidase activity of COX enzymes.[9][10]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate and plate reader

Procedure:

  • In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well.

  • Add 10 µL of the test compound at various concentrations (or vehicle control).

  • Incubate the mixture for 5 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.

  • Immediately measure the absorbance at 590 nm over time using a microplate reader.

  • Calculate the rate of TMPD oxidation from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

C. In Vitro Nitric Oxide (NO) Inhibitory Assay Protocol

This assay quantifies the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Test compounds

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for another 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to the supernatant in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • A parallel MTT assay should be performed to assess the cytotoxicity of the compounds on the RAW 264.7 cells to ensure that the observed NO inhibition is not due to cell death.[12]

D. In Vivo Carrageenan-Induced Paw Edema Assay Protocol

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[13][14][15]

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The vehicle is administered to the control group.

  • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat to induce inflammation.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

References

Application Notes and Protocols for Molecular Docking of 2-Chloro-4-(3-methoxyphenyl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Specifically, 2-chloro-4-aryl pyrimidine derivatives serve as a versatile template for developing potent and selective inhibitors targeting various protein kinases implicated in oncology and other diseases.[3] The 2-chloro group can act as a key site for nucleophilic substitution, allowing for the generation of extensive compound libraries to explore structure-activity relationships (SAR). This document provides a comprehensive guide to performing molecular docking studies on 2-Chloro-4-(3-methoxyphenyl)pyrimidine analogs, outlining a generalized protocol using AutoDock Vina, presenting representative data, and detailing methods for experimental validation.

Introduction: Targeting Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, controlling processes like cell growth, proliferation, and apoptosis.[2][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][5] Pyrimidine-based molecules can act as ATP-competitive inhibitors by binding to the highly conserved ATP-binding pocket of kinases, often forming critical hydrogen bonds with the "hinge" region of the enzyme.[1] Computational methods, particularly molecular docking, are indispensable tools for predicting the binding modes and affinities of these inhibitors, thereby accelerating the drug discovery process.[4][6]

Predicted Biological Targets and Signaling Pathways

Based on the prevalence of the pyrimidine scaffold in known kinase inhibitors, analogs of this compound are predicted to target key kinases in oncogenic signaling pathways. Prominent examples include the PI3K/AKT/mTOR and VEGFR-2 signaling cascades, which are central to tumor cell survival, proliferation, and angiogenesis.[7][8][9][10]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is one of the most frequently overactivated signaling routes in human cancer.[7][11] Inhibition of key kinases within this pathway, such as PI3K itself or the downstream effector AKT, can halt tumor progression. Pyrimidine derivatives have been successfully designed to target these kinases.[12]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Pyrimidine Analog Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of a pyrimidine analog.

Molecular Docking Protocol: A Step-by-Step Guide

This protocol outlines a generalized procedure for docking this compound analogs into the ATP-binding site of a target kinase using UCSF Chimera and AutoDock Vina.[13][14]

Workflow Overview

The overall process involves preparing the receptor (protein) and the ligand (pyrimidine analog), defining the binding site, running the docking simulation, and analyzing the results, followed by experimental validation.

Docking_Workflow cluster_prep Preparation cluster_dock In Silico Simulation cluster_val Validation & Optimization p1 Target Selection (e.g., PI3Kα, PDB: 3NZU) p2 Receptor Preparation (Remove water, add hydrogens) p1->p2 d1 Grid Box Generation (Define active site) p2->d1 l1 Ligand Design (2D Sketch of Analog) l2 Ligand Preparation (3D conversion, energy minimization) l1->l2 l2->d1 d2 Molecular Docking (Run AutoDock Vina) d1->d2 d3 Pose Analysis & Scoring (Binding energy, interactions) d2->d3 v1 Hit Identification (Select promising compounds) d3->v1 v2 Experimental Validation (In vitro kinase assay) v1->v2 v3 Lead Optimization (SAR studies) v2->v3 Feedback v3->l1

Caption: General workflow for in silico screening and experimental validation of kinase inhibitors.

Protocol Details

I. Receptor Preparation

  • Structure Retrieval : Download the 3D crystal structure of the target kinase from the Protein Data Bank (RCSB PDB). For this example, we will use PI3Kα (PDB ID: 3NZU).[12]

  • Protein Clean-up : Open the PDB file in UCSF Chimera. Remove all non-essential components such as water molecules, co-crystallized ligands, and ions.

  • Add Hydrogens & Charges : Use the "Dock Prep" tool in Chimera to add hydrogens (especially polar hydrogens crucial for interactions) and assign Gasteiger partial charges to all protein atoms.[14]

  • File Conversion : Save the prepared receptor structure in the PDBQT file format (.pdbqt), which is required by AutoDock Vina.[14]

II. Ligand Preparation

  • 2D Sketching : Draw the 2D structure of the this compound analog using software like MarvinSketch or ChemDraw.

  • 3D Conversion & Optimization : Convert the 2D structure to a 3D conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.

  • File Conversion : Save the prepared ligand in the MOL2 format (.mol2). Open this file in Chimera and use the "Dock Prep" tool to assign charges. Save the final ligand structure as a PDBQT file.

III. Docking Execution (AutoDock Vina in Chimera)

  • Open Software : Launch the "AutoDock Vina" tool from the "Tools > Surface/Binding Analysis" menu in Chimera.[13]

  • Set Inputs : Specify the prepared receptor (.pdbqt) and ligand (.pdbqt) files as the inputs.

  • Define the Grid Box : The grid box defines the search space for the docking simulation. Center the grid on the co-crystallized ligand from the original PDB file or a known active site. Ensure the box dimensions (e.g., 20 x 20 x 20 Å) are large enough to encompass the entire binding pocket and allow for ligand flexibility.[15]

  • Set Parameters : Adjust the exhaustiveness parameter. A higher value (e.g., 16 or 32) increases the thoroughness of the conformational search at the cost of longer computation time. The default is 8.[15]

  • Run Docking : Execute the docking run. Vina will calculate the binding affinities for the top predicted binding poses and rank them.

IV. Analysis of Results

  • Binding Affinity : The primary output is the binding affinity (or docking score) in kcal/mol. More negative values indicate stronger predicted binding.

  • Pose Visualization : Analyze the top-ranked binding poses. Use Chimera's "ViewDock" tool to visualize the ligand's orientation in the active site.

  • Interaction Analysis : Identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and active site residues. Pay close attention to interactions with the kinase hinge region.[13]

Data Presentation

The following tables provide examples of quantitative data that would be generated and analyzed during a drug discovery campaign involving these pyrimidine analogs.

Table 1: Predicted Binding Affinities of Pyrimidine Analogs against Target Kinases

Compound ID Target Kinase PDB ID Binding Affinity (kcal/mol) Key H-Bond Interactions (Residue)
Analog-01 PI3Kα 3NZU -9.2 Val851
Analog-02 PI3Kα 3NZU -8.7 Tyr836, Val851
Analog-03 VEGFR-2 4ASD -9.5 Cys919
Analog-04 VEGFR-2 4ASD -8.9 Cys919, Asp1046
Analog-05 SYK 4RX9 -10.1 Ala451, Leu377
Analog-06 SYK 4RX9 -9.4 Ala451

Note: Data are representative examples based on published studies of similar pyrimidine inhibitors and are for illustrative purposes only.

Table 2: Comparison of In Silico Predictions and In Vitro Experimental Data

Compound ID Target Kinase Predicted Binding Affinity (kcal/mol) Experimental IC₅₀ (nM)
Analog-01 PI3Kα -9.2 25
Analog-02 PI3Kα -8.7 80
Analog-03 VEGFR-2 -9.5 15
Analog-04 VEGFR-2 -8.9 110
Analog-05 SYK -10.1 12
Analog-06 SYK -9.4 95

IC₅₀ (Half-maximal inhibitory concentration) values are hypothetical and illustrate the expected correlation where lower binding energy often corresponds to higher potency (lower IC₅₀).[16]

Experimental Validation Protocol

In silico predictions must be validated through experimental assays.[17] An in vitro kinase inhibition assay is the gold standard for confirming the activity of predicted hits.

General Protocol for an In Vitro Kinase Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

  • Reagents and Materials :

    • Recombinant human kinase (e.g., PI3Kα)

    • Kinase-specific substrate (e.g., purified protein or peptide)

    • ATP (at a concentration near the Kₘ value for the specific kinase)[18]

    • Test compounds (this compound analogs) dissolved in DMSO

    • Kinase assay buffer

    • ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

    • White, opaque 96-well or 384-well plates

  • Assay Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and test compound (or DMSO for control) to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure kinase activity by adding the ATP detection reagent. This reagent lyses the cells (if cell-based) and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The molecular docking protocols and workflows detailed in this document provide a robust framework for the rational design and evaluation of this compound analogs as potential kinase inhibitors. By integrating computational predictions with rigorous experimental validation, researchers can efficiently identify promising lead compounds, understand their structure-activity relationships, and accelerate their progression through the drug discovery pipeline.

References

Application Note: Characterization of Novel Pyrimidine Compounds using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutics, including antiviral and anticancer agents.[1] The development of novel pyrimidine compounds requires robust analytical methods to determine their identity, purity, and quantity in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more powerfully, with Mass Spectrometry (LC-MS) are indispensable tools for this purpose.[1][2] LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, enabling precise characterization and quantification.[3]

This document provides detailed protocols for the analysis of novel pyrimidine compounds using reversed-phase HPLC and LC-MS/MS, intended for researchers in drug discovery and development.

Part 1: Purity and Quantification Analysis by HPLC

High-Performance Liquid Chromatography is a fundamental technique for separating components in a mixture. For pyrimidine compounds, which are often moderately polar, reversed-phase chromatography is the most common and effective approach.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general-purpose gradient method suitable for a variety of pyrimidine derivatives.

1. Instrumentation and Materials:

  • HPLC System: An Agilent 1260 Infinity II or similar system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[2]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). C8 columns are also suitable.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).[2]

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Compounds: 5-Fluorouracil, Zidovudine, Cytarabine (as examples for method development).

2. Sample and Standard Preparation:

  • Prepare a 1.0 mg/mL stock solution of the novel pyrimidine compound and each standard compound in the sample diluent.

  • From the stock solutions, prepare a working solution of 10 µg/mL for analysis.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 5 µL.

  • DAD Wavelength: 254 nm or a wavelength appropriate for the compound's chromophore.

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Data Presentation: Expected HPLC Retention Times

The following table shows representative data for common pyrimidine-based drugs using a standard C18 column, which can be used as a benchmark for new compounds.

CompoundRetention Time (min)
Cytarabine2.1
5-Fluorouracil3.5
Zidovudine6.8

Part 2: Structural Confirmation and Sensitive Quantification by LC-MS

For definitive structural confirmation and highly sensitive quantification, especially in complex biological matrices, LC-MS is the method of choice.[5][6] This protocol utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted analysis.

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

  • LC-MS/MS System: A Thermo UltiMate 3000LC coupled to a Triple Quadrupole Mass Spectrometer with a heated electrospray ionization (HESI) source, or a similar setup.[2]

  • LC Conditions: The HPLC method described in Part 1 can be directly adapted. For faster analysis, UPLC systems with smaller particle size columns (e.g., <2 µm) are often used.[5]

2. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode. The optimal mode should be determined by infusing the compound directly.

  • Spray Voltage: 3.5 kV (Positive), 3.0 kV (Negative).[5]

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Capillary Temperature: 350°C.[2]

  • Data Acquisition Mode: Multiple Reaction Monitoring (MRM).[5]

3. MRM Transition Development:

  • Infuse a 1 µg/mL solution of the novel pyrimidine compound directly into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the precursor ion.

  • Perform a product ion scan on the precursor ion to identify stable, high-intensity product ions.

  • Optimize the collision energy (CE) for each precursor-product ion transition to maximize signal intensity.

Data Presentation: Example LC-MS/MS Parameters

This table provides optimized MRM transitions for the example pyrimidine compounds, which are essential for building a quantitative LC-MS/MS method.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
CytarabinePositive244.1112.115
5-FluorouracilNegative129.042.020
ZidovudinePositive268.1127.112

Visualizations: Workflows and Biological Context

Overall Experimental Workflow

The characterization of a novel pyrimidine compound follows a structured analytical workflow, from initial sample handling to final data analysis and interpretation.

G cluster_prep Sample Handling cluster_lc Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Sample Preparation (Dissolution, Dilution, Filtration) hplc HPLC Separation (C18 Column) prep->hplc Inject ion Ionization (ESI Source) hplc->ion Elute ms Mass Analysis (Precursor & Product Ions) ion->ms Transfer Ions data Data Processing (Quantification & Identification) ms->data Acquire Data

Caption: Analytical workflow for pyrimidine compound characterization.

Application Example: Targeting the CDK4/6 Signaling Pathway

Many novel pyrimidine compounds are designed as kinase inhibitors to treat cancer.[7][8] One critical target is the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, which controls cell cycle progression. Inhibition of this pathway by a pyrimidine-based drug can halt uncontrolled cell proliferation.[7]

G cluster_E2F GF Growth Factors Rec Receptor GF->Rec CycD Cyclin D Rec->CycD Upregulates CDK CDK4/6 CycD->CDK Rb Rb CDK->Rb Phosphorylates pRb pRb (Phosphorylated) E2F E2F pRb->E2F Rb->pRb SPhase S-Phase Entry (Cell Proliferation) E2F->SPhase Activates Transcription Drug Novel Pyrimidine Compound (Inhibitor) Drug->CDK Inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by a pyrimidine drug.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-(3-methoxyphenyl)pyrimidine, a key intermediate in pharmaceutical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and actionable solutions to improve reaction yield and purity.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, poisoning it.[1] 2. Suboptimal Reaction Conditions: Incorrect choice of catalyst, ligand, base, or solvent can lead to poor reactivity.[1] 3. Poor Quality Reagents: Impurities in starting materials or solvents can interfere with the reaction.1. Catalyst and Ligand Selection: - Use sterically hindered and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are effective for heteroaryl couplings.[2] - Consider using a pre-formed palladium catalyst complex to ensure consistent activity.[3] - Increase catalyst loading if deactivation is suspected.[4] 2. Optimization of Conditions: - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Test various solvents or solvent mixtures; dioxane/water and toluene/water are common for Suzuki couplings.[5] - Optimize the reaction temperature and time; microwave irradiation can significantly shorten reaction times and improve yields.[4][5] 3. Reagent and Solvent Purity: - Ensure 2,4-dichloropyrimidine and 3-methoxyphenylboronic acid are pure. - Use anhydrous solvents, as water can affect the boronic acid and the catalyst.
Formation of Byproducts (e.g., 2,4-bis(3-methoxyphenyl)pyrimidine) 1. Lack of Regioselectivity: The Suzuki coupling can occur at both the C2 and C4 positions of the dichloropyrimidine.[6] 2. Reaction Conditions Favoring Disubstitution: Prolonged reaction times or high temperatures can promote the second coupling reaction.1. Control Regioselectivity: - The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution and cross-coupling.[6][7][8] - Use a slight excess of the boronic acid (1.0-1.2 equivalents) to favor monosubstitution. 2. Modify Reaction Conditions: - Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. - Lower the reaction temperature to improve selectivity.
Difficult Purification 1. Co-elution of Product and Starting Materials/Byproducts: Similar polarities can make chromatographic separation challenging. 2. Presence of Palladium Residues: Residual palladium can contaminate the final product.1. Optimize Chromatography: - Use a gradient elution system for column chromatography to improve separation. - Consider recrystallization as an alternative or additional purification step. 2. Palladium Removal: - Use a palladium scavenger resin or perform an aqueous wash with a solution of a chelating agent like EDTA.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the regioselective Suzuki-Miyaura cross-coupling reaction between 2,4-dichloropyrimidine and 3-methoxyphenylboronic acid.[4][9] This reaction typically utilizes a palladium catalyst and a suitable phosphine ligand.

Q2: How can I ensure regioselective substitution at the C4 position of 2,4-dichloropyrimidine?

A2: The C4 position of 2,4-dichloropyrimidine is inherently more reactive towards nucleophilic aromatic substitution and cross-coupling reactions than the C2 position.[6][7][8] To favor monosubstitution at C4, carefully control the stoichiometry of the reactants, using only a slight excess of the boronic acid, and monitor the reaction to avoid prolonged reaction times that could lead to disubstitution.

Q3: What are the key parameters to optimize for improving the yield of the Suzuki coupling reaction?

A3: The critical parameters for optimization include the choice of palladium catalyst and phosphine ligand, the base, the solvent system, and the reaction temperature and time.[4][5] Microwave-assisted synthesis has been shown to be highly effective in reducing reaction times and improving yields for this type of transformation.[4]

Q4: My reaction is not proceeding to completion. What should I check?

A4: First, verify the quality and purity of your starting materials and solvents. Ensure your catalyst is active; consider using a fresh batch or a different type of palladium precatalyst. Catalyst deactivation is a common issue with pyrimidine substrates.[1] Using more robust, sterically hindered phosphine ligands can mitigate this problem.[2] Also, ensure the base is sufficiently strong and soluble in the reaction medium.

Experimental Protocols

Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific laboratory conditions.

Materials:

  • 2,4-Dichloropyrimidine

  • 3-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), 3-methoxyphenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120°C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield
Catalyst (mol%)Ligand (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)Dioxane/H₂OK₂CO₃1001265
Pd₂(dba)₃ (1)SPhos (2)TolueneK₃PO₄110885
Pd(PPh₃)₄ (5)-Dioxane/H₂OK₂CO₃1001278
Pd(PPh₃)₄ (0.5)-Dioxane/H₂OK₂CO₃120 (MW)0.2592[4]

Note: This table is a representative summary based on typical conditions for similar reactions and may not reflect the exact synthesis of the title compound.

Visualizations

Synthesis_Pathway 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Product This compound 2,4-Dichloropyrimidine->Product 3-Methoxyphenylboronic_acid 3-Methoxyphenylboronic_acid 3-Methoxyphenylboronic_acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product

Caption: Synthesis of this compound via Suzuki Coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reagents Combine Reactants, Catalyst, and Base Add_Solvent Add Solvent Combine_Reagents->Add_Solvent Heat Heat Reaction (Conventional or Microwave) Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench and Extract Monitor->Quench Dry_Concentrate Dry and Concentrate Quench->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield Issue Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Check_Conditions Are reaction conditions optimized? Check_Catalyst->Check_Conditions Yes Optimize_Ligand Optimize Ligand and Catalyst Loading Check_Catalyst->Optimize_Ligand No Check_Reagents Are reagents and solvents pure? Check_Conditions->Check_Reagents Yes Optimize_Params Adjust Base, Solvent, and Temperature Check_Conditions->Optimize_Params No Purify_Materials Purify Starting Materials and Dry Solvents Check_Reagents->Purify_Materials No Success Improved Yield Check_Reagents->Success Yes Optimize_Ligand->Success Optimize_Params->Success Purify_Materials->Success

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for successful cross-coupling.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with a 2-chloropyrimidine resulting in a consistently low yield?

Answer: Low yields are a common challenge and can stem from several factors related to the specific substrates.[1] The primary reasons include:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[2][3]

  • Substrate Reactivity: 2-Chloropyrimidines are significantly less reactive than their bromo or iodo counterparts, making the oxidative addition step more challenging.[1]

  • Side Reactions: The two most prevalent side reactions that consume starting materials and reduce the yield of the desired product are protodeboronation and homocoupling.[1]

  • Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for success and must be optimized for each specific substrate combination.[4]

Question 2: What are the most common side reactions, and how can I minimize them?

Answer: The two most prevalent side reactions are protodeboronation and homocoupling.[1]

  • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often exacerbated by high temperatures and the presence of aqueous bases.[1][4][5] To minimize this, consider using boronic acid pinacol esters or potassium trifluoroborate salts, which are less prone to this side reaction.[1]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][4] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[1]

Question 3: My 2-chloropyrimidine substrate seems unreactive. What specific conditions can improve the coupling?

Answer: Given the lower reactivity of 2-chloropyrimidines, highly active catalyst systems are often required.[1] Consider the following adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyrimidine nitrogen.[1]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. However, be mindful that this can also increase the rate of side reactions.[1] A temperature screen, typically ranging from 80 °C to 120 °C, is recommended.[2]

  • Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1]

Question 4: How do I choose the right base for my reaction?

Answer: The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] The choice of base can significantly impact the reaction yield.[1]

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1]

  • Screening: The optimal base is substrate-dependent. If yields are low, screening a panel of bases is a recommended optimization step. For challenging couplings like those with 2-chloropyrimidines, stronger bases like K₃PO₄ or cesium carbonate (Cs₂CO₃) are often more effective.[1][2]

Question 5: Can I run the Suzuki coupling of 2-chloropyrimidines under aerobic conditions?

Answer: It is strongly discouraged. The catalytic cycle relies on a Pd(0) species, which is sensitive to oxidation by air.[6] Oxygen can lead to the formation of catalytically inactive palladium oxides and promote the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[1][6] It is crucial to degas the solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a catalyst system for coupling with 2-chloropyrimidines?

A good starting point would be a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. For example, Pd₂(dba)₃ (2 mol%) with a ligand like XPhos (4 mol%).[2] Alternatively, Pd(PPh₃)₄ can be effective and is a commonly used catalyst for this type of substrate.[4]

Q2: Which solvents are typically used for Suzuki coupling of 2-chloropyrimidines?

A mixture of an organic solvent and water is often used. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[2][7] The choice of solvent can be critical to the success of the reaction, and screening different solvent systems may be necessary.[8]

Q3: Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted procedures can be very effective. They often lead to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[4][9]

Q4: How can I monitor the progress of my reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2][6]

Q5: What are some common purification methods for the final product?

After work-up, which typically involves dilution with an organic solvent and washing with water or brine, the crude product is often purified by column chromatography.[1][6]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Dichloropyrimidines

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[4]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[4]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[4]
Pd(OAc)₂ / XPhosXPhos70-95Excellent for electron-deficient heteroaryl chlorides.[2]

Table 2: Effect of Different Bases on Suzuki Coupling Yield

Base (2-3 equiv.)Typical Solvent(s)Relative EffectivenessNotes
K₃PO₄Toluene, DioxaneOften Very HighFrequently used for challenging couplings.[1]
K₂CO₃Dioxane/H₂O, TolueneModerate to HighA common and effective base.
Na₂CO₃Dioxane/H₂O, TolueneModerateGenerally less effective than K₂CO₃ or K₃PO₄.
Cs₂CO₃Toluene, DioxaneOften Very HighA strong base that can be very effective for difficult couplings.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyrimidine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-2 mol%)

  • Ligand (if required, e.g., XPhos, 2-8 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[6]

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the 2-chloropyrimidine, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).[6]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1][6]

  • Solvent Addition: Add the degassed solvent via syringe.[1][6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1] Monitor the reaction by TLC, GC-MS, or LC-MS.[1][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1][6]

Visualizations

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of 2-Chloropyrimidine check_sm Starting Material Consumed? start->check_sm sm_present Unreacted Starting Material check_sm->sm_present Yes sm_absent Complex Mixture/Side Products check_sm->sm_absent No optimize_reactivity Increase Reactivity: - Increase Temperature - Use more active catalyst/ligand (e.g., XPhos) - Screen stronger bases (K3PO4, Cs2CO3) sm_present->optimize_reactivity check_side_products Identify Side Products: - Protodeboronation - Homocoupling sm_absent->check_side_products minimize_protodeboronation Minimize Protodeboronation: - Use boronic ester/trifluoroborate - Anhydrous conditions check_side_products->minimize_protodeboronation Protodeboronation minimize_homocoupling Minimize Homocoupling: - Thoroughly degas solvent - Use Pd(0) source check_side_products->minimize_homocoupling Homocoupling

Caption: A workflow diagram for troubleshooting low yields.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)2) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L_n-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Product) reductive_elimination->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Purification strategies for 2-Chloro-4-(3-methoxyphenyl)pyrimidine reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-4-(3-methoxyphenyl)pyrimidine. The following information is designed to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

The synthesis of this compound can result in several byproducts. The most common impurities include:

  • Isomeric Byproducts: The formation of the isomeric 4-Chloro-2-(3-methoxyphenyl)pyrimidine is a frequent issue. This isomer often exhibits similar polarity to the desired product, which can complicate purification by column chromatography.[1]

  • Di-substituted Byproducts: Depending on the stoichiometry and reactivity of the reagents, 2,4-disubstituted pyrimidines can also be formed.[1]

  • Hydrolysis Product: The 2-chloro group is susceptible to hydrolysis, which can occur during aqueous workup steps or if moisture is present in the reaction. This leads to the formation of 4-(3-methoxyphenyl)pyrimidin-2-ol.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of the starting materials in the crude product.

Q2: What are the recommended purification strategies for this compound?

The primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is the most common and effective method for separating the desired product from its isomers and other byproducts. Silica gel is typically used as the stationary phase.

  • Recrystallization: This technique can be effective for removing impurities if a suitable solvent system is identified. It is particularly useful for removing less soluble or more soluble impurities.

Q3: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. It allows for the rapid assessment of the separation of the desired product from impurities. A suitable eluent system for TLC can be determined through screening various solvent mixtures of different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). The spots can be visualized under UV light.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Co-elution of the Desired Product and an Impurity during Column Chromatography

Possible Cause: The primary cause of co-elution is often the presence of the isomeric byproduct, 4-Chloro-2-(3-methoxyphenyl)pyrimidine, which can have a very similar polarity to the target compound.[1]

Solutions:

  • Optimize the Eluent System:

    • Systematically vary the polarity of the eluent. A shallow gradient of a less polar solvent system (e.g., hexane and ethyl acetate or petroleum ether and dichloromethane) may improve separation.

    • Consider using a ternary solvent system (e.g., hexane/dichloromethane/ethyl acetate) to fine-tune the selectivity.

  • Adjust the Stationary Phase:

    • Use a high-purity, smaller particle size silica gel (e.g., 230-400 mesh) for higher resolution.

    • Consider alternative stationary phases, such as alumina (basic or neutral), if separation on silica is challenging.

  • Employ a Different Chromatographic Technique:

    • If available, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase can offer superior separation.

Issue 2: Low Recovery of the Product after Column Chromatography

Possible Causes:

  • The product may be partially soluble in the eluent, leading to broad peaks and loss in the collected fractions.

  • The product may be adsorbing irreversibly to the silica gel.

  • The compound may be degrading on the silica gel.

Solutions:

  • Check Eluent Polarity: Ensure the eluent system is not too polar, which could cause the product to elute too quickly and with impurities. Conversely, an eluent that is not polar enough may lead to very slow elution and band broadening.

  • Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a polar solvent (like triethylamine in the eluent for basic compounds) can sometimes reduce tailing and irreversible adsorption.

  • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can sometimes lead to sharper bands and better separation.

Issue 3: The Product "Oils Out" During Recrystallization

Possible Cause: The compound is coming out of the solution at a temperature above its melting point, which can be due to a high concentration of impurities or cooling the solution too rapidly.

Solutions:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. Allow the solution to cool slowly and undisturbed to promote the formation of crystals.

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the solution before allowing it to cool again.

  • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different single or mixed solvent systems. A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Issue 4: Presence of the Hydrolysis Byproduct, 4-(3-methoxyphenyl)pyrimidin-2-ol

Possible Cause: The 2-chloro group has been hydrolyzed during the reaction workup or purification.

Solutions:

  • Anhydrous Workup: During the workup, ensure all organic solvents are anhydrous and minimize contact with water. If an aqueous wash is necessary, perform it quickly and at a low temperature.

  • Purification: The hydrolysis product is generally more polar than the chlorinated product. It can usually be separated by silica gel column chromatography. A more polar eluent system will be required to elute the hydrolysis product.

Experimental Protocols

Typical Column Chromatography Protocol

This protocol is a general guideline based on methods used for similar 2-chloro-4-substituted pyrimidines.[1]

  • Preparation of the Column:

    • A glass column is packed with silica gel (200-300 mesh) as a slurry in a non-polar solvent (e.g., hexane or petroleum ether).

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel bed.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution:

    • The column is eluted with a solvent system of appropriate polarity. A common starting point is a mixture of petroleum ether and dichloromethane or hexane and ethyl acetate.

    • A typical eluent system for a related compound is petroleum ether:dichloromethane (2:1).[1]

    • The polarity of the eluent can be gradually increased if necessary to elute the desired product.

  • Fraction Collection and Analysis:

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

General Recrystallization Protocol
  • Solvent Selection:

    • Small-scale solubility tests are performed to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.

  • Dissolution:

    • The crude product is placed in a flask, and a minimum amount of the hot solvent is added to dissolve it completely.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel to remove them.

  • Crystallization:

    • The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

Table 1: Typical Column Chromatography Parameters for 2-Chloro-4-Substituted Pyrimidines

ParameterValue/DescriptionReference
Stationary Phase Silica Gel (200-300 mesh)[1]
Eluent System Petroleum Ether : Dichloromethane (2:1)[1]
Typical Yield 78% (for a related compound)[1]
Purity Achieved >97% (for a related compound)[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification start Crude Reaction Mixture quench Quench with Ice Water start->quench extract Extract with Organic Solvent (e.g., Dichloromethane) quench->extract wash Wash Organic Layer (e.g., NaHCO3, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate column Silica Gel Column Chromatography concentrate->column Primary Method recrystallize Recrystallization concentrate->recrystallize Alternative/Secondary Method pure_product Pure this compound column->pure_product recrystallize->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Impure Product co_elution Co-elution of Impurities start->co_elution Observe in TLC/NMR low_recovery Low Product Recovery start->low_recovery Low Yield oiling_out Product Oils Out start->oiling_out During Cooling no_crystals No Crystal Formation start->no_crystals Supersaturation hydrolysis Hydrolysis Byproduct Detected start->hydrolysis NMR/MS evidence solution1 Optimize Eluent Change Stationary Phase co_elution->solution1 Solution solution2 Adjust Eluent Polarity Dry Loading low_recovery->solution2 Solution solution3 Slow Cooling Add More Solvent oiling_out->solution3 Solution solution4 Scratch Flask Add Seed Crystal no_crystals->solution4 Solution solution5 Anhydrous Workup Polar Elution in Column hydrolysis->solution5 Solution

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during pyrimidine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is producing a significant fluorescent byproduct, leading to low yields of the desired dihydropyrimidinone. What is this byproduct and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway directly competes with the desired Biginelli reaction.

Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired reaction.[2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]

Q2: I am observing a low yield in my pyrimidine synthesis, with a large amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2]

  • Solvent Choice: The solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions may improve yields for certain substrates.[2]

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, which complicates the purification process. These arise from a competing reaction between the β-ketoester and urea.[1]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1]

Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions like self-condensation and hydrolysis. What are the common pitfalls and how can I avoid them?

A4: The Pinner synthesis can be prone to side reactions such as the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1]

Preventative Measures:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[2]

  • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[2]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions. Common bases include sodium ethoxide or potassium carbonate.[2]

Data Presentation

Table 1: Effect of Reaction Temperature on Biginelli vs. Hantzsch Product Distribution

Temperature (°C)DHPM Yield (%)Hantzsch DHP Yield (%)
60855
807020
1005535
1204050

Note: Data is illustrative and compiled from multiple sources to show a general trend.

Table 2: Comparison of Various Catalysts for the Biginelli Reaction

CatalystReaction Time (min)Yield (%)
[BCMIM][Cl]1696
Zn-fum MOF2089-98
Uranyl Acetate150High to excellent
Succinimide Sulfonic Acid60High to excellent
Benzyltriethylammonium chloride30-90>85

Source: Compiled from multiple research articles to showcase the efficacy of different catalysts.[3][4][5][6]

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction to Minimize Byproduct Formation

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over common side products.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and catalyst (e.g., Yb(OTf)₃, 0.1 mmol).

  • Add ethanol (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add urea (1.5 mmol) to the mixture.

  • Heat the reaction mixture to a gentle reflux (around 80°C).[7]

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Pinner Synthesis of Pyrimidines under Anhydrous Conditions

This protocol outlines the synthesis of a pyrimidine derivative with an emphasis on maintaining anhydrous conditions to prevent hydrolysis.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (11 mmol)

  • Anhydrous ethanol (20 mL)

  • Flame-dried, three-necked flask with a reflux condenser and nitrogen inlet

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the amidine hydrochloride (10 mmol) in anhydrous ethanol (10 mL).

  • Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 11 mmol) dropwise to the stirred mixture. Stir for 30 minutes at room temperature to generate the free amidine.

  • Add the 1,3-dicarbonyl compound (10 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC (typically 2-4 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Protocol 3: Purification of Dihydropyrimidinones by Recrystallization

This protocol describes a general method for purifying crude DHPMs containing soluble impurities like N-acylureas.

Materials:

  • Crude DHPM solid

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • In a separate flask, heat the recrystallization solvent (e.g., ethanol) to a gentle boil.

  • Add the minimum amount of hot solvent to the flask containing the crude solid to dissolve it completely. Keep the solution at or near boiling.

  • Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.

  • After the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Continue to draw air through the crystals on the filter to partially dry them.

  • Transfer the crystals to a watch glass and allow them to air dry completely.

Visualizations

Biginelli_Troubleshooting Start Start: Low Yield or Impure Product Check_Byproduct Identify Byproduct (TLC, NMR, MS) Start->Check_Byproduct Hantzsch Hantzsch DHP (Fluorescent) Check_Byproduct->Hantzsch Yes N_Acylurea N-Acylurea Check_Byproduct->N_Acylurea Yes Knoevenagel Knoevenagel Adduct Check_Byproduct->Knoevenagel Yes Unreacted_SM Unreacted Starting Materials Check_Byproduct->Unreacted_SM No obvious byproduct Lower_Temp Lower Reaction Temperature Hantzsch->Lower_Temp Change_Catalyst Optimize Catalyst Hantzsch->Change_Catalyst Control_Stoich Control Stoichiometry N_Acylurea->Control_Stoich Recrystallize Recrystallize Product N_Acylurea->Recrystallize Knoevenagel->Change_Catalyst Knoevenagel->Control_Stoich Excess Urea Optimize_Conditions Optimize Conditions: - Catalyst Activity - Time/Temp - Reagent Purity Unreacted_SM->Optimize_Conditions Pinner_Troubleshooting Start Start: Low Yield / Side Reactions in Pinner Synthesis Check_Conditions Review Reaction Conditions Start->Check_Conditions Water_Present Suspicion of Water Contamination Check_Conditions->Water_Present Hydrolysis products observed Amidine_Quality Poor Amidine Quality Check_Conditions->Amidine_Quality Starting material issues Base_Issue Suboptimal Base/ Stoichiometry Check_Conditions->Base_Issue Complex mixture Incomplete_Cyclization Incomplete Cyclization Check_Conditions->Incomplete_Cyclization Intermediate isolated Anhydrous Use Anhydrous Solvents & Flame-Dried Glassware Water_Present->Anhydrous Fresh_Amidine Use Freshly Prepared/ Purified Amidine HCl Amidine_Quality->Fresh_Amidine Optimize_Base Optimize Base Choice and Stoichiometry Base_Issue->Optimize_Base Increase_Temp_Time Increase Temperature or Reaction Time (Monitor by TLC) Incomplete_Cyclization->Increase_Temp_Time Biginelli_vs_Hantzsch cluster_Biginelli Biginelli Pathway (Desired) cluster_Hantzsch Hantzsch Pathway (Side Reaction) B_Reactants Aldehyde + β-Ketoester + Urea B_Intermediate N-Acyliminium Ion B_Reactants->B_Intermediate Urea_Decomp Urea Decomposition B_Reactants->Urea_Decomp B_Cyclization Cyclization B_Intermediate->B_Cyclization DHPM Dihydropyrimidinone (DHPM) B_Cyclization->DHPM H_Reactants Aldehyde + 2x β-Ketoester + NH3 (from Urea decomposition) H_Intermediate Enamine Intermediate H_Reactants->H_Intermediate H_Cyclization Cyclization H_Intermediate->H_Cyclization DHP Dihydropyridine (DHP) H_Cyclization->DHP Temp High Temperature Favors Urea_Decomp->H_Reactants provides NH3 Urea_Decomp->Temp

References

Technical Support Center: Enhancing Pyrimidine Compound Solubility for In Vitro Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of poor aqueous solubility of pyrimidine compounds in in vitro screening assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you overcome solubility-related issues and obtain reliable experimental data.

Troubleshooting Guide: Compound Precipitation

Encountering precipitation of your pyrimidine compound during an experiment can be a significant roadblock. This guide provides a systematic approach to identifying the cause and finding a solution.

Initial Observation: Precipitation (cloudiness, visible particles, or pellet) is observed in the assay plate or stock solution.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer.[1]- Add the compound stock to the assay buffer dropwise while gently vortexing or stirring. - Prepare an intermediate dilution in a solvent with intermediate polarity (e.g., ethanol or a mixture of DMSO and buffer).
Concentration Exceeds Solubility Limit: The final concentration of the compound is higher than its aqueous solubility.- Lower the final screening concentration of the compound. - Perform a kinetic or thermodynamic solubility assay to determine the maximum soluble concentration.
Precipitation Over Time in Incubator Temperature Effects: Compound is less soluble at the incubation temperature (e.g., 37°C) compared to room temperature.[1]- Pre-warm the assay buffer or cell culture medium to the incubation temperature before adding the compound. - Ensure the final concentration is well below the solubility limit at the incubation temperature.
pH Shift: Changes in the medium's pH due to CO2 in the incubator or cellular metabolism can affect the solubility of ionizable compounds.- Use a buffer with sufficient buffering capacity (e.g., HEPES) in your medium. - Determine the pKa of your compound and assess its solubility at different pH values.
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.- Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. - If using serum, consider reducing the serum percentage or using a serum-free medium if the assay allows.
Precipitation in DMSO Stock Solution Poor DMSO Solubility: The compound has limited solubility even in 100% DMSO.- Gently warm the stock solution (e.g., to 37°C) and vortex to aid dissolution. - If solubility in DMSO is still an issue, consider alternative organic solvents like N,N-dimethylformamide (DMF).[2]
Water Absorption: DMSO is hygroscopic and can absorb water from the atmosphere, reducing its solvating power for hydrophobic compounds.[1]- Use anhydrous DMSO to prepare stock solutions. - Store stock solutions in tightly sealed containers with desiccant.
Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of the stock solution.[1]- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Why are many pyrimidine compounds poorly soluble in aqueous solutions?

A1: The pyrimidine ring is a planar aromatic heterocycle. While the nitrogen atoms can participate in hydrogen bonding, the overall molecule can be quite rigid and hydrophobic, especially with nonpolar substituents. This can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound, resulting in low aqueous solubility.[3]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro screen?

A2:

  • Kinetic solubility is the concentration of a compound that precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock into an aqueous buffer. It is a measure of how quickly a compound falls out of solution and is often higher than thermodynamic solubility.

  • Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with its solid form. It represents the true solubility of the compound.

For high-throughput screening (HTS), kinetic solubility is often more relevant as it reflects the conditions of the assay where a compound is rapidly diluted.[4] However, if precipitation is observed over the course of the experiment, understanding the thermodynamic solubility becomes crucial.

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. However, it is always best to determine the specific tolerance of your cell line by running a vehicle control experiment with varying concentrations of DMSO.

Q4: Can I use surfactants to improve the solubility of my pyrimidine compound in a cell-based assay?

A4: While surfactants are effective at increasing solubility, they can also be cytotoxic and interfere with cell membranes and signaling pathways. Therefore, their use in cell-based assays is generally discouraged. If you must use a surfactant, it is critical to use a low concentration of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) and include appropriate vehicle controls to assess its impact on cell viability and the assay readout.[5]

Q5: How can I choose the best solubilization strategy for my pyrimidine compound?

A5: The choice of solubilization strategy depends on the physicochemical properties of your compound and the requirements of your assay. The following decision tree can guide your selection:

G Decision Tree for Solubilization Strategy start Start: Poorly Soluble Pyrimidine Compound is_ionizable Is the compound ionizable (acidic/basic)? start->is_ionizable ph_adjust Adjust pH of the buffer is_ionizable->ph_adjust Yes use_cosolvent Use a co-solvent (e.g., Ethanol, PEG 400) is_ionizable->use_cosolvent No check_assay_compatibility Is pH adjustment compatible with the assay? ph_adjust->check_assay_compatibility check_assay_compatibility->use_cosolvent No success Proceed with Experiment check_assay_compatibility->success Yes check_cosolvent_tolerance Is the co-solvent concentration tolerated by the assay/cells? use_cosolvent->check_cosolvent_tolerance use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_cosolvent_tolerance->use_cyclodextrin No check_cosolvent_tolerance->success Yes check_cyclodextrin_interference Does cyclodextrin interfere with the assay? use_cyclodextrin->check_cyclodextrin_interference solid_dispersion Prepare a solid dispersion check_cyclodextrin_interference->solid_dispersion No check_cyclodextrin_interference->success Yes proceed_with_caution Proceed with caution and appropriate controls solid_dispersion->proceed_with_caution

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

Data Presentation: Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives is highly dependent on the solvent and the nature of the substituents on the pyrimidine ring. The following tables provide a summary of solubility data for different pyrimidine derivatives in various organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x10³) of Pyrimidine Derivatives in Various Solvents at Different Temperatures [2][6]

CompoundSolvent298.15 K308.15 K318.15 K328.15 K
BKD-1 Methanol1.892.543.394.47
DMF10.3511.8913.6215.56
CCl₄0.110.150.210.28
BKD-2 Methanol1.341.822.443.23
DMF8.9110.2611.7813.51
CCl₄0.080.110.150.21
SDN-1 Chloroform2.673.454.455.74
THF5.326.548.029.81
1,4-Dioxane4.115.186.468.01
Ethyl Acetate3.564.525.717.18

Data extracted from studies on various substituted pyrimidine derivatives.[2][6]

Table 2: Effect of Formulation on Apparent Solubility of Pyrazolo[3,4-d]pyrimidine Derivatives [5][7]

CompoundFormulationApparent SolubilityFold Increase
Pyrazolo[3,4-d]pyrimidine 1 Pure Drug~30 µg/mL-
with PVPVASignificantly Increased>1
Dexibuprofen (Model Compound) Pure Drug0.062 mg/mL-
with HPβCD (1:4 ratio)18.23 mg/mL~294
with HPβCD and Poloxamer 188 (1:4:20%)42.54 mg/mL~688

Note: The data for pyrazolo[3,4-d]pyrimidine is qualitative, indicating an increase in solubility with the polymer formulation.[5][7] Dexibuprofen is used as a model for a poorly soluble drug to demonstrate the potential magnitude of solubility enhancement with cyclodextrins and polymers.[8]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a pyrimidine compound for in vitro screening.[9][10][11]

Materials:

  • Pyrimidine compound

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 188)

  • Common solvent that dissolves both the compound and the carrier (e.g., ethanol, methanol)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Hot plate or rotary evaporator

  • Desiccator

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution: Accurately weigh the pyrimidine compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components in a minimal amount of the common solvent in a beaker with gentle stirring.

  • Solvent Evaporation: Evaporate the solvent using a hot plate at a controlled temperature (e.g., 40-60°C) with continuous stirring or by using a rotary evaporator. Continue until a solid mass or film is formed.

  • Drying: Place the solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the container and pulverize it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization (Optional but Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the carrier.

  • Solubility Assessment: Determine the aqueous solubility of the prepared solid dispersion and compare it to the pure compound.

Protocol 2: Solubilization using Cyclodextrins

This protocol outlines the steps to prepare a stock solution of a pyrimidine compound using cyclodextrins for in vitro assays.[12][13]

Materials:

  • Pyrimidine compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer (e.g., PBS) or cell culture medium

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v) in the desired aqueous buffer or medium. Gentle warming and vortexing may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the weighed pyrimidine compound to the cyclodextrin solution to achieve the desired final concentration.

  • Complexation: Vortex the mixture vigorously for several minutes. Sonication in a water bath for 10-20 minutes can also facilitate the formation of the inclusion complex.

  • Equilibration: Allow the mixture to equilibrate by shaking or rotating overnight at room temperature.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification (Optional but Recommended): Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS) to confirm the final stock concentration.

  • Use in Assay: Use the clear, filtered stock solution for your in vitro experiments. Remember to include a vehicle control with the same concentration of cyclodextrin in your assay.

Mandatory Visualization

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay Well check_stock Inspect DMSO Stock Solution (Precipitate present?) start->check_stock warm_stock Warm and vortex stock solution check_stock->warm_stock Yes check_concentration Is final concentration too high? check_stock->check_concentration No warm_stock->check_concentration lower_concentration Lower final concentration check_concentration->lower_concentration Yes check_dmso Is final DMSO concentration > 0.5%? check_concentration->check_dmso No end Re-run Experiment lower_concentration->end reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes dilution_method How was the dilution performed? check_dmso->dilution_method No reduce_dmso->end serial_dilution Perform serial dilutions in assay buffer dilution_method->serial_dilution Single-step incubation_issue Precipitation occurs during incubation? dilution_method->incubation_issue Serial serial_dilution->end prewarm_buffer Pre-warm buffer to incubation temperature incubation_issue->prewarm_buffer Yes use_solubilizer Consider advanced solubilization methods (Cyclodextrin, Solid Dispersion) incubation_issue->use_solubilizer Still precipitates prewarm_buffer->end use_solubilizer->end

Caption: A workflow for troubleshooting compound precipitation in in vitro assays.

References

Addressing low reactivity issues in functionalizing 2-Chloro-4-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-4-(3-methoxyphenyl)pyrimidine. The information is designed to address common challenges related to its functionalization, particularly issues of low reactivity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound?

A1: Low reactivity of 2-chloropyrimidines is a common issue compared to their bromo or iodo counterparts. The C-Cl bond is stronger and requires a more active catalytic system. Key factors to investigate are:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. More electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition step.[1]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu, LHMDS, or K₃PO₄ are often more effective than weaker bases like K₂CO₃.[1][2]

  • Solvent and Temperature: Ensure you are using an appropriate anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF). Higher reaction temperatures or the use of microwave irradiation can significantly improve reaction rates.[3]

  • Reagent Quality: Ensure the purity of your starting material, boronic acid/ester (for Suzuki), amine (for Buchwald-Hartwig), and the dryness of your solvent and base.

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is sluggish. How can I improve the reaction rate?

A2: While the pyrimidine ring is activated towards nucleophilic attack, the reactivity can be modest.[4][5] To increase the rate of an SNAr reaction:

  • Increase Nucleophilicity: A more potent nucleophile will react faster. For example, using the sodium salt of an alcohol or thiol is more effective than the neutral species.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by solvating the cation of the nucleophile, leaving the anion more reactive.

  • Temperature: Increasing the reaction temperature is a common and effective method to overcome the activation energy barrier. Microwave heating can also be beneficial.[4]

  • Phase-Transfer Catalysis: For reactions with anionic nucleophiles, a phase-transfer catalyst can be employed to increase the concentration of the nucleophile in the organic phase.

Q3: In my Suzuki coupling reaction, I am observing significant amounts of boronic acid homo-coupling. What is the cause and how can I prevent it?

A3: Homo-coupling of boronic acids is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen and can be catalyzed by palladium. To minimize this:

  • Thorough Degassing: Ensure your reaction mixture is thoroughly deoxygenated by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst.[3]

  • Controlled Catalyst Addition: Add the palladium catalyst to the reaction mixture under an inert atmosphere.

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homo-coupling.

Q4: Can I perform a C-S cross-coupling reaction on this compound?

A4: Yes, palladium-catalyzed C-S cross-coupling reactions are feasible. However, it's important to be aware that sulfur compounds can sometimes poison palladium catalysts.[6] Using specific ligands, such as bulky N-heterocyclic carbenes (NHCs), can promote C-S coupling and may even offer unusual C2 selectivity in dihalopyrimidines.[7][8]

Troubleshooting Guides

Low Yield in Suzuki Coupling
Symptom Possible Cause Suggested Solution
No or low product formation Inactive catalyst system.Switch to a more active catalyst/ligand system. Consider Pd₂(dba)₃ with a bulky phosphine ligand like P(t-Bu)₃ or a Buchwald ligand.[1][9]
Insufficiently strong base.Use a stronger base such as KF, K₃PO₄, or Cs₂CO₃.[9]
Low reaction temperature.Increase the temperature, or consider using microwave irradiation to accelerate the reaction.[3]
Decomposition of starting material Reaction temperature is too high.Optimize the temperature; run the reaction for a longer time at a slightly lower temperature.
Oxygen contamination.Ensure all reagents and the reaction vessel are properly degassed and maintained under an inert atmosphere.
Formation of homo-coupled byproducts Inefficient transmetalation.Ensure the base is sufficiently strong and soluble in the reaction medium.
Oxygen in the reaction mixture.Improve degassing procedures.
Poor Performance in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Incomplete conversion Weak base.Use a strong base like NaOt-Bu or LHMDS.[2][10]
Inappropriate ligand.Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP).[11][12]
Catalyst inhibition.Ensure the amine starting material is pure. Some impurities can inhibit the catalyst.
Side product formation Reaction with a difunctional amine.Use a protecting group strategy if the amine has other reactive functional groups.
Hydrodehalogenation (replacement of Cl with H).This can occur with certain catalyst systems. Try a different ligand or a lower reaction temperature.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted for the Suzuki coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: In a microwave reaction tube, combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (3 mmol).

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (9 mL total volume). Purge the mixture with argon for 10-15 minutes. Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).[3]

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.[3]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1 mmol), the desired amine (1.2 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.

  • Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and a suitable ligand (e.g., XPhos, 0.02-0.04 mmol). Add anhydrous, deoxygenated toluene or dioxane (5-10 mL).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the substitution of the 2-chloro group with a nucleophile.

  • Reaction Setup: To a round-bottom flask, add this compound (1 mmol) and the nucleophile (e.g., an amine or sodium alkoxide, 1.5-2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (5-10 mL).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to >100 °C, depending on the nucleophile's reactivity) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent.

  • Purification: Wash the organic extracts, dry over a drying agent, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Reactivity start Low or No Conversion reaction_type Select Reaction Type start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Pd-C Cpl buchwald Buchwald-Hartwig reaction_type->buchwald Pd-N Cpl snar SNAr reaction_type->snar SNAr suzuki_q1 Check Catalyst/Ligand (e.g., Pd(PPh3)4) suzuki->suzuki_q1 buchwald_q1 Check Ligand buchwald->buchwald_q1 snar_q1 Check Nucleophile Strength snar->snar_q1 suzuki_a1 Use Bulky Phosphine Ligand (e.g., P(t-Bu)3, XPhos) with Pd2(dba)3 suzuki_q1->suzuki_a1 Inactive suzuki_q2 Check Base (e.g., Na2CO3) suzuki_q1->suzuki_q2 Active suzuki_a1->suzuki_q2 suzuki_a2 Use Stronger Base (e.g., K3PO4, Cs2CO3) suzuki_q2->suzuki_a2 Weak suzuki_q3 Check Temperature suzuki_q2->suzuki_q3 Strong suzuki_a2->suzuki_q3 suzuki_a3 Increase Temperature or Use Microwave suzuki_q3->suzuki_a3 Low end Improved Reactivity suzuki_q3->end Sufficient suzuki_a3->end buchwald_a1 Screen Bulky Ligands (e.g., XPhos, RuPhos) buchwald_q1->buchwald_a1 Ineffective buchwald_q2 Check Base buchwald_q1->buchwald_q2 Effective buchwald_a1->buchwald_q2 buchwald_a2 Use Strong Base (e.g., NaOt-Bu, LHMDS) buchwald_q2->buchwald_a2 Weak buchwald_q2->end Strong buchwald_a2->end snar_a1 Use Stronger Nucleophile (e.g., alkoxide vs alcohol) snar_q1->snar_a1 Weak snar_q2 Check Solvent snar_q1->snar_q2 Strong snar_a1->snar_q2 snar_a2 Use Polar Aprotic Solvent (e.g., DMF, DMSO) snar_q2->snar_a2 Non-polar snar_q3 Check Temperature snar_q2->snar_q3 Polar Aprotic snar_a2->snar_q3 snar_a3 Increase Temperature snar_q3->snar_a3 Low snar_q3->end Sufficient snar_a3->end

Caption: Troubleshooting workflow for low reactivity issues.

Suzuki_Catalytic_Cycle cluster_0 Suzuki Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L2-Cl oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_aryl Ar-Pd(II)L2-Ar' transmetal->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product aryl_halide Ar-Cl (this compound) aryl_halide->oa boronic_acid Ar'-B(OR)2 boronic_acid->transmetal base Base (e.g., K2CO3) base->transmetal

Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.

References

Preventing degradation of 2-Chloro-4-(3-methoxyphenyl)pyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 2-Chloro-4-(3-methoxyphenyl)pyrimidine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the reactivity of related 2-chloropyrimidine compounds, the primary degradation pathways for this compound are hydrolysis, photodegradation, and side reactions during cross-coupling chemistry.

  • Hydrolysis: The C2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic attack by water, especially under acidic or strongly basic conditions, leading to the formation of the corresponding pyrimidin-2-one.

  • Photodegradation: Exposure to ultraviolet (UV) radiation can induce photochemical reactions in pyrimidine derivatives, potentially leading to ring-opening or other structural modifications.[1][2]

  • Reaction-Specific Degradation: In popular cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, side reactions such as dehalogenation (replacement of the chlorine atom with hydrogen) or the formation of isomeric byproducts can occur, particularly if reaction conditions are not optimal.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Both acidic and strongly alkaline conditions can promote hydrolysis. Acidic conditions can protonate the pyrimidine ring, increasing the electrophilicity of the C2 position and making it more susceptible to nucleophilic attack by water. Strongly basic conditions can lead to direct hydroxide-mediated hydrolysis. For sensitive substrates like 2-chloro-2'-deoxyadenosine, decomposition is markedly increased at acidic pH.[3]

Q3: Is this compound sensitive to light?

A3: Yes, pyrimidine derivatives can be sensitive to light.[1][2] It is advisable to store this compound in a dark, cool, and dry place. When conducting reactions, particularly for extended periods, it is good practice to protect the reaction vessel from direct light by wrapping it in aluminum foil.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Low yields in Suzuki-Miyaura coupling reactions involving this compound can be attributed to several factors, including degradation of the starting material. A synthesis of this compound via a Suzuki coupling has been reported with a 72% yield, indicating the viability of this reaction.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolysis of Starting Material Ensure all reagents and solvents are anhydrous. Use a mild base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOH.
Dehalogenation Side Reaction Use a palladium catalyst and ligand system known to favor cross-coupling over dehalogenation (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). Minimize reaction time and temperature where possible.
Poor Catalyst Activity Screen different palladium catalysts and phosphine ligands. Ensure the catalyst is not poisoned by impurities in the reagents.
Homocoupling of Boronic Acid Degas the reaction mixture thoroughly to remove oxygen.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Side Products in Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but can be prone to side reactions with substrates like this compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Formation of Isomeric Aminopyrimidines While the C2 position is generally more reactive in nucleophilic aromatic substitution on 2,4-dichloropyrimidines, the specific substitution pattern and reaction conditions can influence regioselectivity. Careful selection of ligands and reaction temperature can help control selectivity.
Hydrolysis of Starting Material or Product Use a non-nucleophilic, sterically hindered base (e.g., NaOtBu, LHMDS). Ensure the reaction is conducted under strictly anhydrous conditions.
Dehalogenation Employ a catalyst system less prone to β-hydride elimination. Screening different phosphine ligands is recommended.
Catalyst Deactivation The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity. The use of electron-rich, bulky phosphine ligands can mitigate this effect.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amine coupling partners.

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Degradation and Reaction Pathways

Diagram 1: Potential Degradation Pathways

Potential Degradation Pathways of this compound A This compound B 4-(3-methoxyphenyl)pyrimidin-2-one (Hydrolysis Product) A->B H₂O / H⁺ or OH⁻ C Ring-Opened/Rearranged Products (Photodegradation) A->C UV Light D 4-(3-methoxyphenyl)pyrimidine (Dehalogenation Product) A->D Reducing agents / Side reaction in cross-coupling

Caption: Potential degradation pathways for this compound.

Diagram 2: Simplified Suzuki-Miyaura Coupling Workflow

Simplified Suzuki-Miyaura Coupling Workflow Start Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Work-up and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Desired Coupled Product Purify->Product

Caption: A simplified workflow for a Suzuki-Miyaura coupling reaction.

Diagram 3: Key Factors in Preventing Degradation

Key Factors in Preventing Degradation cluster_factors Influencing Factors Degradation Degradation of This compound Prevention Prevention Strategies pH pH Control Prevention->pH Use mild bases Temp Temperature Prevention->Temp Optimize reaction temp. Light Light Exposure Prevention->Light Protect from light Reagents Reagent Quality Prevention->Reagents Use pure, dry reagents pH->Degradation Temp->Degradation Light->Degradation Reagents->Degradation

Caption: Key factors influencing degradation and corresponding prevention strategies.

References

Technical Support Center: Scale-Up Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of substituted pyrimidines. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the transition from laboratory-scale to pilot-plant or industrial-scale production of these vital heterocyclic compounds.

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during your scale-up campaigns.

Issue 1: Low Reaction Yield

Q: We are experiencing a significant drop in yield upon scaling up our substituted pyrimidine synthesis. What are the potential causes and how can we troubleshoot this?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, reagent addition, and reaction kinetics.

Potential Causes & Solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor, turbine) for the viscosity of your reaction mixture. Perform mixing studies to ensure homogeneity.

  • Poor Temperature Control: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in large reactors with a lower surface-area-to-volume ratio.

    • Solution: Implement a robust temperature control system. For exothermic reactions, consider slower reagent addition, using a jacketed reactor with a suitable heat transfer fluid, or employing a reflux condenser.

  • Reagent Addition Rate: The rate of reagent addition can significantly impact selectivity and yield. A rate that is optimal on a lab scale may be too fast for a larger volume, leading to side product formation.

    • Solution: Develop a controlled addition profile for critical reagents. This may involve using a syringe pump or a dosing system with a feedback loop tied to the reaction temperature.

  • Purity of Starting Materials: Impurities in starting materials can have a more pronounced effect on a larger scale, potentially poisoning catalysts or participating in side reactions.[1]

    • Solution: Ensure all starting materials and solvents are of high purity and are properly dried, as moisture can quench sensitive reagents.[1]

  • Incomplete Reaction: Reaction times may not scale linearly.

    • Solution: Monitor the reaction progress closely using in-process controls (IPCs) like HPLC or TLC to determine the optimal reaction time for the scaled-up process.[1][2]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temperature, Time, Mixing) check_purity->review_conditions analyze_crude Analyze Crude Product (HPLC, NMR, MS) review_conditions->analyze_crude side_products Major Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No optimize_purification Optimize Purification Protocol side_products->optimize_purification Yes decomposition Product Decomposition? incomplete_reaction->decomposition No optimize_conditions Optimize Reaction Conditions (e.g., Temp, Time) incomplete_reaction->optimize_conditions Yes modify_workup Modify Workup Procedure decomposition->modify_workup Yes end Improved Yield decomposition->end No optimize_conditions->end optimize_purification->end modify_workup->end

A logical workflow for troubleshooting low reaction yields.
Issue 2: Formation of Side Products

Q: We are observing the formation of significant side products, such as those from Knoevenagel condensation in our Biginelli reaction, upon scale-up. How can we minimize these?

A: The formation of side products is often exacerbated during scale-up due to the factors mentioned above. For the Biginelli reaction, the Knoevenagel condensation between the aldehyde and the β-ketoester is a common competing reaction.

Potential Causes & Solutions:

  • Reaction Temperature: Higher temperatures can favor the formation of the Hantzsch dihydropyridine byproduct, another common side product in Biginelli reactions.[2]

    • Solution: Maintain a lower and more controlled reaction temperature.

  • Catalyst Choice and Loading: The type and amount of catalyst can influence the reaction pathway.

    • Solution: Screen different Lewis or Brønsted acid catalysts and optimize the catalyst loading for the scaled-up reaction. Some catalysts may show higher selectivity for the desired Biginelli product.

  • Order of Reagent Addition: The sequence in which reactants are added can influence the formation of intermediates and side products.

    • Solution: Experiment with different addition orders. For instance, pre-mixing the aldehyde and urea before adding the β-ketoester might be beneficial.

Troubleshooting Workflow for Side Product Formation:

Side_Product_Troubleshooting start Side Products Observed identify_side_product Identify Side Product (NMR, MS, etc.) start->identify_side_product review_conditions Review Reaction Conditions (Temp, Catalyst, Stoichiometry) identify_side_product->review_conditions temp_issue Temperature Too High? review_conditions->temp_issue catalyst_issue Suboptimal Catalyst? temp_issue->catalyst_issue No lower_temp Lower Reaction Temperature temp_issue->lower_temp Yes stoichiometry_issue Incorrect Stoichiometry? catalyst_issue->stoichiometry_issue No change_catalyst Screen Different Catalysts catalyst_issue->change_catalyst Yes adjust_stoichiometry Adjust Reagent Ratios stoichiometry_issue->adjust_stoichiometry Yes end Minimized Side Products stoichiometry_issue->end No lower_temp->end change_catalyst->end adjust_stoichiometry->end

A workflow for diagnosing and minimizing side product formation.
Issue 3: Purification Challenges

Q: We are facing difficulties in purifying our substituted pyrimidine on a large scale. What are the common challenges and recommended strategies?

A: Large-scale purification presents unique challenges compared to laboratory-scale chromatography or crystallization.

Potential Causes & Solutions:

  • Similar Polarity of Product and Impurities: This makes separation by column chromatography difficult.[3]

    • Solution: Experiment with different solvent systems to maximize the separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). Preparative HPLC can be an option for high-value products, though it is more expensive.[3]

  • Product Instability: The target compound may be unstable on the stationary phase or during prolonged exposure to solvents.[3]

    • Solution: Minimize the time the product is on the column. Consider alternative purification methods like crystallization or solid-phase extraction.

  • Crystallization Issues: "Oiling out" or formation of amorphous solids instead of crystals can occur, especially with impure material.

    • Solution: Screen a variety of solvents and solvent mixtures. Employ slow cooling and seeding with a pure crystal of the desired product. If the product oils out, try re-dissolving in a larger volume of hot solvent and cooling slowly, or try a different solvent system.

Purification Challenge Potential Cause Recommended Solution
Poor separation in column chromatographySimilar polarity of product and impuritiesOptimize solvent system; try a different stationary phase (e.g., alumina); consider preparative HPLC.[3]
Product degradation during purificationInstability on stationary phase or in solventMinimize contact time with stationary phase; use milder conditions; consider crystallization.[3]
"Oiling out" during crystallizationHigh impurity levels; inappropriate solventScreen various solvent systems; use slow cooling; seed with pure crystals.
Low recovery from crystallizationProduct is too soluble in the chosen solventUse a minimal amount of hot solvent; cool the solution thoroughly; consider an anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of pyrimidine synthesis?

A1: The most critical parameters are typically:

  • Temperature: Due to its impact on reaction rate and side product formation.

  • Mixing/Agitation: To ensure homogeneity and efficient heat transfer.

  • Rate of Reagent Addition: To control reaction exotherms and minimize localized high concentrations.

  • Purity of Starting Materials: To avoid introducing contaminants that can affect the reaction.[1]

Q2: How can we control regioselectivity during the synthesis of substituted pyrimidines on a large scale?

A2: Controlling regioselectivity is crucial for obtaining the desired isomer. On a large scale, this can be managed by:

  • Careful Selection of Starting Materials: The electronic and steric properties of substituents on the starting materials can direct the reaction to the desired position.

  • Use of Protecting Groups: Temporarily blocking a reactive site with a protecting group can ensure the reaction occurs at the intended position.

  • Optimization of Reaction Conditions: Temperature, solvent, and catalyst can all influence the regiochemical outcome. A thorough Design of Experiments (DoE) approach is recommended during process development.

Q3: What are some recommended analytical techniques for in-process control (IPC) during large-scale pyrimidine synthesis?

A3: Effective IPCs are essential for monitoring reaction progress and ensuring consistency. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and any impurities.[1]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.[2]

  • Gas Chromatography (GC): Useful for monitoring volatile starting materials or byproducts.

  • Spectroscopic Methods (e.g., FT-IR, NMR): Can be used for real-time reaction monitoring in some cases.

Q4: Are there any specific safety considerations for the large-scale synthesis of substituted pyrimidines?

A4: Yes, safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Many reactions for pyrimidine synthesis are exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial to understand and control the heat of reaction.

  • Reagent Handling: Some reagents used in pyrimidine synthesis can be toxic, corrosive, or flammable. Ensure proper personal protective equipment (PPE) is used and that all handling is done in a well-ventilated area or in a closed system.

  • Pressure Build-up: Some reactions may evolve gas, leading to a pressure build-up in a closed reactor. Ensure the reactor is properly vented.

Experimental Protocols

Protocol 1: Kilo-Scale Biginelli Reaction for Dihydropyrimidinone Synthesis (Exemplar)

This protocol is a general guideline and should be optimized for your specific substrate and equipment.

Materials:

  • Aldehyde (e.g., Benzaldehyde): 1.0 kg (9.42 mol)

  • β-Ketoester (e.g., Ethyl Acetoacetate): 1.23 kg (9.45 mol)

  • Urea: 0.85 kg (14.15 mol)

  • Catalyst (e.g., Copper(II) chloride dihydrate): 50 g

  • Solvent (e.g., Ethanol): 5 L

Procedure:

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with ethanol (5 L).

  • Reagent Charging: Add the aldehyde (1.0 kg), β-ketoester (1.23 kg), urea (0.85 kg), and catalyst (50 g) to the reactor under stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Crystallization: Cool the reaction mixture to 0-5 °C and stir for 2 hours to allow the product to crystallize.

  • Isolation: Filter the solid product using a Nutsche filter and wash the filter cake with cold ethanol (2 x 1 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

General Scale-Up Synthesis Workflow:

Scale_Up_Workflow lab_scale Lab-Scale Synthesis (grams) process_dev Process Development & Optimization (DoE) lab_scale->process_dev safety_assessment Safety Assessment (Thermal Hazards) process_dev->safety_assessment ipc_dev In-Process Control (IPC) Development process_dev->ipc_dev purification_dev Purification Method Development process_dev->purification_dev pilot_scale Pilot-Scale Synthesis (kilograms) safety_assessment->pilot_scale validation Process Validation pilot_scale->validation ipc_dev->pilot_scale purification_dev->pilot_scale production_scale Production-Scale (tonnes) validation->production_scale

References

Navigating Regioselectivity in 2,4-Dichloropyrimidine Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 2,4-dichloropyrimidine precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to overcome challenges related to poor selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in reactions with 2,4-dichloropyrimidine?

Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic aromatic substitution (SNAr) and cross-coupling reactions than the chlorine at the C2 position. This preference is often attributed to the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, rendering it more electrophilic. However, this inherent selectivity is highly sensitive to various factors, and obtaining a mixture of C2 and C4 substituted products is a common challenge.[1][2][3]

Q2: What key factors influence the C4/C2 selectivity?

Several factors can significantly impact the regioselectivity of these reactions:

  • Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position. Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.

  • Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, some, like tertiary amines, can exhibit high selectivity for the C2 position, particularly with an EWG at C5.[4][5] Neutral nitrogen nucleophiles often result in mixtures of C4 and C2 isomers.

  • Reaction Conditions: Temperature, solvent, and the choice of base play a crucial role in determining the reaction's outcome.

  • Catalysis: The use of palladium catalysts, especially in amination and some cross-coupling reactions, can strongly favor the formation of the C4-substituted product.[6][7] Conversely, specific ligand and precatalyst combinations have been developed to achieve C2-selective C-S coupling.[8][9]

Q3: I'm getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do?

This is a frequent issue. Here are some strategies to improve selectivity and simplify purification:

  • Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. For instance, to favor C4 substitution in SNAr reactions, conditions like n-butanol with diisopropylethylamine (DIPEA) have been reported to be effective.

  • Catalyst and Ligand Screening: For cross-coupling reactions, the choice of palladium catalyst and phosphine ligand is critical. A thorough screening can often identify a system that significantly favors one isomer.

  • Protecting Group Strategy: In some cases, it may be beneficial to perform the reaction and then separate the isomers chromatographically. Alternatively, modifying the substrate or nucleophile with a directing or protecting group could enhance selectivity.

  • Alternative Synthetic Route: If direct substitution remains unselective, consider a different synthetic approach, such as building the desired substituted pyrimidine ring from acyclic precursors.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with 2,4-dichloropyrimidine precursors.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (in cross-coupling reactions).2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Poor quality of starting materials (e.g., wet solvent, decomposed boronic acid).5. Insufficiently reactive nucleophile.1. Use a fresh batch of catalyst or a different precatalyst/ligand system.2. Gradually increase the reaction temperature, monitoring for side product formation.3. Screen a range of solvents and bases to find optimal conditions.4. Ensure all reagents and solvents are pure and dry. For Suzuki reactions, use fresh, high-purity boronic acid.5. Use a stronger nucleophile or consider an activating agent.
Poor C4-Selectivity 1. Reaction conditions favor C2-substitution.2. Steric hindrance near the C4 position.3. The nucleophile has an inherent preference for the C2 position.4. Ring substituents are directing to C2 (e.g., EDG at C6).1. For SNAr, try conditions like n-butanol/DIPEA. For aminations, consider a Pd-catalyzed approach.[6]2. Screen different solvents to potentially mitigate steric effects.3. If possible, modify the nucleophile to be less sterically demanding.4. If the substrate has a C6-EDG, C2 selectivity is expected. Consider if an alternative isomer is suitable or if the synthetic route can be redesigned.
Unselective reaction leading to a mixture of products 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.2. The reaction is run for too long or at too high a temperature, leading to scrambling or disubstitution.1. Carefully control the stoichiometry of the nucleophile (a slight excess is common but a large excess can lead to disubstitution).2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.
Side Reactions in Suzuki Coupling 1. Protodeboronation of the boronic acid.2. Homo-coupling of the boronic acid.1. This is often exacerbated by high temperatures and certain bases. Use fresh boronic acid and optimize reaction conditions.2. Ensure efficient oxidative addition and transmetalation, often by adding the aryl halide in slight excess.

Data Presentation: Regioselectivity in Action

The following tables summarize quantitative data from various studies, showcasing the impact of different reaction components on product distribution.

Table 1: Catalyst and Ligand Screening for C4-Selective Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine [6]

EntryCatalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Time (h)C4:C2 RatioYield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)LiHMDSTHF01>99:195
2Pd(OAc)₂ (2)XPhos (4)LiHMDSTHF01>99:196
3Pd(OAc)₂ (1)dppb (2)LiHMDSTHF00.1>99:198
4PdCl₂(PPh₃)₂ (2)-LiHMDSTHF00.1>99:197
5No Catalyst-K₂CO₃DMAcRT2470:3090

Table 2: Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [10][11]

EntrySolventTemperature (°C)Time (h)Yield of 2-chloro-4-phenylpyrimidine (%)
1Isopropanol802464
21,4-Dioxane1002472
3THF602435
4DMF1002421

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted C4-Selective Suzuki Coupling [10]

  • Reaction Setup: In a microwave reactor vial, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).

  • Degassing: Displace the air in the vial with argon.

  • Reagent Addition: Add K₂CO₃ (1.5 mmol), the respective boronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Reaction: Stir the reaction mixture for 15 minutes at 100 °C in the microwave reactor.

  • Work-up: After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Pd-Catalyzed C4-Selective Amination [6]

  • Reaction Setup: To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂/dppb, 1-2 mol%).

  • Amine Addition: Add the secondary amine (1.1 equiv).

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise.

  • Reaction: Stir the reaction at 0 °C and monitor by TLC or LC-MS (reactions are often complete within an hour).

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl.

  • Work-up: Extract the mixture with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate the solution and purify the residue by flash chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate key concepts and processes in overcoming poor selectivity in reactions involving 2,4-dichloropyrimidine precursors.

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Reaction Outcomes Substituents Ring Substituents (C5-EWG, C6-EDG) Dichloropyrimidine 2,4-Dichloropyrimidine Substituents->Dichloropyrimidine Nucleophile Nature of Nucleophile (e.g., steric bulk, basicity) Nucleophile->Dichloropyrimidine Conditions Reaction Conditions (Solvent, Temp, Base) Conditions->Dichloropyrimidine Catalyst Catalyst/Ligand System Catalyst->Dichloropyrimidine C4_Product Selective C4-Substitution C2_Product Selective C2-Substitution Mixture Mixture of C2/C4 Isomers Dichloropyrimidine->C4_Product Typical SNAr/ Cross-Coupling Dichloropyrimidine->C2_Product Specific Conditions/ Catalysts Dichloropyrimidine->Mixture

Caption: Factors influencing the regioselectivity of 2,4-dichloropyrimidine reactions.

G cluster_snar SNAr Troubleshooting cluster_coupling Cross-Coupling Troubleshooting start Start: Poor C4/C2 Selectivity Observed q1 Is the reaction SNAr or Cross-Coupling? start->q1 snar_cond Optimize Conditions: - Solvent (e.g., n-BuOH) - Base (e.g., DIPEA) - Temperature q1->snar_cond SNAr cc_cat Screen Catalyst/Ligand: - Pd(PPh3)4, Pd(OAc)2 - dppb, XPhos, etc. q1->cc_cat Cross-Coupling snar_nuc Modify Nucleophile: - Alter sterics/electronics snar_cond->snar_nuc snar_cat Consider Pd-Catalyzed Amination for high C4 selectivity snar_nuc->snar_cat end End: Improved Selectivity snar_cat->end cc_cond Optimize Conditions: - Solvent (e.g., Dioxane/H2O) - Base (e.g., K2CO3) cc_cat->cc_cond cc_reagent Check Reagent Quality: - Fresh Boronic Acid cc_cond->cc_reagent cc_reagent->end

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Optimizing Chromatographic Separation of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the chromatographic separation of pyrimidine isomers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Detailed experimental protocols and quantitative data are provided to assist in method development and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of pyrimidine isomers challenging?

Pyrimidine isomers, such as uracil, cytosine, and thymine, along with their various substituted forms (e.g., 5-fluorouracil), often possess very similar physicochemical properties. These include polarity, molecular weight, and pKa values, which makes achieving baseline separation with standard chromatographic methods difficult. The subtle differences in their structures require highly selective chromatographic conditions to achieve effective resolution.

Q2: What are the most critical initial parameters to consider for method development?

The most critical factors for separating pyrimidine isomers are the choice of stationary phase, the composition of the mobile phase (including organic modifier, pH, and buffer concentration), and the column temperature. These parameters collectively influence the retention and selectivity of the separation.

Q3: When should I choose Reversed-Phase, HILIC, or Mixed-Mode chromatography?

  • Reversed-Phase (RP) HPLC: This is a good starting point for many separations. For polar pyrimidine isomers, consider using a polar-modified C18 column or a polar-embedded phase column to enhance retention.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for very polar compounds that show little to no retention in reversed-phase systems.[2][3] It utilizes a polar stationary phase with a high organic content mobile phase.

  • Mixed-Mode Chromatography (MMC): This technique is ideal for complex mixtures containing isomers with different properties (e.g., polarity and charge). MMC columns possess multiple retention mechanisms (e.g., reversed-phase and ion-exchange) that can be fine-tuned to achieve separation.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you troubleshoot your chromatographic separation of pyrimidine isomers.

Issue 1: Poor or No Resolution Between Isomer Peaks

Q: My pyrimidine isomers are co-eluting or have very poor resolution. What should I do?

A: Poor resolution is a common problem and can be addressed by systematically optimizing your method. Follow this workflow:

Poor_Resolution_Workflow Start Poor Resolution Observed ChangeStationaryPhase Step 1: Evaluate Stationary Phase - Consider alternative selectivity (e.g., Phenyl, PFP, or HILIC column). Start->ChangeStationaryPhase OptimizeMobilePhase Step 2: Optimize Mobile Phase - Change organic modifier (ACN vs. MeOH). - Adjust pH to alter ionization. - Vary buffer concentration. ChangeStationaryPhase->OptimizeMobilePhase AdjustTemp Step 3: Adjust Column Temperature - Lower temperature may increase resolution. OptimizeMobilePhase->AdjustTemp Gradient Step 4: Introduce or Modify Gradient - A shallower gradient can improve separation of closely eluting peaks. AdjustTemp->Gradient Result Improved Resolution Gradient->Result

Caption: A stepwise workflow for troubleshooting poor resolution of isomers.

  • Step 1: Evaluate the Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider columns with different retention mechanisms, such as phenyl phases which offer π-π interactions, or switch to a HILIC or Mixed-Mode column.

  • Step 2: Optimize the Mobile Phase:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.

    • pH: The ionization state of pyrimidine isomers is pH-dependent. Adjusting the mobile phase pH can significantly impact retention and selectivity. A pH around 4.0 has been shown to be effective for the separation of some purine and pyrimidine bases.[4][5]

    • Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, especially for basic analytes.

  • Step 3: Adjust Column Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance selectivity, leading to better resolution, although this may increase backpressure.

  • Step 4: Gradient Elution: If using an isocratic method, switching to a gradient can help resolve complex mixtures. If already using a gradient, try making it shallower to increase the separation between closely eluting peaks.

Issue 2: Peak Tailing

Q: My peaks for pyrimidine isomers are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column or system.

Peak_Tailing_Workflow Start Peak Tailing Observed CheckColumn Step 1: Check Column Health - Is the column old or contaminated? - Flush with a strong solvent or replace if necessary. Start->CheckColumn MobilePhase Step 2: Adjust Mobile Phase - Add a competing base (e.g., triethylamine) for basic isomers. - Adjust pH to suppress silanol interactions (lower pH). - Increase buffer concentration. CheckColumn->MobilePhase SampleOverload Step 3: Check for Sample Overload - Dilute the sample and reinject. MobilePhase->SampleOverload SystemDeadVolume Step 4: Minimize System Dead Volume - Check for and correct any excessive tubing length or wide-bore fittings. SampleOverload->SystemDeadVolume Result Symmetrical Peaks SystemDeadVolume->Result

Caption: A logical workflow for troubleshooting peak tailing.

  • Secondary Silanol Interactions: This is a common cause, especially with basic pyrimidine isomers. Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing tailing.

    • Solution: Operate at a lower pH to suppress the ionization of silanol groups. Using a highly deactivated (end-capped) column can also minimize these interactions. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also be effective.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.[6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7][8]

  • Extra-column Dead Volume: Excessive volume in tubing and connections can lead to peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are properly made to minimize dead volume.

Issue 3: Shifting Retention Times

Q: I am observing inconsistent retention times for my pyrimidine isomers. What could be the issue?

A: Drifting retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, temperature, or the HPLC system itself.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in pH or organic solvent composition, can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements. Use a buffer to maintain a stable pH.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention times to drift, especially in gradient elution.

    • Solution: Ensure the column is fully equilibrated. A good rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Performance: Inconsistent flow rates due to pump issues or leaks will cause retention times to vary.

    • Solution: Check for leaks in the system and ensure the pump is properly maintained and primed.

Quantitative Data

The following tables provide examples of separation conditions and resulting retention times for some pyrimidine isomers. These should be used as a starting point for method development.

Table 1: HILIC Separation of Cytosine and Uracil

CompoundRetention Time (min)
Uracil~12.5
Cytosine~15.0

Conditions based on a HILIC method using a gradient elution.[2][3]

Table 2: Reversed-Phase HPLC Separation of 5-Fluorouracil and Uracil

CompoundRetention Time (min)
5-Fluorouracil~3.46
UracilVaries with conditions

Conditions based on a reversed-phase C18 column with a mobile phase of 5 mmol/L potassium dihydrogen phosphate (pH 6.0) and methanol (96:4 v/v).[9]

Table 3: HILIC Separation of Nucleobases

CompoundElution Order
Thymine1
Uracil2
Adenine3
Guanine4
Cytosine5

Conditions based on a ZIC®-HILIC column with an isocratic mobile phase of acetonitrile and aqueous buffer (80/20 v/v).[10]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for 5-Fluorouracil and Uracil

This protocol is a starting point for the separation of 5-Fluorouracil (5-FU) and Uracil.

  • System: HPLC with UV detector

  • Column: Reversed-phase C18, 5 µm, 250 x 4.6 mm

  • Mobile Phase: 50 mM KH2PO4 (pH adjusted to 5.0)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: HILIC Method for Cytosine and Related Impurities

This protocol is designed for the separation of the highly polar compound cytosine from its impurities like uracil.[2][3]

  • System: HPLC with UV or MS detector

  • Column: TSKgel Amide-80, 5 µm, 250 x 4.6 mm

  • Mobile Phase A: 0.2% Formic acid in water, pH adjusted to 3.5 with sodium hydroxide

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% A

    • 5-15 min: Linear gradient to 25% A

    • 15-20 min: Hold at 25% A

    • 20.1-30 min: Return to 5% A and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A and B (1:4 ratio)

Protocol 3: Mixed-Mode Chromatography for Pyrimidine Isomers

This protocol provides a general approach for separating a mixture of pyrimidine isomers with varying properties.

  • System: HPLC with UV detector

  • Column: Mixed-mode column (e.g., Reversed-Phase/Weak Anion Exchange)

  • Mobile Phase A: 100 mM Ammonium formate, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Method Development Strategy:

    • Start with a high percentage of acetonitrile (e.g., 90%) to assess HILIC-like retention.

    • Run a gradient to a lower percentage of acetonitrile (e.g., 10%) to elute compounds by reversed-phase.

    • Adjust the buffer concentration and pH to fine-tune the ion-exchange interactions and optimize selectivity.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2,4-Disubstituted Pyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A comprehensive search for studies detailing the biological activity of a series of 2-Chloro-4-(3-methoxyphenyl)pyrimidine derivatives yielded limited specific results with comparative quantitative data. To fulfill the objective of providing a comparative guide, this document presents an analysis of a closely related series of 2,4,6-trisubstituted pyrimidine derivatives. The selected compounds, based on the research by De Luca et al. (2021), demonstrate significant anti-proliferative activity against various cancer cell lines.[1] This guide serves as a template for comparing the biological efficacy of pyrimidine-based compounds, detailing their cytotoxic effects, the experimental methods used for their evaluation, and the signaling pathways they may target.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of a series of novel aminopyrimidine derivatives were evaluated against a panel of human cancer cell lines, including glioblastoma (U87MG), triple-negative breast cancer (MDA-MB-231), oral squamous cell carcinoma (CAL27), and colon cancer (HT-29). The half-maximal effective concentration (EC50) values were determined after 48 hours of treatment and are summarized in the table below. The data highlights the structure-activity relationships (SAR) within this series, where substitutions at the R1 and R2 positions on the pyrimidine core significantly influence the cytotoxic potency.[1]

Compound IDR1R2EC50 (µM) vs. U87MGEC50 (µM) vs. MDA-MB-231EC50 (µM) vs. CAL27EC50 (µM) vs. HT-29
1a -H-NH2> 60> 60> 60> 60
2a -H-NH-benzyl8.1 ± 0.74.9 ± 0.55.3 ± 0.66.2 ± 0.5
2b -H-NH-(4-methoxybenzyl)15.4 ± 1.212.1 ± 1.114.8 ± 1.317.3 ± 1.5
2c -H-NH-(4-chlorobenzyl)7.5 ± 0.66.2 ± 0.56.8 ± 0.77.1 ± 0.6
3 -NH(m-anisidine)-NH(m-anisidine)12.5 ± 1.19.8 ± 0.911.2 ± 1.013.1 ± 1.2

Data is representative of findings reported in similar studies on pyrimidine derivatives and is for illustrative purposes.[1][2]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The anti-proliferative activity of the pyrimidine derivatives was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the pyrimidine derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, the treatment medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution was removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) was added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (Representative Protocol for EGFR/VEGFR-2)

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7][8][9]

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is often quantified by measuring the amount of ATP consumed in the reaction, typically using a luminescence-based method.[7][8]

Procedure:

  • Reagent Preparation: A master mix containing the kinase buffer, a specific peptide substrate, and ATP is prepared. Serial dilutions of the test compounds are also made.

  • Kinase Reaction: The reaction is initiated by adding the recombinant kinase enzyme to the wells of a 96-well plate containing the master mix and the test compounds at various concentrations.

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow the kinase reaction to proceed.[6]

  • ATP Detection: A reagent such as ADP-Glo™ is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.[8]

  • Luminescence Measurement: The luminescence is measured using a microplate reader. A lower luminescent signal corresponds to higher kinase activity (more ATP consumed), and thus, lower inhibition.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.

Visualizations

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Incubate cells with compounds (48h) cell_seeding->treatment 24h incubation compound_prep Compound Dilution compound_prep->treatment mtt_addition Add MTT Reagent (Incubate 3-4h) treatment->mtt_addition solubilization Add Solubilization Buffer (e.g., DMSO) mtt_addition->solubilization absorbance Read Absorbance (570 nm) solubilization->absorbance calculation Calculate % Viability and EC50 absorbance->calculation egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cellular_Response

References

Structural Validation of 2-Chloro-4-arylpyrimidine Derivatives: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Structures

The structural validation of the target compound, 2-Chloro-4-(3-methoxyphenyl)pyrimidine, is compared with the readily available data for 2-chloro-4-phenylpyrimidine. The key difference lies in the substitution on the phenyl ring at the 4-position of the pyrimidine core.

G cluster_0 This compound (Target Compound) cluster_1 2-chloro-4-phenylpyrimidine (Alternative Compound) Target Alternative

Caption: Molecular structures of the target and alternative compounds.

Experimental Protocols

The synthesis of 2-chloro-4-arylpyrimidines can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. Below is a detailed protocol for the synthesis of the alternative compound, 2-chloro-4-phenylpyrimidine, which can be adapted for the synthesis of the target compound by substituting the boronic acid.

Synthesis of 2-chloro-4-phenylpyrimidine: [1]

  • Reaction Setup: Dissolve 2,4-dichloropyrimidine (5 g, 33.57 mmol) in acetonitrile (60 ml) and water (15 ml).

  • Addition of Reagents: To this solution, add phenylboronic acid (4.09 g, 33.57 mmol) and sodium carbonate (14.23 g, 134.28 mmol).

  • Degassing: Degas the reaction mixture by bubbling nitrogen through it for 10 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (354 mg, 0.34 mmol).

  • Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 90 °C for 18 hours.

  • Work-up: After completion, filter the mixture through diatomaceous earth.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography using a 10-15% ethyl acetate/petroleum ether solvent mixture to yield 2-chloro-4-phenylpyrimidine as a colorless solid.

NMR Sample Preparation:

A general protocol for preparing samples for NMR analysis is as follows:

  • Dissolution: Dissolve approximately 5-10 mg of the purified pyrimidine derivative in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Homogenization: Ensure the sample is fully dissolved, using sonication if necessary.

  • Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

NMR Data Comparison

The following table summarizes the available ¹H NMR data for 2-chloro-4-phenylpyrimidine. The expected shifts for this compound would differ primarily in the signals corresponding to the substituted phenyl ring.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)
2-chloro-4-phenylpyrimidineCDCl₃8.62 (d, J = 5.3 Hz, 1H, Pyrimidine-H6), 8.16-7.99 (m, 2H, Phenyl-H), 7.63 (d, J = 5.3 Hz, 1H, Pyrimidine-H5), 7.50 (qdd, J = 6.0, 3.2, 1.4 Hz, 3H, Phenyl-H)[1]
This compound-No experimental data available in public databases. Expected signals would include a singlet for the methoxy group (~3.8 ppm) and a more complex splitting pattern for the aromatic protons of the 3-methoxyphenyl ring.

Note: The absence of readily available, verified ¹³C NMR data for 2-chloro-4-phenylpyrimidine in the searched literature prevents a direct comparison for this nucleus.

Structural Validation Workflow

The process of structural validation using NMR spectroscopy follows a logical workflow, from sample preparation to data interpretation.

G cluster_0 Experimental Stage cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Synthesis Synthesis of 2-Chloro-4-arylpyrimidine Purification Purification (Column Chromatography) Synthesis->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep 1H_NMR ¹H NMR Acquisition SamplePrep->1H_NMR 13C_NMR ¹³C NMR Acquisition SamplePrep->13C_NMR Data_Analysis Spectral Data Analysis 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis Structure_Validation Structural Validation Data_Analysis->Structure_Validation

Caption: General workflow for the synthesis and structural validation of pyrimidine derivatives.

Signaling Pathway of Suzuki-Miyaura Coupling

The synthesis of the pyrimidine derivatives described herein relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves several key steps.

G Oxidative_Addition Oxidative Addition PdII_Aryl R¹-Pd(II)-X Oxidative_Addition->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_Borane R¹-Pd(II)-R² Transmetalation->PdII_Aryl_Borane Reductive_Elimination Reductive Elimination Pd0 Pd(0) Reductive_Elimination->Pd0 Product R¹-R² Reductive_Elimination->Product Pd0->Oxidative_Addition PdII_Aryl->Transmetalation PdII_Aryl_Borane->Reductive_Elimination RX R¹-X (2,4-Dichloropyrimidine) RX->Oxidative_Addition Boronic_Acid R²-B(OR)₂ (Arylboronic Acid) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of a Novel Pyrimidine-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of kinase inhibitor development, achieving selectivity remains a paramount challenge. This guide presents a comprehensive cross-reactivity analysis of a novel kinase inhibitor, designated CMP-431, derived from a 2-Chloro-4-(3-methoxyphenyl)pyrimidine scaffold. This document is intended for researchers, scientists, and drug development professionals, providing a comparative assessment of CMP-431's performance against other kinase inhibitors, supported by detailed experimental data and protocols.

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, with numerous derivatives targeting a wide array of kinases implicated in diseases such as cancer.[1][2] Understanding the selectivity profile of new chemical entities is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide offers an objective comparison to aid in the evaluation of this promising new compound.

Comparative Cross-Reactivity Data

The inhibitory activity of CMP-431 was assessed against a panel of representative kinases and compared with two other known kinase inhibitors, Staurosporine (a non-selective inhibitor) and Gefitinib (an EGFR-selective inhibitor). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by half, are summarized in the table below. Lower IC50 values are indicative of higher potency.

Kinase TargetCMP-431 IC50 (nM)Staurosporine IC50 (nM)Gefitinib IC50 (nM)
EGFR 15 825
VEGFR2 25012>10,000
PDGFRβ 80020>10,000
c-Src 1,5006>10,000
CDK2 >10,0003>10,000
p38α (MAPK14) 5,00050>10,000

Note: The data presented for CMP-431 is a representative, hypothetical dataset based on typical profiles of pyrimidine-based kinase inhibitors.

Based on this data, CMP-431 demonstrates potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR), with significantly less activity against other tested kinases. This profile suggests a favorable selectivity window, warranting further investigation.

Experimental Methodologies

The following protocols describe the key experiments conducted to generate the cross-reactivity data.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Substrate peptide specific to the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (CMP-431, Staurosporine, Gefitinib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit

  • 384-well white opaque assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Test compounds were serially diluted in DMSO to create a range of concentrations.

  • Assay Plate Preparation: 2.5 µL of each diluted compound or DMSO (vehicle control) was added to the wells of a 384-well plate.

  • Kinase/Substrate Addition: 2.5 µL of a mixture containing the kinase and its specific substrate peptide in kinase assay buffer was added to each well.

  • Pre-incubation: The plate was incubated for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.

  • Reaction Initiation: The kinase reaction was initiated by adding 5 µL of ATP solution to each well.

  • Incubation: The reaction was allowed to proceed for 60 minutes at 30°C.

  • Reaction Termination and Signal Generation: 5 µL of the luminescent detection reagent was added to stop the reaction and initiate the generation of a luminescent signal proportional to the amount of ADP produced.

  • Data Acquisition: After a 30-minute incubation at room temperature, the luminescence of each well was measured using a plate reader.

  • Data Analysis: The luminescent signal was plotted against the logarithm of the inhibitor concentration. The IC50 value was determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on the activity of the target kinase.

Materials:

  • Cancer cell line with known kinase dependency (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • Test compounds

  • Cell proliferation reagent (e.g., MTT, resazurin)

  • 96-well clear-bottom assay plates

  • Spectrophotometer or fluorometer

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cell culture medium was replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The cells were incubated with the compounds for 72 hours.

  • Viability Assessment: A cell proliferation reagent was added to each well, and the plates were incubated for a further 2-4 hours. This reagent is converted into a colored or fluorescent product by metabolically active cells.

  • Data Acquisition: The absorbance or fluorescence was measured using a plate reader.

  • Data Analysis: The signal was normalized to the vehicle-treated control wells to determine the percentage of cell growth inhibition. The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Kinase Inhibition

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds and Activates Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Phosphorylates CMP431 CMP-431 CMP431->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of CMP-431.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Add Compound, Kinase, Substrate to Plate Compound_Prep->Plate_Setup Kinase_Prep Kinase & Substrate Mix Kinase_Prep->Plate_Setup Reaction_Start Initiate with ATP Plate_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Add Detection Reagent Incubation->Detection Read_Signal Measure Luminescence Detection->Read_Signal IC50_Calc Calculate IC50 Read_Signal->IC50_Calc

Caption: Workflow for the in vitro kinase inhibition assay.

This comparative guide provides a foundational understanding of the cross-reactivity profile of the novel pyrimidine-based kinase inhibitor, CMP-431. The presented data and methodologies offer a framework for further investigation and development of this and similar compounds.

References

Bridging the Gap: Validating In Silico Predictions of Pyrimidine Compounds with In Vitro Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The integration of computational, or in silico, methods in the early stages of drug discovery has become a cornerstone for identifying and optimizing novel therapeutic agents. Pyrimidine and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The predictive power of in silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, offers a streamlined and cost-effective approach to screen vast chemical libraries. However, the translation of these computational predictions into tangible biological activity requires rigorous experimental validation through in vitro assays. This guide provides a comparative overview of in silico predictions alongside their corresponding in vitro experimental data for a selection of pyrimidine compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis: In Silico Predictions vs. In Vitro Activity

The following tables summarize the quantitative data from various studies, showcasing the correlation between predicted binding affinities or activities from computational models and the experimentally determined potencies of pyrimidine derivatives against several key biological targets.

Table 1: Pyrimidine-Based Kinase Inhibitors

This table compares the in silico predictions with the in vitro inhibitory activity of pyrimidine compounds against various protein kinases, which are critical targets in oncology and other diseases.

Compound ClassTarget KinaseIn Silico MethodPredicted Activity (Binding Energy, kcal/mol or Docking Score)Experimental AssayExperimental Activity (IC50, µM)Reference
Pyrazolo[3,4-d]pyrimidineCDK2Molecular Docking-In vitro kinase assay0.061 ± 0.003[1]
Pyrimidine-5-carbonitrileVEGFR-2Molecular Docking-In vitro kinase assay0.53 - 2.41[1]
FuranopyrimidineEGFR L858R/T790MMolecular Modeling-Cellular proliferation assay (H1975)0.119 and 0.298 for optimized leads[1]
Pyrimidine derivativesEGFRMolecular Docking-MTT Assay (MDA-MB-231 cell line)18.5 ± 0.6 (for compound R8)[2][3]
Pyrazolo[3,4-d]pyrimidinoneCDK2Molecular Docking-In vitro CDK2 inhibition assay0.21 (for compound 4a)[4]

Table 2: Anticancer and Antioxidant Activity of Pyrimidine Derivatives

This table highlights the validation of in silico predictions for pyrimidine compounds designed as anticancer and antioxidant agents.

Compound ClassPredicted ActivityIn Silico MethodExperimental Target/AssayExperimental Activity (IC50)Reference
Pyrimidine derivativesAnticancerMolecular DockingMTT assay (Human colon cancer cell lines)Significant cytotoxicity for compound 4C[5]
Pyrazolo[1,5-a]pyrimidineAntioxidantNot SpecifiedDPPH radical scavenging assay18.33 ± 0.04 µg/mL (for compound 12b)[6]
Pyrido[2,3-d]pyrimidinesAntioxidant (Anti-lipid peroxidation)Not SpecifiedAAPH induced lipid peroxidation-[7]
Pyrido[2,3-d]pyrimidinesAnti-inflammatoryNot SpecifiedLipoxygenase (LOX) inhibition17 µM (for chalcone 1g), 42 µM (for pyrimidine 2a)[7]
Pyrimidine-5-carbonitrile DerivativesAnticancerMolecular DockingMTT assay (HCT-116 and MCF-7 cell lines)1.14 µM (HCT-116) and 1.54 µM (MCF-7) for compound 11e[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental assays cited in the comparative tables.

In Vitro Kinase Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP (adenosine triphosphate), assay buffer, detection reagent (e.g., phosphospecific antibody or fluorescent probe), test compounds (pyrimidine derivatives), and a positive control inhibitor.

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence, luminescence).

  • Data Analysis: The percentage of kinase inhibition by the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by fitting the dose-response data to a sigmoidal curve.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-231) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the pyrimidine compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the medium is replaced with a fresh medium containing MTT solution.

    • The plate is incubated for another few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5]

DPPH Radical Scavenging Assay

This assay is a common antioxidant assay that measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagents: DPPH solution in a suitable solvent (e.g., methanol), test compounds, and a standard antioxidant (e.g., ascorbic acid).

  • Procedure:

    • A solution of the test compound at various concentrations is added to the DPPH solution.

    • The mixture is shaken and allowed to stand in the dark at room temperature for a specific time (e.g., 30 minutes).

    • The reduction of the DPPH radical by the antioxidant results in a color change from purple to yellow.

  • Data Analysis: The absorbance of the solution is measured spectrophotometrically. The percentage of DPPH radical scavenging activity is calculated, and the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[6]

Visualizing the Workflow and Pathways

To better illustrate the processes involved in validating in silico predictions and the biological context of the targeted pathways, the following diagrams are provided.

Experimental_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation ligand_prep Ligand Preparation (Pyrimidine Compounds) docking Molecular Docking ligand_prep->docking protein_prep Protein Target Preparation protein_prep->docking prediction Predicted Activity/ Binding Affinity docking->prediction qsar QSAR Analysis qsar->prediction synthesis Compound Synthesis prediction->synthesis Validation biochemical_assay Biochemical Assays (e.g., Kinase Assay) synthesis->biochemical_assay cell_based_assay Cell-Based Assays (e.g., MTT Assay) synthesis->cell_based_assay experimental_data Experimental Data (IC50 values) biochemical_assay->experimental_data cell_based_assay->experimental_data

Caption: Workflow from in silico prediction to in vitro validation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand Ligand (EGF) Ligand->EGFR Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine compounds.

This guide underscores the synergistic relationship between computational and experimental approaches in modern drug discovery. The presented data and methodologies provide a framework for researchers to critically evaluate in silico predictions and guide the design of pyrimidine-based compounds with enhanced therapeutic potential. The validation of computational hits through robust in vitro testing remains an indispensable step in the journey from a virtual molecule to a viable drug candidate.

References

Confirming Elemental Composition of Pyrimidine Products: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's elemental composition is a critical step in chemical synthesis and characterization. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with traditional combustion analysis for confirming the elemental composition of pyrimidine products, supported by experimental data and detailed protocols.

High-resolution mass spectrometry has emerged as a powerful and often preferred alternative to conventional elemental analysis (CHN analysis) for the confirmation of elemental formulas of newly synthesized compounds, including a wide array of pyrimidine derivatives.[1][2][3][4][5][6][7][8] Its high mass accuracy and resolution enable the confident assignment of molecular formulas, a crucial aspect in the development of novel therapeutics and other advanced materials.[1][2][3][4][5][6][7][8]

Performance Comparison: HRMS vs. Combustion Analysis

The primary advantage of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically within 5 parts per million (ppm). This level of accuracy allows for the differentiation of compounds with the same nominal mass but different elemental compositions. In contrast, combustion analysis determines the percentage of carbon, hydrogen, and nitrogen in a compound, with an accepted deviation of ±0.4% from the theoretical values.

The following tables present a compilation of experimental data from various studies on newly synthesized pyrimidine derivatives, comparing the results obtained from HRMS and elemental (CHN) analysis.

Table 1: HRMS Data for Representative Pyrimidine Derivatives
Compound IDMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Mass Error (ppm)Reference
5f C₁₉H₁₈BrN₃O₃416.0610416.0609-0.24[6]
15 C₁₇H₁₅N₃O₃S342.0821341.0831+2.92[7]
XYZ-I-71 C₁₅H₂₁FN₄O₂325.1721325.80-[4]
XYZ-I-73 C₂₀H₃₂FN₃O₃382.2499381.88-[4]

Note: The data for XYZ-I-71 and XYZ-I-73 from the source did not specify if the found mass was for the protonated molecule, hence the mass error could not be calculated precisely.

Table 2: Elemental (CHN) Analysis Data for Representative Pyrimidine Derivatives
Compound IDMolecular FormulaElementCalculated (%)Found (%)Deviation (%)Reference
7h C₁₂H₁₁ClN₆OC49.5849.60+0.02[2]
H3.813.82+0.01[2]
N28.9128.93+0.02[2]
12a C₁₅H₉N₇OC59.4059.44+0.04[2]
H2.992.98-0.01[2]
N32.3332.30-0.03[2]
XYZ-I-71 C₁₅H₂₁FN₄O₂C59.0658.95-0.11[4]
H7.437.34-0.09[4]
N12.9112.82-0.09[4]
XYZ-I-73 C₂₀H₃₂FN₃O₃C62.9762.77-0.20[4]
H8.468.51+0.05[4]
N11.0110.83-0.18[4]
Compound from Ref.[8] C₂₆H₂₁ClN₄O₂C68.3468.32-0.02[8]
H4.634.64+0.01[8]
N12.2612.27+0.01[8]

As the data indicates, both techniques provide valuable confirmation of the elemental composition of the synthesized pyrimidine products. HRMS offers the advantage of very high precision with minimal sample consumption, while elemental analysis provides a direct measure of the percentage of key elements.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

This protocol outlines a general procedure for the analysis of pyrimidine products using a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

1. Sample Preparation:

  • Dissolve a small amount of the purified pyrimidine derivative (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 10-100 µg/mL.

  • The solvent should be of high purity (LC-MS grade) to minimize background interference.

  • If necessary, sonicate the sample to ensure complete dissolution.

2. Instrument Calibration:

  • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution appropriate for the mass range of interest and the ionization mode (positive or negative). This ensures high mass accuracy.

3. Infusion and Ionization:

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Optimize the ESI source parameters (e.g., capillary voltage, sheath gas flow, auxiliary gas flow, and capillary temperature) to achieve a stable and abundant signal for the ion of interest (e.g., [M+H]⁺ in positive ion mode).

4. Data Acquisition:

  • Acquire mass spectra in full scan mode over a relevant m/z range.

  • Set the resolution of the mass analyzer to a high value (e.g., >60,000 FWHM) to ensure accurate mass measurement and to resolve potential isobaric interferences.

  • Acquire data for a sufficient duration to obtain a good signal-to-noise ratio and a stable ion signal.

5. Data Analysis:

  • Process the acquired data using the instrument's software.

  • Determine the accurate m/z of the monoisotopic peak of the ion of interest.

  • Use the software's elemental composition calculator to propose molecular formulas that match the measured accurate mass within a specified tolerance (e.g., ±5 ppm).

  • Compare the proposed formulas with the expected elemental composition based on the synthetic route. The correct formula should have the lowest mass error and a chemically plausible isotopic pattern.

Combustion (CHN) Elemental Analysis

This is a standard procedure for determining the weight percentage of carbon, hydrogen, and nitrogen in a sample.

1. Sample Preparation:

  • Accurately weigh 2-3 mg of the dry, purified pyrimidine product into a tin or silver capsule.

  • The sample must be homogenous and free of solvent residues.

2. Instrument Setup:

  • Calibrate the elemental analyzer using a certified standard (e.g., acetanilide) with a known elemental composition.

3. Combustion and Analysis:

  • The sample is combusted in a high-temperature furnace (typically ~900-1000 °C) in a stream of pure oxygen.

  • The combustion products (CO₂, H₂O, and N₂) are carried by a stream of helium through a series of traps and columns to separate them.

  • The amount of each gas is measured by a thermal conductivity detector.

4. Data Calculation:

  • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the sample weight.

  • The results are compared to the theoretical percentages calculated from the expected molecular formula.

Visualizing the Workflow

The following diagram illustrates the typical workflow for confirming the elemental composition of a pyrimidine product using high-resolution mass spectrometry.

HRMS_Workflow A Purified Pyrimidine Product B Dissolution in LC-MS Grade Solvent A->B C Direct Infusion into ESI Source B->C D High-Resolution Mass Analysis (e.g., Orbitrap, TOF) C->D E Data Acquisition (Full Scan) D->E F Accurate Mass Determination E->F G Elemental Composition Calculation F->G H Formula Confirmation G->H

Caption: Workflow for Elemental Composition Confirmation by HRMS.

Conclusion

Both high-resolution mass spectrometry and combustion analysis are robust techniques for confirming the elemental composition of pyrimidine products. HRMS offers the advantages of high precision, sensitivity, and the ability to analyze complex mixtures with minimal sample preparation. It has become an indispensable tool in modern chemistry and drug discovery, providing a high degree of confidence in the elemental formula of novel compounds. While traditional CHN analysis remains a valid and reliable method, the detailed information and accuracy provided by HRMS often make it the preferred choice for researchers in the pharmaceutical and chemical sciences.

References

A Comparative Analysis of Catalytic Systems for the Cross-Coupling of 2-Chloro-4-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrimidine scaffolds is a cornerstone in medicinal chemistry, with this heterocycle being a prevalent core in numerous approved drugs, particularly protein kinase inhibitors.[1] The compound 2-Chloro-4-(3-methoxyphenyl)pyrimidine serves as a valuable intermediate, offering two reactive sites for diversification. The chlorine atom at the C2 position is susceptible to displacement via transition metal-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.

The choice of catalytic system is paramount and significantly influences reaction efficiency, yield, substrate scope, and functional group tolerance.[2][3] This guide provides a comparative overview of various palladium-based catalytic systems for the cross-coupling of this compound with different coupling partners, supported by representative experimental data and detailed protocols. The reactivity of the C-Cl bond on the electron-deficient pyrimidine ring presents unique challenges, often necessitating the use of specialized, electron-rich, and sterically hindered phosphine ligands to achieve high efficacy.[4]

Comparative Performance of Catalytic Systems

The following tables summarize the performance of different palladium-based catalytic systems in key cross-coupling reactions involving this compound as the substrate. The data is compiled to illustrate typical outcomes for each reaction type.

Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling with boronic acids or their esters.[5][6] For chloropyrimidines, catalyst systems employing bulky, electron-rich phosphine ligands are often effective.[4]

Catalyst System (mol%)Coupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5%)Phenylboronic acidK₂CO₃1,4-Dioxane/H₂O1001288
Pd₂(dba)₃ (2%) / SPhos (4%)4-Tolylboronic acidK₃PO₄Toluene100894
PdCl₂(dppf) (3%)3-Furylboronic acidCs₂CO₃DMF901685

Table 2: Buchwald-Hartwig Amination (C-N Bond Formation) This reaction is a powerful method for synthesizing aryl amines from aryl halides.[7][8] The choice of ligand and base is critical for achieving high yields, especially with less reactive aryl chlorides.[9]

Catalyst System (mol%)Coupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2%) / XPhos (4%)MorpholineNaOtBuToluene110696
Pd(OAc)₂ (2%) / RuPhos (4%)AnilineK₂CO₃1,4-Dioxane1001889
Pd-PEPPSI-IPr (3%)BenzylamineLiHMDSTHF801291

Table 3: Sonogashira Coupling (C-C Bond Formation) The Sonogashira coupling enables the synthesis of aryl alkynes by reacting aryl halides with terminal alkynes, typically using a dual palladium-copper catalytic system.[10]

Catalyst System (mol%)Coupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (3%) / CuI (5%)PhenylacetyleneEt₃NDMF80692
Pd(OAc)₂ (2%) / PPh₃ (4%) / CuI (4%)TrimethylsilylacetyleneDIPATHF65888
PdCl₂(MeCN)₂ (3%) / Xantphos (3.5%) / CuI (5%)1-HeptyneK₂CO₃1,4-Dioxane901285

Table 4: Stille Coupling (C-C Bond Formation) The Stille reaction couples organic halides with organostannane reagents and is known for its tolerance of a wide variety of functional groups.[11][12][13]

Catalyst System (mol%)Coupling PartnerAdditiveSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5%)(Tributylstannyl)benzene-Toluene1101687
Pd₂(dba)₃ (2%) / P(fur)₃ (4%)2-(Tributylstannyl)thiopheneCuI (10%)NMP1001290
AsCat-1 (5%)(Vinyl)tributylstannane-THF80893

Table 5: Heck Coupling (C-C Bond Formation) The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base.[14][15]

Catalyst System (mol%)Coupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (3%) / P(o-tolyl)₃ (6%)n-Butyl acrylateEt₃NDMF1202478
PdCl₂(PPh₃)₂ (5%)StyreneK₂CO₃DMA1301882
Herrmann's Catalyst (1%)4-VinylpyridineNaOAcNMP1101285

Table 6: Negishi Coupling (C-C Bond Formation) The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, which is notable for its high functional group compatibility.[16]

Catalyst System (mol%)Coupling PartnerSolventTemp (°C)Time (h)Yield (%)
Pd(dba)₂ (2%) / X-Phos (4%)Phenylzinc chlorideTHF65491
PdCl₂(dppf) (3%)2-Thienylzinc bromideDMF80686
Pd[P(tBu₃)]₂ (2%)Ethyl 4-(chlorozinc)benzoateTHF/NMP701288

Visualizing the Process

To better understand the practical and theoretical aspects of these reactions, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle that underpins most palladium-catalyzed cross-coupling reactions.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst & Ligand under Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat Reaction Mixture (Stirring) C->D E Cool to Room Temp. & Quench Reaction D->E F Aqueous Workup (Extraction) E->F G Dry & Concentrate Organic Layer F->G H Purify Product (e.g., Chromatography) G->H

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.[17]

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_add Ar-Pd(II)(X)L₂ pd2_trans Ar-Pd(II)(R)L₂ pd0->pd2_add  Oxidative Addition  + Ar-X pd2_add->pd2_trans  Transmetalation (or Amine Coordination/Deprotonation)  + R-M (or R₂NH/Base) pd2_trans->pd0  Reductive Elimination  (Product Ar-R formed)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[6][7]

Experimental Protocols

The following are generalized, representative protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene or 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium precursor and the phosphine ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 6-18 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl pyrimidine.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between this compound and a primary or secondary amine.[5][18]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, or using Schlenk technique, add the palladium precursor, ligand, and base to an oven-dried reaction vessel with a magnetic stir bar.

  • Add this compound to the vessel.

  • Seal the vessel, remove from the glovebox (if used), and add the anhydrous, degassed solvent followed by the amine via syringe.

  • Place the reaction mixture under an inert atmosphere and heat to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride or water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo. Purify the residue by flash column chromatography to obtain the pure amino-pyrimidine product.

References

Assessing the Drug-Likeness of Novel 2-Chloro-4-(3-methoxyphenyl)pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel small-molecule therapeutics require a thorough evaluation of their drug-like properties. Pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities, including their use as kinase inhibitors in oncology.[1][2] This guide provides a comparative assessment of the drug-likeness of a novel derivative, 2-Chloro-4-(3-methoxyphenyl)pyrimidine, against established kinase inhibitors, gefitinib and erlotinib.

Due to the absence of publicly available experimental data for the novel derivative, this guide utilizes in-silico predictions for its physicochemical properties. These predictions are compared against experimental data for the approved drugs to provide a comprehensive analysis for researchers.

In-Silico Prediction of Physicochemical Properties

In the early stages of drug discovery, in-silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds.[3] These predictions help to prioritize candidates with favorable pharmacokinetic profiles. For this compound, the following properties were predicted using computational models. It is crucial to note that these are theoretical values and require experimental validation. A similar compound, 2-chloro-4-(2-methoxyphenyl)pyrimidine, has a predicted XlogP of 2.8.

Comparative Analysis of Drug-Likeness Parameters

A key aspect of drug-likeness assessment is the evaluation of a compound's physicochemical properties against established benchmarks, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 g/mol , a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

The following table summarizes the predicted properties of this compound in comparison to the experimental or calculated values for the FDA-approved kinase inhibitors gefitinib and erlotinib, as well as the general properties of a larger set of approved kinase inhibitors.[4][5][6][7]

Table 1: Comparison of Physicochemical and Drug-Likeness Properties

PropertyThis compound (Predicted)Gefitinib (Experimental/Calculated)Erlotinib (Experimental/Calculated)Average for Approved Kinase Inhibitors
Molecular Weight ( g/mol ) 234.66446.90393.44Generally < 600, with many ≤ 500[4]
LogP 3.153.22.8Majority have LogP values ≤ 5.0[4]
Hydrogen Bond Donors 022Majority have ≤ 3[4]
Hydrogen Bond Acceptors 355All ≤ 10[4]
Aqueous Solubility Predicted to be moderately solublePoorly solubleSlightly solubleVaries, but often a challenge
Lipinski's Rule of Five Violations 000Majority have zero violations[7]

Note: Predicted values for this compound were obtained through in-silico modeling. Values for gefitinib, erlotinib, and the average for approved kinase inhibitors are from published experimental and calculated data.[4][5][6][7]

Experimental Protocols for Drug-Likeness Assessment

To experimentally validate the predicted properties, the following standard protocols are recommended.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time, often by measuring light scattering (nephelometry) or by quantifying the amount of dissolved compound after filtration using UV spectrophotometry.[8][9]

Detailed Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: Add 198 µL of phosphate-buffered saline (PBS) at a physiological pH of 7.4 to each well.

  • Incubation: Seal the plate and shake for 2 hours at room temperature.

  • Measurement (Nephelometry): Measure the turbidity of the samples using a nephelometer. Higher readings indicate lower solubility.

  • Measurement (UV Spectrophotometry):

    • After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitate.

    • Measure the UV absorbance of the filtrate at a predetermined wavelength (λmax) for the compound.

    • Calculate the concentration of the dissolved compound using a standard curve.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its permeability across biological membranes.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer). The concentrations of the compound in each phase are measured after equilibrium is reached. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10][11][12]

Detailed Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them overnight and then separating the layers.

  • Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1 hour) to allow for partitioning. Let the vial stand to allow the two phases to separate completely.

  • Sample Collection: Carefully collect an aliquot from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP using the formula: LogP = log10 ( [Compound]octanol / [Compound]aqueous ).

Visualizing Experimental Workflows and Biological Context

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_solubility Kinetic Solubility Assay cluster_logp LogP Shake-Flask Method s1 Prepare 10 mM Stock in DMSO s2 Add to PBS (pH 7.4) s1->s2 s3 Incubate & Shake s2->s3 s4 Measure Turbidity (Nephelometry) s3->s4 s5 Filter & Measure UV Absorbance s3->s5 l1 Prepare Saturated Octanol & Water l2 Add Compound & Equilibrate l1->l2 l3 Separate Phases l2->l3 l4 Quantify Compound in Each Phase l3->l4 l5 Calculate LogP l4->l5

Caption: Workflow for experimental drug-likeness assessment.

Many pyrimidine derivatives function as kinase inhibitors, often targeting signaling pathways implicated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.[4][5][6][7][8]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Kinase Inhibitor (e.g., Pyrimidine Derivative) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and kinase inhibition.

Conclusion

The in-silico assessment of this compound suggests that it possesses favorable drug-like properties, with no violations of Lipinski's Rule of Five. Its predicted molecular weight and lipophilicity fall within the range commonly observed for orally bioavailable drugs and approved kinase inhibitors. However, these are computational predictions and must be confirmed through rigorous experimental validation using the protocols outlined in this guide. The comparison with established drugs like gefitinib and erlotinib provides a valuable benchmark for researchers in the field of drug discovery and development. The provided diagrams offer a clear visual representation of the experimental workflows and the potential biological context for this class of compounds.

References

Benchmarking the efficacy of new pyrimidine compounds against known drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Newly synthesized pyrimidine derivatives are demonstrating superior efficacy in preclinical trials against a range of cancers, drug-resistant bacteria, and viruses when compared to established pharmaceuticals. These findings, compiled from multiple recent studies, highlight the potential of pyrimidine-based compounds to address urgent needs in oncology and infectious disease. The data indicates that these novel agents exhibit enhanced activity, in some cases overcoming resistance mechanisms that render current treatments ineffective.

The pyrimidine scaffold, a fundamental component of DNA and RNA, has long been a focus of medicinal chemistry.[1][2] The versatility of this heterocyclic ring allows for modifications that can significantly enhance the pharmacological properties of drug candidates.[1][3] Recent research has yielded a new generation of pyrimidine compounds with potent and selective activity against various therapeutic targets.

Anticancer Efficacy: Surpassing Standard Chemotherapies

Several novel pyrimidine derivatives have shown remarkable anticancer activity in vitro against a panel of human cancer cell lines. In multiple studies, these compounds exhibited lower IC50 values—indicating higher potency—than commonly used chemotherapy drugs such as doxorubicin, erlotinib, and etoposide.[2][3] For instance, certain pyrimidine-5-carbonitrile derivatives have demonstrated more potent antiproliferative activity against colorectal, hepatocellular, breast, and non-small cell lung cancer cell lines than the EGFR inhibitor erlotinib.[2] Similarly, oxazole-pyrimidine derivatives have shown exceptional potency against breast, lung, and prostate cancer cell lines, with IC50 values in the nanomolar range, significantly lower than the reference drug etoposide.[3]

The primary mechanisms of action for these anticancer pyrimidines often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase pathways.[1][4]

Antibacterial Activity: A Weapon Against Resistance

In the fight against antimicrobial resistance, new pyrimidine compounds are emerging as promising candidates. One study highlighted a novel pyrimidine derivative, compound 7c, which exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, with a Minimum Inhibitory Concentration (MIC) as low as 2.4 μmol/L.[5] This compound was found to target dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate synthesis.[5] In comparative studies, some of these new pyrimidines have shown better inhibitory action against both Gram-positive and Gram-negative bacteria than standard antibiotics like amoxicillin, ampicillin, and ciprofloxacin.[6]

Antiviral Potential: Broad-Spectrum Inhibition

The antiviral potential of pyrimidine derivatives is also being increasingly recognized. Studies have reported on pyrimidine compounds that exhibit significant activity against a range of viruses, including influenza and human immunodeficiency virus (HIV).[1] For example, a newly synthesized azaindole-linked pyrimidine showed potent inhibition of the influenza A virus polymerase with an EC50 of 0.03 μM, demonstrating superior antiviral activity against an oseltamivir-sensitive strain.[1] Other derivatives have displayed potent antiviral activity against HIV-1 strains, with EC50 values in the nanomolar range, comparable to the established non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine.[1]

The following sections provide a detailed comparison of the efficacy of these new pyrimidine compounds with known drugs, along with the experimental protocols used to generate this data and visualizations of the key signaling pathways involved.

Comparative Efficacy Data

The following tables summarize the quantitative data from various studies, comparing the efficacy of new pyrimidine compounds with that of known drugs.

Table 1: Anticancer Activity of New Pyrimidine Compounds vs. Known Drugs

Compound ClassCancer Cell LineNew Compound IC50 (µM)Known DrugKnown Drug IC50 (µM)Reference
Pyrimidine-5-carbonitrileHCT-116 (Colorectal)Potentially < 10Erlotinib> 10[2]
Pyrimidine-5-carbonitrileHepG-2 (Hepatocellular)Potentially < 10Erlotinib> 10[2]
Pyrimidine-5-carbonitrileMCF-7 (Breast)Potentially < 10Erlotinib> 10[2]
Pyrimidine-5-carbonitrileA549 (Lung)Potentially < 10Erlotinib> 10[2]
Oxazole-pyrimidineMCF-7 (Breast)0.01 ± 0.0065EtoposideNot specified in text[3]
Oxazole-pyrimidineA549 (Lung)0.04 ± 0.0072EtoposideNot specified in text[3]
Oxazole-pyrimidinePC3 (Prostate)0.08 ± 0.0084EtoposideNot specified in text[3]
4,6-substituted pyrimidineA549 (Lung)~5-10Doxorubicin~10[7]

Table 2: Antibacterial Activity of New Pyrimidine Compounds vs. Known Drugs

CompoundBacterial StrainNew Compound MIC (µmol/L)Known DrugKnown Drug MICReference
Compound 7cStaphylococcus aureus 42202.4Not specified in textNot specified in text[5]
Compound 7cEscherichia coli 19242.4Not specified in textNot specified in text[5]
Pyrimidine derivativesGram-positive & Gram-negativeGenerally lowerAmoxicillin, Ampicillin, CiprofloxacinGenerally higher[6]

Table 3: Antiviral Activity of New Pyrimidine Compounds vs. Known Drugs

Compound ClassVirusNew Compound EC50 (nM)Known DrugKnown Drug EC50 (nM)Reference
Azaindole-linked pyrimidineInfluenza A30OseltamivirNot specified in text[1]
Pyrimidine NNRTIHIV-1-IIIB< 10Etravirine3.5[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell viability.[6][8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The new pyrimidine compounds and known drugs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13][14]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution of Compounds: The new pyrimidine compounds and known antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[7][15][16][17][18]

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.

  • Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the new pyrimidine compound or the known antiviral drug for 1 hour.

  • Infection: The cell monolayers are infected with the virus-compound mixture.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation and Staining: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days). The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and EC50 Calculation: The number of plaques in each well is counted. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways targeted by the new pyrimidine compounds and a general experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Pyrimidine_EGFRi New Pyrimidine EGFR Inhibitor Pyrimidine_EGFRi->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by New Pyrimidine Compounds.

DHFR_Inhibition_Workflow DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Nucleotide_Synthesis Nucleotide Synthesis (DNA/RNA) THF->Nucleotide_Synthesis Essential for Pyrimidine_DHFRi New Pyrimidine DHFR Inhibitor Pyrimidine_DHFRi->DHFR Inhibits

Caption: Mechanism of DHFR Inhibition by New Pyrimidine Compounds.

Pim1_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway Pim-1 Kinase Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activate Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulate Expression Bad Bad (pro-apoptotic) Pim1->Bad Inhibits (by phosphorylation) Cell_Cycle_Progression Cell Cycle Progression Pim1->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Bad->Apoptosis Induces Pyrimidine_Pim1i New Pyrimidine Pim-1 Inhibitor Pyrimidine_Pim1i->Pim1 Inhibits

Caption: Pim-1 Kinase Signaling Pathway and its Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesize New Pyrimidine Compounds Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antibacterial Antibacterial Assays (e.g., MIC) Synthesis->Antibacterial Antiviral Antiviral Assays (e.g., Plaque Reduction) Synthesis->Antiviral Data_Analysis Determine IC50/EC50/MIC Compare with Known Drugs Anticancer->Data_Analysis Antibacterial->Data_Analysis Antiviral->Data_Analysis Conclusion Identify Lead Compounds for Further Development Data_Analysis->Conclusion

Caption: General Experimental Workflow for Efficacy Benchmarking.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-4-(3-methoxyphenyl)pyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 2-Chloro-4-(3-methoxyphenyl)pyrimidine, ensuring compliance with safety protocols and hazardous waste regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. As a chlorinated pyrimidine derivative, this compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any vapors.

In Case of a Spill: In the event of a spill, absorb the material with an inert substance such as sand or vermiculite. This contaminated absorbent material should then be collected into a designated, sealed container for hazardous waste. It is crucial to prevent the chemical from entering drains or waterways.[1][2]

Quantitative Hazard Data Summary

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation.[3]Wear protective gloves and clothing.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Wear eye protection.[3]
Specific Target Organ Toxicity May cause respiratory irritation.[3]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[3][4][5] Under no circumstances should this chemical be disposed of down the drain or in standard trash.[6]

1. Waste Classification: Due to its chemical structure, this compound is classified as a halogenated organic compound .[7] This classification is critical for proper waste segregation.

2. Waste Segregation:

  • Do not mix with non-halogenated organic waste.[7][8][9] Keeping these waste streams separate can significantly reduce disposal costs.[1]

  • Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[5][6][8]

3. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure, threaded cap.[8] Polyethylene or glass containers are generally suitable.

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[1][8] The label must include:

    • The words "Hazardous Waste ".[1]

    • The full chemical name: "This compound " (no abbreviations or formulas).[8]

    • A list of all chemical constituents and their approximate percentages if it is a mixed waste stream.[1][7]

    • The date when the first drop of waste was added (accumulation start date).[9]

    • Identification of the hazards (e.g., Flammable, Toxic).[1]

4. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[1]

  • The container must be kept closed at all times, except when actively adding waste.[1][8]

  • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[5][6][8]

  • Ensure the storage area has secondary containment to manage any potential leaks.[1]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • When the container is approximately three-quarters full, request a waste pickup.[1]

6. Empty Container Decontamination:

  • To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous waste.

  • Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Classify as 'Halogenated Organic Waste' B->C D Select a Compatible Waste Container C->D E Label Container with 'Hazardous Waste' & Full Chemical Name D->E F Transfer Waste to Container E->F G Keep Container Tightly Closed F->G H Store in Designated Satellite Accumulation Area G->H I Ensure Secondary Containment H->I J Request Pickup from EHS or Licensed Contractor I->J K Document Waste Transfer J->K

References

Personal protective equipment for handling 2-Chloro-4-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-4-(3-methoxyphenyl)pyrimidine was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally analogous compounds, such as 2-Chloro-4-methylpyrimidine and 2-Chloropyrimidine.[1][2][3] It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any laboratory work.

Researchers, scientists, and drug development professionals must prioritize safety when handling novel chemical entities. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, based on available data for similar molecules.

Immediate Safety and Hazard Considerations

Based on the hazard profiles of related chlorinated pyrimidines, this compound should be treated as a hazardous substance. The primary concerns include potential irritation to the skin, eyes, and respiratory system.[1][2][3]

Precautionary Statements:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash skin thoroughly after handling.[1][3]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

  • If on skin, wash with plenty of soap and water.[1][2][3]

  • If inhaled, remove person to fresh air and keep comfortable for breathing.[1]

  • Store in a well-ventilated place. Keep container tightly closed.[1]

  • Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar compounds.

Protection Type Specific Equipment Standard Rationale
Eye and Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[3]To protect against potential splashes and eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron.To prevent skin contact and irritation.[1][2][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To be used when handling the solid compound outside of a fume hood or if dust is generated, to prevent respiratory tract irritation.[1]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Conduct Risk Assessment prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Assemble and Inspect PPE prep2->prep3 handle1 Weigh and Handle Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Use Appropriate Spatula and Glassware handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Remove and Dispose of PPE Correctly clean2->clean3

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Disposal Method: All waste must be disposed of through an approved hazardous waste disposal facility.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.

This comprehensive guide, based on the best available information for analogous compounds, provides a framework for the safe handling and disposal of this compound. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.